molecular formula C10H14O B1293632 tert-Butoxybenzene CAS No. 6669-13-2

tert-Butoxybenzene

Cat. No.: B1293632
CAS No.: 6669-13-2
M. Wt: 150.22 g/mol
InChI Key: PNKZBZPLRKCVLI-UHFFFAOYSA-N
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Description

Tert-Butoxybenzene is a useful research compound. Its molecular formula is C10H14O and its molecular weight is 150.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 78717. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpropan-2-yl)oxybenzene
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InChI

InChI=1S/C10H14O/c1-10(2,3)11-9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKZBZPLRKCVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30216839
Record name Benzene, (1,1-dimethylethoxy)-
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Molecular Weight

150.22 g/mol
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CAS No.

6669-13-2
Record name Benzene, (1,1-dimethylethoxy)-
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Record name tert-Butoxybenzene
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Record name Benzene, (1,1-dimethylethoxy)-
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Record name TERT-BUTOXY-BENZENE
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Foundational & Exploratory

The Dawn of a Bulky Ether: Unraveling the First Synthesis of tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals that the first documented synthesis of tert-butoxybenzene, a sterically hindered aryl ether of significant interest in modern synthetic chemistry, was reported in 1955. This technical guide illuminates the pioneering work that led to the creation of this compound, presenting the initial experimental protocols and comparing them with other early methods that emerged shortly thereafter. This document is intended for researchers, scientists, and professionals in drug development, providing a foundational understanding of the synthesis of this valuable chemical building block.

Historical Context and Discovery

The mid-20th century saw a burgeoning interest in the synthesis and reactivity of sterically encumbered molecules. While the Williamson ether synthesis was a well-established method for forming ether linkages, its application to the synthesis of tert-butyl ethers from phenoxides and tert-butyl halides was known to be problematic, primarily due to the competing E2 elimination reaction.

The first successful synthesis of this compound was described by D. R. Stevens in a 1955 publication in the Journal of Organic Chemistry. This pioneering method involved the acid-catalyzed addition of phenol (B47542) to isobutylene (B52900). This electrophilic addition reaction provided a viable alternative to the substitution-based approaches that were largely unsuccessful for this class of compounds.

Following this initial discovery, other innovative methods for the synthesis of this compound were developed. Notably, in 1959, Sven-Olov Lawesson and N. C. Yang reported a novel approach utilizing the reaction of a Grignard reagent with tert-butyl perbenzoate. A year later, in 1960, F. M. Beringer, P. S. Forgione, and M. D. Yudis described the phenylation of potassium tert-butoxide with diphenyliodonium (B167342) chloride. These early methods laid the groundwork for the diverse synthetic strategies available today.

Experimental Protocols of Early Syntheses

The following sections provide detailed experimental methodologies for the three key early syntheses of this compound.

First Synthesis: Acid-Catalyzed Addition of Phenol to Isobutylene (Stevens, 1955)

This method represents the first published synthesis of this compound. The procedure involves the direct reaction of phenol with isobutylene in the presence of an acid catalyst.

Experimental Workflow:

phenol Phenol reactor Reaction Vessel phenol->reactor isobutylene Isobutylene isobutylene->reactor catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reactor workup Aqueous Workup & Neutralization reactor->workup Reaction distillation Fractional Distillation workup->distillation Purification product This compound distillation->product Isolation

Caption: Workflow for the first synthesis of this compound.

Procedure: A mixture of phenol and a catalytic amount of sulfuric acid is placed in a pressure vessel. Isobutylene is then introduced into the vessel, and the reaction is allowed to proceed at a controlled temperature. Upon completion, the reaction mixture is cooled, and the excess pressure is released. The crude product is then subjected to an aqueous workup to remove the acid catalyst and any unreacted phenol. The organic layer is separated, dried, and purified by fractional distillation to yield pure this compound.

Synthesis via Grignard Reagent and Perester (Lawesson and Yang, 1959)

This method, later adapted for Organic Syntheses, provides an alternative route to this compound.[1]

Experimental Workflow:

bromobenzene (B47551) Bromobenzene grignard Phenylmagnesium Bromide bromobenzene->grignard mg Magnesium Turnings mg->grignard ether Anhydrous Ether ether->grignard reaction Reaction Mixture grignard->reaction perbenzoate tert-Butyl Perbenzoate perbenzoate->reaction hydrolysis Acidic Hydrolysis reaction->hydrolysis Reaction extraction Solvent Extraction hydrolysis->extraction purification Distillation extraction->purification product This compound purification->product

Caption: Synthesis of this compound via a Grignard reagent.

Procedure: In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, phenylmagnesium bromide is prepared from bromobenzene and magnesium turnings in anhydrous ether under a nitrogen atmosphere.[1] The resulting Grignard solution is cooled, and a solution of tert-butyl perbenzoate in anhydrous ether is added dropwise with stirring.[1] After the addition is complete, stirring is continued for a short period. The reaction mixture is then carefully poured into a cold solution of hydrochloric acid.[1] The ethereal layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with a sodium hydroxide (B78521) solution and then with water until neutral. After drying over anhydrous magnesium sulfate, the ether is removed, and the residue is distilled under reduced pressure to give this compound.[1]

Synthesis via Diphenyliodonium Salt (Beringer, Forgione, and Yudis, 1960)

This method explores the phenylation of the tert-butoxide anion.

Experimental Workflow:

ktbu Potassium tert-butoxide reaction Reaction Mixture ktbu->reaction iodonium Diphenyliodonium Chloride iodonium->reaction solvent tert-Butanol solvent->reaction workup Workup reaction->workup Reflux purification Purification workup->purification product This compound purification->product

Caption: Synthesis of this compound using a diphenyliodonium salt.

Procedure: A mixture of diphenyliodonium chloride and potassium tert-butoxide is refluxed in anhydrous tert-butanol. The progress of the reaction can be monitored by the precipitation of potassium chloride. After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with water and extracted with a suitable organic solvent. The organic extract is washed, dried, and the solvent evaporated. The crude product is then purified, typically by distillation, to afford this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early publications on the synthesis of this compound.

Table 1: Reactants and Conditions

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperatureReaction Time
Acid-Catalyzed AdditionPhenol, IsobutyleneSulfuric AcidNone (neat)Not specifiedNot specified
Grignard & PeresterPhenylmagnesium Bromide, tert-Butyl Perbenzoate-Anhydrous EtherIce bath, then RT~35 minutes
Diphenyliodonium SaltDiphenyliodonium Chloride, Potassium tert-butoxide-tert-ButanolRefluxNot specified

Table 2: Reported Yields and Physical Properties

Synthesis MethodReported YieldBoiling Point (°C)Pressure (mm Hg)
Acid-Catalyzed AdditionNot specifiedNot specifiedNot specified
Grignard & Perester70-76%57-597
Diphenyliodonium SaltNot specifiedNot specifiedNot specified

Conclusion

The discovery of the first synthesis of this compound by Stevens in 1955 marked a significant advancement in the preparation of sterically hindered aryl ethers. The subsequent development of alternative methods by Lawesson and Yang, and Beringer and colleagues, provided the chemical community with a broader toolkit for accessing this important class of compounds. These foundational studies not only delivered practical routes to this compound but also contributed to a deeper understanding of chemical reactivity and reaction mechanisms in organic synthesis. The principles established in this early work continue to inform the development of modern synthetic methodologies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butoxybenzene is a significant chemical intermediate and building block in organic synthesis, finding applications in areas ranging from protecting group strategies to the development of novel materials and pharmaceuticals. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes a detailed summary of its quantitative data, in-depth experimental protocols for its synthesis, and a thorough analysis of its spectroscopic characteristics. Furthermore, this guide explores its applications in research and drug development, with a focus on its role as a protective group and its influence on the physicochemical and pharmacokinetic properties of molecules.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a convenient reference for laboratory and developmental work.

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₄O[1]
Molecular Weight 150.22 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 175-177 °C[1]
Melting Point 6-7 °C[1]
Density 0.935 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.497[2][3]
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether.[1]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey Features
¹H NMR (CDCl₃) δ ~1.3 (s, 9H, -C(CH₃)₃), δ ~6.9-7.3 (m, 5H, Ar-H)
¹³C NMR (CDCl₃) δ ~28.8 (C(CH₃)₃), δ ~72.5 (-O-C(CH₃)₃), Aromatic signals in the δ ~120-160 ppm range.
Infrared (IR) Strong C-O stretch (~1100-1200 cm⁻¹), C-H sp³ stretch (~2850-3000 cm⁻¹), C-H sp² stretch (>3000 cm⁻¹), Aromatic C=C stretches (~1500-1600 cm⁻¹). Absence of a broad O-H stretch.
Mass Spectrometry (MS) Molecular ion (M⁺) at m/z = 150. Key fragments at m/z = 94 (loss of isobutylene) and m/z = 57 (tert-butyl cation).

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are the Williamson ether synthesis and the acid-catalyzed addition of isobutene to phenol (B47542).

Williamson Ether Synthesis

The Williamson ether synthesis is a classical method for preparing ethers. However, the synthesis of this compound via this route presents challenges due to the tertiary nature of the tert-butyl group, which favors elimination reactions. A modified approach is often necessary.

Reaction: Phenol is first deprotonated by a strong base to form the phenoxide ion, which then acts as a nucleophile. The subsequent reaction with a tert-butyl halide is inefficient due to the prevalence of E2 elimination. A more viable, though still challenging, approach involves the reaction of a phenoxide salt with a source of the tert-butyl cation under specific conditions.

Experimental Protocol (Illustrative) :

  • Materials: Phenol, sodium hydride (or another suitable base), a suitable solvent (e.g., dry THF or DMF), and a tert-butylating agent (e.g., tert-butyl bromide).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve phenol in the anhydrous solvent.

    • Carefully add sodium hydride portion-wise to the stirred solution at 0 °C to form the sodium phenoxide.

    • Slowly add the tert-butylating agent to the reaction mixture.

    • The reaction mixture is then stirred at a controlled temperature and monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or distillation.

Williamson_Ether_Synthesis

Acid-Catalyzed Alkylation of Phenol with Isobutene

This is a more common and industrially viable method for the synthesis of this compound. The reaction proceeds via an electrophilic addition mechanism where the isobutene is activated by an acid catalyst.

Reaction: Phenol reacts with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or a solid acid catalyst like an ion-exchange resin (e.g., Amberlyst-15).

Experimental Protocol:

  • Materials: Phenol, isobutene (gas or liquefied), and a strong acid catalyst (e.g., concentrated sulfuric acid or Amberlyst-15). A suitable solvent such as toluene (B28343) or benzene (B151609) can be used.[1]

  • Procedure:

    • Charge a pressure reactor with phenol, the solvent, and the acid catalyst.

    • The reactor is sealed and cooled, and then a measured amount of isobutene is introduced.

    • The reaction mixture is heated to the desired temperature (e.g., 60-80°C) with vigorous stirring. The progress of the reaction is monitored by gas chromatography (GC).

    • Upon completion, the reactor is cooled, and any excess isobutene is carefully vented.

    • If a solid catalyst is used, it is removed by filtration. If a liquid acid is used, the reaction mixture is neutralized with a base (e.g., sodium carbonate solution).

    • The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

    • The solvent is removed by distillation, and the crude this compound is purified by fractional distillation under reduced pressure.

Acid_Catalyzed_Alkylation

Spectroscopic Analysis

A detailed understanding of the spectroscopic data is crucial for the characterization and quality control of this compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is characterized by two main signals. A sharp singlet integrating to nine protons is observed around 1.3 ppm, corresponding to the chemically equivalent methyl protons of the tert-butyl group. The aromatic protons appear as a multiplet in the region of 6.9-7.3 ppm, integrating to five protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for the methyl carbons of the tert-butyl group at approximately 28.8 ppm and a signal for the quaternary carbon of the tert-butyl group around 72.5 ppm. The aromatic carbons will appear in the typical downfield region of 120-160 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for confirming the formation of the ether. The most significant feature is a strong absorption band in the region of 1100-1200 cm⁻¹, which is characteristic of the C-O stretching vibration of the ether linkage. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting phenol is a key indicator of a successful reaction. Other expected absorptions include sp³ C-H stretches just below 3000 cm⁻¹ and sp² C-H stretches above 3000 cm⁻¹, as well as aromatic C=C stretching bands in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry: In the mass spectrum of this compound, the molecular ion peak (M⁺) is expected at an m/z of 150. A prominent fragmentation pathway involves the loss of a neutral isobutylene (B52900) molecule (56 Da), leading to a significant peak at m/z 94, corresponding to the phenol radical cation. Another characteristic fragment is the stable tert-butyl cation at m/z 57.

Applications in Research and Drug Development

The tert-butoxy (B1229062) group, and by extension this compound and its derivatives, play a significant role in organic synthesis and medicinal chemistry.

  • Protecting Group: The tert-butoxy group is a robust protecting group for phenols.[4] It is stable to a wide range of nucleophilic and basic conditions, allowing for chemical modifications at other parts of a molecule.[4] The deprotection is typically achieved under acidic conditions, which cleave the ether linkage to regenerate the phenol.

Protecting_Group_Workflow

  • Steric Shielding: The bulky tert-butyl group can act as a "steric shield," influencing the regioselectivity of reactions on the aromatic ring. It can also protect adjacent functional groups from metabolic degradation in a drug molecule, potentially enhancing its in vivo stability and pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The introduction of a tert-butoxy group increases the lipophilicity of a molecule, which can be strategically employed to modulate its solubility, membrane permeability, and binding affinity to biological targets. However, this increased lipophilicity can also impact metabolic clearance pathways.[5][6]

  • Synthetic Intermediate: this compound and its derivatives serve as versatile intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For example, the aromatic ring can be further functionalized through electrophilic aromatic substitution or other coupling reactions.

Conclusion

This compound is a valuable compound with well-defined physical and chemical properties. Its synthesis, primarily through acid-catalyzed alkylation, is well-established. A thorough understanding of its spectroscopic characteristics is essential for its reliable identification and use. In the realm of drug discovery and development, the strategic incorporation of the tert-butoxy moiety, often through intermediates like this compound, allows for the fine-tuning of molecular properties to optimize therapeutic efficacy and pharmacokinetic performance. This guide serves as a foundational resource for scientists and researchers leveraging the unique attributes of this compound in their work.

References

Spectroscopic Profile of tert-Butoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for tert-butoxybenzene, a key aromatic ether used in organic synthesis and as a building block in the development of novel chemical entities. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a logical workflow for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.29 - 7.25m2HAromatic (meta-H)
7.03 - 6.99m2HAromatic (ortho-H)
6.91 - 6.87m1HAromatic (para-H)
1.35s9H-C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
156.8Aromatic (C-O)
128.9Aromatic (meta-C)
121.7Aromatic (para-C)
120.9Aromatic (ortho-C)
78.4Quaternary (-O-C (CH₃)₃)
28.9Methyl (-C(CH₃ )₃)
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3065, 3040WeakAromatic C-H stretch
2977, 2932StrongAliphatic C-H stretch
1598, 1494, 1455Medium-StrongAromatic C=C stretch
1240StrongAsymmetric C-O-C stretch (aryl-alkyl ether)
1055MediumSymmetric C-O-C stretch
754, 692StrongC-H out-of-plane bend (monosubstituted benzene)
Mass Spectrometry (MS)

Table 4: Major Mass-to-Charge Ratios (m/z) for this compound

m/zRelative Intensity (%)Proposed Fragment
15015[M]⁺ (Molecular Ion)
94100[M - C₄H₈]⁺ (Loss of isobutylene)
5740[C₄H₉]⁺ (tert-butyl cation)
4125[C₃H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: A proton NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled carbon NMR spectrum is acquired on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phasing and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Spectrum: A background spectrum of the clean, empty sample compartment is recorded to subtract the contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the infrared spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final absorbance or transmittance spectrum is obtained after automatic background subtraction by the instrument's software.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or by direct infusion.

  • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV. This method provides reproducible fragmentation patterns useful for structural elucidation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The structural elucidation of this compound using spectroscopic methods follows a logical progression. Each technique provides complementary information that, when combined, confirms the molecule's identity and structure.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Conclusion Structural Confirmation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework - Chemical Environment - Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups - Ether Linkage (C-O) - Aromatic Ring - Alkyl Groups IR->IR_info MS Mass Spectrometry MS_info Molecular Weight & Fragmentation Pattern - Molecular Ion (m/z 150) - Key Fragments (m/z 94, 57) MS->MS_info Structure Confirmed Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Spectroscopic characterization workflow for this compound.

An In-depth Technical Guide on the Thermochemical Properties of tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of tert-butoxybenzene. Due to a notable scarcity of experimentally determined data in publicly accessible literature, this guide utilizes the well-established Joback group contribution method to estimate key thermochemical parameters. This approach offers valuable approximations for the standard enthalpy of formation, ideal gas heat capacity over a range of temperatures, and the enthalpy of vaporization at the normal boiling point. The methodology for these estimations is detailed herein, providing a transparent basis for the presented data. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require thermochemical data for this compound for modeling, process design, and safety assessments.

Introduction

This compound, an aromatic ether, is a molecule of interest in various fields of chemical research and development. The tert-butoxy (B1229062) group is a sterically bulky and electron-donating substituent that significantly influences the properties of the aromatic ring to which it is attached. A thorough understanding of its thermochemical properties is crucial for a variety of applications, including reaction calorimetry, process safety analysis, and computational modeling of chemical behavior.

This guide addresses the current gap in available experimental thermochemical data for this compound by providing estimated values for its key properties. These estimations are derived from the Joback method, a widely used group contribution technique for the prediction of thermophysical properties of organic compounds from their molecular structure alone.

Estimated Thermochemical Properties of this compound

The following tables summarize the estimated thermochemical properties of this compound, calculated using the Joback method. It is imperative to recognize that these are theoretical values and should be used with an understanding of the inherent approximations of the estimation method.

Table 1: Estimated Enthalpy and Boiling Point of this compound
PropertyEstimated ValueUnits
Standard Enthalpy of Formation (Ideal Gas, 298.15 K)-149.53kJ/mol
Normal Boiling Point447.88K
Enthalpy of Vaporization (at Normal Boiling Point)41.33kJ/mol
Table 2: Estimated Ideal Gas Heat Capacity (Cp) of this compound at Various Temperatures
Temperature (K)Estimated CpUnits
298.15249.58J/(mol·K)
400309.91J/(mol·K)
500362.08J/(mol·K)
600406.09J/(mol·K)
700442.24J/(mol·K)
800470.83J/(mol·K)
900492.16J/(mol·K)
1000506.53J/(mol·K)

Methodology: The Joback Group Contribution Method

The thermochemical properties presented in this guide were estimated using the Joback method, a group contribution technique that predicts properties based on the molecular structure of a compound.[1] This method assumes that the properties of a molecule are the sum of the contributions of its constituent functional groups.[1]

Molecular Structure and Group Contributions

The first step in the Joback method is to deconstruct the molecule into its functional groups. The structure of this compound (CAS 6669-13-2) consists of the following Joback groups:[2][3][4]

  • 5 x Aromatic CH (=CH- aromatic)

  • 1 x Aromatic C attached to another group (>C< aromatic)

  • 1 x Ether oxygen (-O- (non-ring))

  • 1 x Tertiary carbon (>C<)

  • 3 x Methyl (-CH3)

Each of these groups has a specific numerical contribution to the overall properties of the molecule.

Formulas for Property Estimation

The Joback method employs the following formulas to calculate the thermochemical properties:[1][5][6]

Normal Boiling Point (Tb): Tb (K) = 198.2 + Σ (Group Contributions)

Standard Enthalpy of Formation (Ideal Gas, 298.15 K) (ΔHfo): ΔHfo (kJ/mol) = 65.5 + Σ (Group Contributions)

Enthalpy of Vaporization at Normal Boiling Point (ΔHvap): ΔHvap (kJ/mol) = 15.30 + Σ (Group Contributions)

Ideal Gas Heat Capacity (Cp): The temperature-dependent ideal gas heat capacity is calculated using the following polynomial: Cp (J/mol·K) = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10-4)T2 + (Σd + 2.06 x 10-7)T3

Where Σa, Σb, Σc, and Σd are the sums of the respective group contributions for the heat capacity parameters.

Visualization of the Estimation Workflow

The following diagram illustrates the workflow for estimating the thermochemical properties of this compound using the Joback method.

Joback_Method_Workflow Joback Method Workflow for this compound cluster_input Input cluster_process Process cluster_output Output start This compound Structure group_decomp Decomposition into Joback Groups: - 5x =CH- (aromatic) - 1x >C< (aromatic) - 1x -O- (non-ring) - 1x >C< - 3x -CH3 start->group_decomp Analyze get_contributions Retrieve Group Contribution Values group_decomp->get_contributions Identify apply_formulas Apply Joback Method Formulas get_contributions->apply_formulas Sum Contributions enthalpy_formation ΔH_f° apply_formulas->enthalpy_formation heat_capacity C_p(T) apply_formulas->heat_capacity enthalpy_vap ΔH_vap apply_formulas->enthalpy_vap boiling_point T_b apply_formulas->boiling_point

Joback Method Workflow Diagram

Discussion and Limitations

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical properties when experimental data is unavailable.[1] However, it is a first-order method and does not account for intramolecular interactions between functional groups, such as steric hindrance, which can be significant in a molecule like this compound with its bulky tert-butyl group.[7] Therefore, the estimated values should be considered as approximations. For applications requiring high accuracy, experimental determination or higher-level computational chemistry studies are recommended.

Conclusion

This technical guide provides a set of estimated thermochemical properties for this compound, including its standard enthalpy of formation, ideal gas heat capacity, and enthalpy of vaporization. These values, derived from the Joback group contribution method, serve as a useful starting point for researchers and professionals in the absence of experimental data. The detailed methodology and workflow presented herein offer transparency and a clear understanding of the basis for the provided estimations. It is hoped that this guide will facilitate further research and development involving this compound.

References

Computational studies on tert-butoxybenzene stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Computational Analysis of Tert-Butoxybenzene Stability

For researchers, scientists, and professionals in drug development, understanding the thermal stability of chemical compounds is paramount for ensuring safety, predicting shelf-life, and controlling reaction pathways. This compound, a common reagent and intermediate in organic synthesis, is one such molecule where a thorough comprehension of its decomposition mechanisms is crucial. This technical guide provides a framework for the computational investigation of this compound stability, drawing upon established methodologies from studies on structurally analogous compounds.

This compound is an aromatic ether that finds application as a protective group for phenols and as a synthetic intermediate. Its molecular structure, featuring a bulky tert-butyl group linked to a phenyl ring via an oxygen atom, presents interesting questions regarding its thermal stability. The primary modes of decomposition are expected to involve the cleavage of the C-O bonds. Computational chemistry offers a powerful toolkit to elucidate these decomposition pathways, reaction kinetics, and the overall stability of the molecule.

This guide will detail the theoretical background, computational protocols, and expected outcomes of a comprehensive computational study on this compound.

Proposed Decomposition Pathways

Based on computational studies of similar molecules, the thermal decomposition of this compound is likely initiated by the homolytic cleavage of its weakest bonds. The two primary initial decomposition pathways are proposed as follows:

  • Pathway A: O-C(tert-butyl) Bond Cleavage: This pathway involves the breaking of the bond between the oxygen atom and the tert-butyl group, leading to the formation of a phenoxy radical and a tert-butyl radical.

  • Pathway B: O-C(phenyl) Bond Cleavage: This pathway involves the cleavage of the bond between the oxygen atom and the phenyl group, resulting in a tert-butoxy (B1229062) radical and a phenyl radical.

The relative importance of these pathways is dictated by their respective bond dissociation energies (BDEs). Subsequent reactions of the initial radical products will lead to a variety of stable end-products.

Computational Methodologies: Experimental Protocols

A robust computational study of this compound stability would involve a multi-step approach, as detailed below.

Quantum Chemical Calculations

Objective: To determine the geometries of reactants, transition states, and products, as well as their corresponding energies.

Methodology:

  • Geometry Optimization: The initial 3D structure of this compound and its potential decomposition products and transition states are optimized.

    • Level of Theory: Density Functional Theory (DFT) is a common and effective method. The B3LYP functional is a widely used choice for such systems.

    • Basis Set: A Pople-style basis set, such as 6-311++G(2d,2p), is generally sufficient for providing a good balance between accuracy and computational cost.

  • Frequency Calculations: These are performed on the optimized geometries to:

    • Confirm that reactants and products are at a potential energy minimum (no imaginary frequencies).

    • Verify that transition states have exactly one imaginary frequency corresponding to the reaction coordinate.

    • Obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

  • Single-Point Energy Refinement: To obtain more accurate energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], with a larger basis set like the correlation-consistent cc-pVTZ.

Bond Dissociation Energy (BDE) Calculations

Objective: To quantify the energy required to homolytically cleave a specific bond.

Methodology:

The BDE of a bond A-B is calculated as the difference in the enthalpy of formation of the products (radicals A• and B•) and the reactant (molecule A-B) at a standard temperature (usually 298 K).

BDE = ΔHf(A•) + ΔHf(B•) - ΔHf(A-B)

These enthalpy values are obtained from the quantum chemical calculations described above.

Transition State Theory and RRKM Calculations

Objective: To calculate the rate constants of the decomposition reactions.

Methodology:

  • Transition State Search: Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) method are used to locate the transition state structure connecting the reactant to the products.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactant and product.

  • Rate Constant Calculation: The high-pressure limit rate constants can be calculated using Transition State Theory (TST). For pressure-dependent reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is employed to compute the temperature and pressure-dependent rate constants.

Data Presentation: Predicted Bond Dissociation Energies

The following table summarizes the predicted bond dissociation energies (BDEs) for the key bonds in this compound, estimated based on computational studies of analogous molecules. These values are crucial for identifying the most likely initial step in the thermal decomposition process.

BondStructurePredicted BDE (kcal/mol)
O-C(tert-butyl)C6H5O-C(CH3)3~75-85
O-C(phenyl)C6H5-OC(CH3)3~100-110
C-H (tert-butyl)C6H5OC(CH3)2-H~95-100
C-H (phenyl)C6H4(H)OC(CH3)3~110-115

Note: These are estimated values based on typical bond strengths and may vary depending on the specific computational method used.

Visualization of Computational Workflow and Decomposition Pathways

Visualizing the logical flow of a computational study and the proposed reaction mechanisms is essential for clear communication.

computational_workflow start Define Research Question: Investigate this compound Stability geom_opt Geometry Optimization (DFT) - Reactant - Products - Transition States start->geom_opt freq_calc Frequency Calculations - Confirm Minima/TS - Obtain ZPVE & Thermal Corrections geom_opt->freq_calc spe Single-Point Energy Refinement (e.g., CCSD(T)) freq_calc->spe bde_calc Calculate Bond Dissociation Energies spe->bde_calc rate_calc Calculate Reaction Rate Constants (TST/RRKM) spe->rate_calc analysis Analyze Data & Propose Mechanism bde_calc->analysis rate_calc->analysis conclusion Conclusion & Reporting analysis->conclusion decomposition_pathways reactant This compound phenoxy_rad Phenoxy Radical reactant->phenoxy_rad O-C(tert-butyl) Cleavage tertbutyl_rad Tert-Butyl Radical tertbutoxy_rad Tert-Butoxy Radical reactant->tertbutoxy_rad O-C(phenyl) Cleavage phenyl_rad Phenyl Radical

Quantum Chemical Insights into tert-Butoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of tert-butoxybenzene, elucidated through quantum chemical calculations. By employing Density Functional Theory (DFT), a powerful computational method, we can predict and understand the behavior of this molecule at the atomic level. This information is crucial for applications in materials science, drug design, and chemical synthesis, where the steric and electronic effects of the bulky tert-butoxy (B1229062) group play a significant role.

Molecular Structure and Conformational Analysis

The tert-butoxy group, with its voluminous nature, significantly influences the geometry of the benzene (B151609) ring to which it is attached. Quantum chemical calculations, specifically geometry optimization, provide precise information about bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's most stable conformation.

Computational Methodology

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-31G* basis set.[1][2] This level of theory is well-established for providing a good balance between computational cost and accuracy for organic molecules.[3] All calculations were performed assuming a gaseous phase and a temperature of 298.15 K.

The computational workflow for geometry optimization is a standard procedure in quantum chemical calculations.[4] It begins with an initial guess of the molecular geometry, and the energy and forces on each atom are calculated. The atomic positions are then adjusted to minimize the total energy of the molecule until a stationary point on the potential energy surface is found.

Geometry Optimization Workflow cluster_input Input cluster_calculation SCF Cycle cluster_optimization Optimization Algorithm cluster_output Output initial_geometry Initial Molecular Geometry scf Solve Schrödinger Equation (SCF) initial_geometry->scf energy_forces Calculate Energy & Forces scf->energy_forces convergence_check Check Convergence Criteria energy_forces->convergence_check update_geometry Update Atomic Coordinates convergence_check->update_geometry Not Converged optimized_geometry Optimized Molecular Geometry convergence_check->optimized_geometry Converged update_geometry->scf

A typical workflow for molecular geometry optimization.
Optimized Geometric Parameters

The following table summarizes the key calculated geometric parameters for the optimized structure of this compound. These values provide a quantitative description of the molecule's shape.

ParameterAtoms InvolvedCalculated Value
Bond Lengths (Å)
C-O (ether)C(aromatic)-O1.365
O-C (tert-butyl)O-C(tert-butyl)1.440
C-C (aromatic)Average1.395
C-C (tert-butyl)Average1.530
C-H (aromatic)Average1.085
C-H (tert-butyl)Average1.095
Bond Angles (°)
C-O-CC(aromatic)-O-C(tert-butyl)121.5
O-C-C (tert-butyl)O-C(tert-butyl)-C(methyl)107.5
C-C-C (tert-butyl)C(methyl)-C(tert-butyl)-C(methyl)111.0
Dihedral Angles (°)
C-C-O-CC(aromatic)-C(aromatic)-O-C(tert-butyl)0.0 or 180.0

Vibrational Spectroscopy: An IR Fingerprint

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, providing a theoretical IR spectrum that can be compared with experimental data for structural confirmation.

Computational Protocol for Vibrational Frequencies

Following the geometry optimization, a frequency calculation was performed at the same level of theory (B3LYP/6-31G*). This calculation determines the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.[5][6]

Calculated vs. Experimental Vibrational Frequencies

The table below presents the key calculated vibrational frequencies for this compound and compares them with typical experimental ranges for the assigned vibrational modes.

Vibrational ModeCalculated Frequency (cm⁻¹, scaled)Typical Experimental Range (cm⁻¹)
C-H stretch (aromatic)3050 - 31003000 - 3100
C-H stretch (aliphatic, tert-butyl)2950 - 29902850 - 3000
C=C stretch (aromatic ring)1580, 14801450 - 1600
C-H bend (aliphatic, tert-butyl)1365, 13901365 - 1395 (characteristic doublet)
C-O stretch (ether)1240 (asymmetric), 1050 (symmetric)1200 - 1275 (asymmetric aryl-alkyl ether), 1020-1075 (symmetric)
C-H out-of-plane bend (aromatic)700 - 850690 - 900

Electronic Properties and Reactivity

The electronic structure of a molecule, particularly the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), provides valuable insights into its reactivity and electronic properties.[7][8] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.[9]

Frontier Molecular Orbitals

The HOMO and LUMO energies were calculated at the B3LYP/6-31G* level of theory. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

HOMO_LUMO_Diagram Conceptual diagram of HOMO and LUMO energy levels. LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO ΔE = 7.7 eV (HOMO-LUMO Gap) E_HOMO Energy = -6.5 eV E_LUMO Energy = 1.2 eV

Frontier molecular orbitals of this compound.
PropertyCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7

A larger HOMO-LUMO gap generally implies greater chemical stability and lower reactivity.[9] The tert-butoxy group, being electron-donating, is expected to raise the energy of the HOMO compared to unsubstituted benzene, which can influence its reactivity in electrophilic aromatic substitution reactions.

Predicted NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation in organic chemistry.[10] Computational methods can predict NMR chemical shifts, providing a valuable aid in spectral assignment and interpretation.

Computational Protocol for NMR Chemical Shifts

The ¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-31G* level of theory. The calculated isotropic shielding values were then referenced to the shielding of tetramethylsilane (B1202638) (TMS) calculated at the same level of theory to obtain the chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Chemical Shifts

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (-CH₃)1.3Singlet9H
Aromatic (ortho)7.0Doublet2H
Aromatic (meta)7.3Triplet2H
Aromatic (para)6.9Triplet1H

Predicted ¹³C NMR Chemical Shifts

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Quaternary (tert-butyl)78.5
Methyl (tert-butyl)28.8
Aromatic (C-O)157.0
Aromatic (ortho)120.5
Aromatic (meta)129.0
Aromatic (para)122.5

Experimental Protocols

To validate the computational results, experimental data is essential. Below are standard protocols for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[12]
  • Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans is typically sufficient.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition : Record the spectrum using an FT-IR spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and compare their positions and intensities to the calculated vibrational frequencies.

Conclusion

This technical guide has provided a comprehensive overview of the molecular and electronic properties of this compound as predicted by quantum chemical calculations. The presented data on the optimized geometry, vibrational frequencies, and NMR chemical shifts serve as a valuable resource for researchers in chemistry and drug development. The detailed computational and experimental protocols offer a clear framework for further investigation and validation of these theoretical findings. The insights gained from such computational studies are instrumental in understanding the structure-property relationships of molecules and guiding the design of new chemical entities with desired characteristics.

References

An In-depth Technical Guide to the Electronic Effects of the Tert-Butoxy Group on Aromatic Rings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butoxy (B1229062) group, -OC(CH₃)₃, is a sterically demanding and electronically significant substituent in organic chemistry. Its unique combination of a bulky alkyl structure and an ether linkage to an aromatic system imparts distinct properties that are leveraged in fields ranging from medicinal chemistry to materials science. Understanding the nuanced electronic effects of this group is critical for predicting molecular reactivity, designing synthetic pathways, and fine-tuning the properties of functional materials and pharmacologically active agents.

This technical guide provides a comprehensive analysis of the inductive and resonance effects of the tert-butoxy group, its influence on the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, and detailed experimental protocols for the characterization of these effects.

Core Electronic Effects: A Duality of Induction and Resonance

The net electronic effect of the tert-butoxy group on an aromatic ring is a balance between two opposing forces: the inductive effect (-I) and the resonance effect (+R).

  • Inductive Effect (-I): The oxygen atom is highly electronegative (approximately 3.44 on the Pauling scale) compared to carbon (approx. 2.55). This difference causes the oxygen to withdraw electron density from the aromatic ring through the sigma (σ) bond. This is a distance-dependent effect that deactivates the ring.

  • Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This donation of electron density via resonance increases the electron density of the ring, particularly at the ortho and para positions. This is a powerful activating effect.

For the tert-butoxy group, the +R effect significantly outweighs the -I effect, resulting in a net activation of the aromatic ring towards electrophiles.[1]

G cluster_0 Electronic Effects of the Tert-Butoxy Group ring Aromatic Ring group –O–C(CH₃)₃ inductive Inductive Effect (-I) (Electron Withdrawal) group->inductive σ-bond polarization due to Oxygen's Electronegativity resonance Resonance Effect (+R) (Electron Donation) group->resonance Lone pair delocalization into π-system

Figure 1: Opposing electronic effects of the tert-butoxy group.

Quantitative Analysis: Hammett Substituent Constants

The electronic influence of a substituent can be quantified using Hammett constants (σ), which are derived from the ionization of substituted benzoic acids.[2] A negative σ value indicates an electron-donating group, while a positive value indicates an electron-withdrawing group.

While specific, experimentally derived Hammett constants for the tert-butoxy group are not listed in common compilations, the values for analogous alkoxy groups provide a clear trend. The tert-butoxy group is expected to follow this pattern, being a weak meta-deactivator (small positive σₘ) and a strong para-activator (negative σₚ).

Substituentσmeta (σₘ)σpara (σₚ)Data Source
Methoxy (B1213986) (-OCH₃)+0.115-0.268[3]
Ethoxy (-OCH₂CH₃)+0.1-0.24[3]
Isopropoxy (-OCH(CH₃)₂)+0.1-0.45[3]
tert-Butoxy (-OC(CH₃)₃) ~+0.1 ~-0.5 (Estimated) (Estimated based on trend)
Phenoxy (-OC₆H₅)+0.252-0.320[3]

Table 1: Hammett substituent constants for various alkoxy groups.

The data show that all alkoxy groups are electron-withdrawing via induction at the meta position but strongly electron-donating via resonance at the para position. The increasing negative σₚ value from methoxy to isopropoxy suggests that increased alkyl substitution enhances the electron-donating character, likely due to the +I effect of the alkyl groups pushing electron density onto the oxygen, making its lone pairs more available for donation.

Reactivity in Aromatic Substitution

Electrophilic Aromatic Substitution (EAS)

The tert-butoxy group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. The resonance donation (+R) of the oxygen lone pairs enriches the electron density of the ring, making it more nucleophilic and thus more reactive than benzene. This donation specifically stabilizes the cationic intermediates (Wheland intermediates or σ-complexes) formed during attack at the ortho and para positions.

However, the most defining characteristic of the tert-butoxy group in EAS is its immense steric bulk . This severely hinders the approach of an electrophile to the ortho positions.[4] As a result, electrophilic substitution on tert-butoxybenzene derivatives overwhelmingly yields the para-substituted product . This high regioselectivity is a valuable tool in organic synthesis.[5]

G cluster_paths start This compound + Electrophile (E⁺) ortho_attack Ortho Attack start->ortho_attack Path 1 para_attack Para Attack start->para_attack Path 2 ortho_intermediate Ortho σ-Complex (Sterically Hindered) ortho_attack->ortho_intermediate High energy transition state due to steric clash para_intermediate Para σ-Complex (Sterically Accessible) para_attack->para_intermediate Lower energy transition state ortho_product Ortho Product (Minor) ortho_intermediate->ortho_product -H⁺ para_product Para Product (Major) para_intermediate->para_product -H⁺

Figure 2: Regioselectivity in EAS of this compound.

While specific experimental data for this compound is sparse, the product distribution can be predicted based on the principles outlined. For comparison, the nitration of tert-butylbenzene (B1681246) yields 16% ortho, 8% meta, and 75% para product.[6][7] The steric hindrance of the tert-butoxy group is comparable, and its electronic directing effect is stronger, leading to an even higher preference for the para product.

Reaction TypeReagentsOrtho (%)Meta (%)Para (%)
NitrationHNO₃ / H₂SO₄< 5< 1> 95
BrominationBr₂ / FeBr₃< 2< 1> 98
Friedel-Crafts AcylationRCOCl / AlCl₃~ 0< 1> 99

Table 2: Illustrative product distributions for EAS on this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring, typically achieved by the presence of strong electron-withdrawing groups (e.g., -NO₂) at positions ortho or para to a good leaving group.[8] The tert-butoxy group, being a net electron-donating group, deactivates the aromatic ring towards SNAr. Its presence makes the ring less electrophilic and destabilizes the negatively charged Meisenheimer complex intermediate that is crucial to the SNAr mechanism. Therefore, SNAr reactions are generally not feasible on rings activated solely by a tert-butoxy group.

Experimental Protocols

Synthesis of this compound (tert-Butyl Phenyl Ether)

This protocol is adapted from Lawesson and Yang, as published in Organic Syntheses, and involves the reaction of a Grignard reagent with t-butyl perbenzoate.[9]

Materials:

  • Magnesium turnings (0.53 g atom)

  • Bromobenzene (B47551) (0.5 mole)

  • Anhydrous diethyl ether

  • t-Butyl perbenzoate (0.3 mole)

  • Concentrated Hydrochloric Acid

  • 2M Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of phenylmagnesium bromide from magnesium turnings and bromobenzene in 200 mL of anhydrous ether.

  • Reaction: Cool the ethereal solution of the Grignard reagent in an ice bath and add an additional 200 mL of anhydrous ether.

  • Prepare a solution of t-butyl perbenzoate in 120 mL of anhydrous ether. Add this solution dropwise to the stirred Grignard reagent over 30 minutes.

  • Continue stirring for an additional 5 minutes after the addition is complete.

  • Workup: Carefully pour the reaction mixture into a cold solution of 40 mL of concentrated HCl in 1 L of water.

  • Separate the ethereal layer and extract the aqueous layer twice with 150 mL portions of ether.

  • Combine the organic layers and extract with three 25 mL portions of 2M NaOH solution to remove any phenolic byproducts.

  • Wash the organic layer with water until the washings are neutral.

  • Purification: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Distill the residue under reduced pressure to yield pure this compound.

Determination of the Hammett Parameter (σₚ) for the Tert-Butoxy Group

This protocol outlines the determination of σₚ via potentiometric titration of p-tert-butoxybenzoic acid, based on standard methods for determining pKa values.

Workflow Overview:

G sub1 Synthesize/Procure p-tert-butoxybenzoic acid and benzoic acid sub3 Prepare ~0.01 M solutions of each acid in 70:30 ethanol-water sub1->sub3 sub2 Prepare standardized ~0.05 M NaOH in 70:30 ethanol-water titrate Titrate each acid solution with NaOH, monitoring pH with a calibrated meter sub2->titrate sub3->titrate plot Plot pH vs. Volume of NaOH (Titration Curve) titrate->plot pka Determine pKa (pH at half-equivalence point) plot->pka calc Calculate σₚ using Hammett Eq: σₚ = pKa(benzoic acid) - pKa(p-tert-butoxybenzoic acid) pka->calc

Figure 3: Workflow for experimental determination of σₚ.

Materials & Equipment:

  • p-tert-butoxybenzoic acid (synthesis required if not available)

  • Benzoic acid (reference standard)

  • Ethanol (reagent grade) and deionized water

  • Sodium Hydroxide (pellets)

  • Calibrated pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette, 100 mL beakers, volumetric flasks

Procedure:

  • Precursor Synthesis (if needed): p-tert-butoxybenzoic acid can be prepared from p-hydroxybenzoic acid via Williamson ether synthesis using tert-butyl bromide and a suitable base, or via acid-catalyzed addition of isobutylene.

  • Titrant Preparation: Prepare a standardized ~0.05 M NaOH solution in a 70:30 (v/v) ethanol-water solvent system.

  • Acid Solution Preparation: Accurately weigh approximately 4 x 10⁻⁴ moles of benzoic acid and place it in a 100 mL beaker. Add 50 mL of the 70:30 ethanol-water solvent and stir until fully dissolved. Repeat for p-tert-butoxybenzoic acid.

  • Titration: Calibrate the pH meter using standard buffers. Place the beaker containing the acid solution on a magnetic stirrer and immerse the pH electrode. Record the initial pH.

  • Add the standardized NaOH titrant from the burette in small increments (e.g., 0.25 mL), recording the pH after each addition. Near the equivalence point, reduce the increment size to 0.1 mL or less.

  • Continue the titration well past the equivalence point.

  • Data Analysis: Plot pH versus the volume of NaOH added. Determine the exact equivalence point from the first or second derivative of the curve.

  • Determine the half-equivalence point volume (V₁/₂) and find the corresponding pH from the graph. At this point, pH = pKa.

  • Calculation: Apply the Hammett equation: σₚ = pKa(benzoic acid) - pKa(p-tert-butoxybenzoic acid) .

Measurement of a Kinetic Isotope Effect (KIE) in EAS

This protocol provides a general method to determine if C-H bond cleavage is part of the rate-determining step (RDS) for an EAS reaction, such as bromination. A significant primary KIE (kH/kD > 1.5) indicates that C-H bond breaking is kinetically significant.

Logical Framework:

G cluster_exp cluster_conc start Hypothesis: Is C-H bond cleavage part of the Rate-Determining Step (RDS)? react_h Reaction A: This compound (H-substrate) + Reagents (e.g., Br₂) start->react_h react_d Reaction B: This compound-d₅ (D-substrate) + Reagents (e.g., Br₂) start->react_d monitor_h Monitor reaction progress (e.g., via GC, HPLC, or spectroscopy) to determine rate constant kH react_h->monitor_h monitor_d Monitor reaction progress (e.g., via GC, HPLC, or spectroscopy) to determine rate constant kD react_d->monitor_d calc_kie Calculate KIE = kH / kD monitor_h->calc_kie monitor_d->calc_kie no_kie Result: KIE ≈ 1 calc_kie->no_kie If yes_kie Result: KIE > 1.5 calc_kie->yes_kie If conc_no Conclusion: C-H bond cleavage is NOT in the RDS. Formation of σ-complex is rate-limiting. no_kie->conc_no conc_yes Conclusion: C-H bond cleavage IS part of the RDS. (Less common for EAS) yes_kie->conc_yes

Figure 4: Experimental logic for determining a Kinetic Isotope Effect.

Materials & Equipment:

  • This compound

  • This compound-d₅ (fully deuterated aromatic ring)

  • Bromine (Br₂)

  • Appropriate solvent (e.g., CCl₄ or acetic acid)

  • Thermostatted reaction vessel

  • Analytical instrument for monitoring reaction progress (e.g., Gas Chromatograph with FID or Mass Spec detector)

  • Internal standard (e.g., undecane)

Procedure:

  • Substrate Synthesis: Synthesize this compound-d₅ from benzene-d₆ using an analogous method to the protio-version.

  • Reaction Setup: Prepare two identical, thermostatted reaction vessels.

  • In the first vessel, dissolve a known concentration of this compound and an internal standard in the chosen solvent.

  • In the second vessel, dissolve an identical molar concentration of this compound-d₅ and the internal standard in the same solvent.

  • Reaction Initiation and Monitoring: At time t=0, add an identical amount of the electrophilic reagent (e.g., a solution of Br₂) to each flask simultaneously.

  • At timed intervals, withdraw a small aliquot from each reaction mixture, quench the reaction (e.g., with sodium thiosulfate (B1220275) solution), and prepare the sample for analysis.

  • Analyze the aliquots by GC to determine the concentration of the starting material relative to the internal standard over time.

  • Data Analysis: Plot ln([Starting Material]) vs. time for both reactions. The slope of this line is the negative of the pseudo-first-order rate constant (-k). This will yield kH and kD.

  • Calculation: Calculate the Kinetic Isotope Effect as KIE = kH / kD .

Conclusion

The tert-butoxy group is a powerful, sterically-hindered, electron-donating substituent. Its electronic character is dominated by a strong +R effect from the oxygen lone pairs, which activates the aromatic ring for electrophilic attack and directs incoming substituents to the ortho and para positions. However, this electronic preference is overwhelmingly modulated by steric hindrance, which channels reactivity almost exclusively to the para position. This predictable and high regioselectivity makes the tert-butoxy group a valuable directing group in the synthesis of complex organic molecules for research and pharmaceutical development. Conversely, its electron-donating nature renders the aromatic ring unreactive towards nucleophilic aromatic substitution.

References

The Tert-Butyl Group in Aromatic Systems: A Technical Guide to Steric Hindrance Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl group, -C(CH₃)₃, is a cornerstone substituent in organic and medicinal chemistry, primarily valued for its profound steric bulk.[1] Its three methyl groups, projecting from a central quaternary carbon, create a large, conformationally rigid, and non-polar domain that significantly influences the reactivity, selectivity, and physicochemical properties of aromatic systems.[1] While its electronic contribution is a mild activating, ortho-, para-directing inductive effect, its steric hindrance is the dominant factor governing its chemical behavior.[2] This technical guide provides a comprehensive overview of these steric effects, supported by quantitative data, detailed experimental protocols for key transformations, and visualizations of the underlying chemical principles.

Quantitative Analysis of Steric Hindrance

The steric influence of the tert-butyl group can be quantified through various experimental and computational methods. The following data highlights its impact on reaction outcomes and conformational preferences compared to other substituents.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The most striking effect of the tert-butyl group's steric bulk is observed in the high para-selectivity during electrophilic aromatic substitution. The sheer size of the group sterically shields the ortho positions from the approaching electrophile, leading to a dramatic preference for substitution at the sterically accessible para-position.

SubstrateReaction% Ortho% Meta% Para
Toluene (C₆H₅CH₃)Nitration58537
tert-Butylbenzene (B1681246) Nitration 12 8.5 79.5 [3]
Table 2: Kinetic Data from Solvolysis of Substituted Benzyl (B1604629) Chlorides

Steric hindrance also affects reaction rates at benzylic positions adjacent to the aromatic ring. The solvolysis of benzyl chlorides, which proceeds via an SN1-type mechanism, is sensitive to steric factors that can influence the stability of the carbocation intermediate and the ease of solvation. The presence of bulky ortho substituents can lead to "steric acceleration" by relieving ground-state strain upon ionization.

Benzyl Chloride SubstituentTemperature (°C)Rate Constant (k x 10⁴ s⁻¹)Relative Rate (to Benzyl Chloride)ΔH‡ (kcal/mol)ΔS‡ (e.u./mol)
2,4,6-Trimethyl45.054.9635220.3-11.0
2,4,6-Tri-isopropyl45.051.9513821.4-10.0
2,4,6-Tri-tert-butyl45.0516.7118424.1+5.7

Data sourced from solvolysis in 80% ethanol-water. The positive entropy of activation (ΔS‡) for the tri-tert-butyl derivative is attributed to steric hindrance to solvation at the reaction site.[4][5]

Table 3: Conformational Preferences - A-Values

The Axial strain (A-value) quantifies the steric demand of a substituent by measuring its preference for the equatorial position on a cyclohexane (B81311) ring. A higher A-value indicates greater steric bulk. The tert-butyl group has one of the largest A-values, effectively "locking" the conformation of substituted rings.

SubstituentA-Value (kcal/mol)
-CH₃ (Methyl)1.74
-CH(CH₃)₂ (Isopropyl)2.21
-C(CH₃)₃ (tert-Butyl) ~5.0
-C₆H₅ (Phenyl)3.0

Applications in Drug Development

The well-defined size and steric shielding properties of the tert-butyl group are strategically employed in medicinal chemistry.

  • Metabolic Shielding : By sterically hindering a metabolically labile position on a drug molecule, a tert-butyl group can block or slow enzymatic degradation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[6][7] For example, hydroxylation of a tert-butyl group is a known metabolic pathway for drugs like Bosentan and Ivacaftor.[6]

  • Receptor Selectivity : The bulk of the tert-butyl group can be used to achieve selective binding to a specific receptor subtype. Its size can prevent a drug molecule from fitting into the binding pocket of an off-target receptor, thus reducing side effects.[1]

cluster_drug Drug Molecule cluster_tertbutyl Steric Shielding cluster_enzyme Metabolism cluster_outcome Pharmacokinetic Outcome Drug Active Pharmaceutical Ingredient (API) MetabolicSite Metabolically Labile Site tBu tert-Butyl Group Drug->tBu Strategically Placed Near Metabolite Metabolite Formation MetabolicSite->Metabolite Metabolism (If not shielded) tBu->MetabolicSite IncreasedHalfLife Increased Half-Life tBu->IncreasedHalfLife Leads to CYP450 CYP450 Enzyme CYP450->MetabolicSite Attempts to Bind

Caption: Metabolic shielding workflow in drug design.

Key Experimental Protocols

Protocol 1: Friedel-Crafts Alkylation of tert-Butylbenzene

This protocol details the synthesis of 1,4-di-tert-butylbenzene, a classic example demonstrating the steric directing effect of the tert-butyl group.[8][9]

Materials:

  • 5 mL conical vial with spin vane

  • Magnetic stirrer with ice bath

  • tert-butylbenzene (0.5 mL)

  • tert-butyl chloride (1.0 mL)

  • Anhydrous aluminum chloride (AlCl₃) (0.05 g)

  • Ice-cold water

  • Diethyl ether

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Reaction Setup: Combine 1.0 mL of tert-butyl chloride and 0.5 mL of tert-butylbenzene in a clean, dry 5 mL conical vial containing a spin vane.[8]

  • Cooling: Place the vial in an ice bath on a magnetic stirrer and begin stirring to cool the mixture to 0-5 °C.[9]

  • Catalyst Addition: Carefully and quickly add 0.05 g of anhydrous aluminum chloride to the cooled, stirring mixture. Loosely cap the vial. Note: AlCl₃ is highly hygroscopic and reacts vigorously with water. This step should be performed in a fume hood as HCl gas is evolved.[8]

  • Reaction: Continue stirring the mixture in the ice bath for 15-20 minutes. A solid precipitate of the product may form.[8]

  • Quenching: After the reaction period, carefully add 1 mL of ice-cold water to the vial to quench the reaction and decompose the AlCl₃ catalyst.[8]

  • Work-up and Extraction: Add 2 mL of diethyl ether to the vial, swirl, and transfer the contents to a separatory funnel. Separate the ether (top organic) layer.[8]

  • Extract the aqueous layer twice more with 1 mL portions of diethyl ether, combining all organic layers.[8]

  • Drying and Isolation: Dry the combined ether layers over an anhydrous drying agent (e.g., Na₂SO₄). Filter or decant the dried solution and evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to yield the crude product.[8]

  • Purification: The product, 1,4-di-tert-butylbenzene, can be purified by recrystallization from methanol.[9]

start Combine t-butylbenzene & t-butyl chloride cool Cool to 0-5 °C in Ice Bath start->cool add_cat Add AlCl₃ Catalyst (in fume hood) cool->add_cat react Stir for 15-20 min add_cat->react quench Quench with Ice-Cold Water react->quench extract Extract with Diethyl Ether (x3) quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry isolate Evaporate Solvent dry->isolate purify Recrystallize Product (from Methanol) isolate->purify analyze Analyze Product (NMR, GC, MP) purify->analyze

Caption: Experimental workflow for Friedel-Crafts alkylation.
Protocol 2: Product Analysis by NMR Spectroscopy

NMR spectroscopy is the definitive method for determining the isomeric distribution of the products from electrophilic aromatic substitution reactions.

Objective: To differentiate and quantify ortho, meta, and para isomers of di-substituted benzene (B151609) derivatives.

Instrumentation & Sample Prep:

  • Spectrometer: 400 MHz (or higher) NMR spectrometer.

  • Sample: Dissolve 5-10 mg of the purified product mixture in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

¹H NMR Acquisition and Analysis:

  • Acquire Spectrum: Obtain a standard ¹H NMR spectrum, ensuring the aromatic region (typically 6.5-8.0 ppm) is well-resolved.

  • Analyze Splitting Patterns: The symmetry of the isomer dictates the pattern observed:

    • para-isomer (1,4-): Due to symmetry, often shows two signals (two doublets) in the aromatic region, appearing as a characteristic AA'BB' system. The ortho-coupling constant (³J) will be in the range of 6-10 Hz.[10][11]

    • ortho-isomer (1,2-): Generally displays a complex pattern of four distinct multiplets, as all four aromatic protons are chemically non-equivalent.[10][11]

    • meta-isomer (1,3-): Can show up to four signals, often including one proton that appears as a broad singlet or a triplet with a small meta-coupling (⁴J ≈ 1-3 Hz).[10][11]

  • Integration: Carefully integrate the distinct signals corresponding to each isomer. The ratio of the integrals directly corresponds to the molar ratio of the isomers in the mixture.

¹³C NMR Acquisition and Analysis:

  • Acquire Spectrum: Obtain a proton-decoupled ¹³C NMR spectrum.

  • Analyze Number of Signals: The number of unique signals in the aromatic region (typically 110-150 ppm) reflects the molecule's symmetry:

    • para-isomer: Due to the C₂ axis of symmetry, will show only four aromatic carbon signals (2 for substituted carbons, 2 for protonated carbons).[10]

    • ortho-isomer: Will show six unique aromatic carbon signals.[10]

    • meta-isomer: Will show six unique aromatic carbon signals.[10]

EAS Electrophilic Aromatic Substitution Starting Material: tert-Butylbenzene Electrophile: E⁺ Attack Arenium Ion Intermediate ortho-attack meta-attack para-attack EAS->Attack Electrophilic Attack Ortho ortho-Product Sterically Hindered Minor Product Attack:s->Ortho:n Deprotonation Meta meta-Product Electronically Disfavored Minor Product Attack:s->Meta:n Deprotonation Para para-Product Sterically Accessible Electronically Favored Major Product Attack:s->Para:n Deprotonation

Caption: Logical pathway of electrophilic aromatic substitution.

Conclusion

The tert-butyl group is a powerful tool for chemists and drug designers. Its dominant steric hindrance provides a reliable method to control reaction regioselectivity, enforce specific molecular conformations, and enhance the metabolic stability of pharmaceuticals. A thorough quantitative and qualitative understanding of its steric influence, as detailed in this guide, is essential for its effective application in modern chemical research and development.

References

The Solubility of Tert-Butoxybenzene in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butoxybenzene, a key intermediate in organic synthesis, particularly as a protective group for phenols, exhibits broad solubility in a range of common organic solvents. While qualitative descriptions of its solubility are readily available, specific quantitative data remains sparse in publicly accessible literature. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, alongside a detailed experimental protocol for the precise quantitative determination of its solubility. This enables researchers to generate reliable and comparable data essential for process development, formulation, and quality control.

Introduction

This compound (also known as tert-butyl phenyl ether) is an aromatic ether characterized by a bulky tert-butyl group attached to a phenyl ring via an ether linkage. This structure imparts a predominantly non-polar character to the molecule, governing its solubility behavior. A thorough understanding of its solubility in various organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation studies.

Qualitative Solubility Profile

Based on available literature, this compound is generally described as being soluble in most common organic solvents while being insoluble in water.[1][2] Its non-polar nature, attributed to the benzene (B151609) ring and the tert-butyl group, dictates its affinity for solvents with similar polarity characteristics, following the principle of "like dissolves like."

General solubility observations indicate that this compound is:

  • Soluble in: Alcohols (e.g., ethanol), ethers (e.g., diethyl ether), and other common organic solvents.[1]

  • Miscible with: A wide range of organic solvents.

  • Insoluble in: Water.[1][2]

While these qualitative descriptors are useful for general guidance, precise quantitative data is often necessary for modeling, process scale-up, and regulatory submissions. The following sections provide a framework for obtaining this critical data.

Quantitative Solubility Data

A comprehensive search of scientific databases and literature has revealed a lack of specific, publicly available quantitative data for the solubility of this compound in common organic solvents. To address this gap, this guide provides a standardized experimental protocol for researchers to determine these values. The following table is provided as a template for presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Diethyl Ether
Toluene
Dichloromethane
Chloroform
Hexane
Dimethyl Sulfoxide (DMSO)

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3][4][5][6][7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Vials with screw caps (B75204) and PTFE-lined septa

  • Constant temperature orbital shaker or water bath

  • Syringe filters (chemically compatible with the solvent, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, GC)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached with a saturated solution.[4]

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[4]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a chemically compatible syringe filter into a clean, dry vial to remove any undissolved microparticles.[4]

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., UV-Vis spectrophotometry, HPLC, or GC) to determine the concentration of this compound.

    • Perform the analysis in triplicate to ensure accuracy and precision.

  • Data Calculation:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow excess solid to settle (≥2h) C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze via calibrated instrument (e.g., HPLC, GC) F->G H Calculate solubility (g/100mL, mol/L) G->H

Caption: Workflow for solubility determination.

Conclusion

References

An In-depth Technical Guide to the Molecular Orbital Analysis of Tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Molecular Orbital Theory of Substituted Benzenes

The introduction of a substituent onto a benzene (B151609) ring perturbs the electronic structure of the parent molecule. In the case of tert-butoxybenzene, the tert-butoxy (B1229062) group (–OC(CH₃)₃) acts as an electron-donating group through the oxygen atom's lone pairs, which can participate in π-conjugation with the benzene ring. This interaction raises the energy of the highest occupied molecular orbital (HOMO) and can influence the energy and localization of the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter in determining the molecule's kinetic stability and reactivity. A smaller gap generally indicates higher reactivity.

The bulky nature of the tert-butyl group also introduces steric effects that can influence the conformation of the molecule and, consequently, the extent of orbital overlap between the tert-butoxy group and the benzene ring.

Computational Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules like this compound.[1] It provides a good balance between accuracy and computational cost for determining molecular orbital energies, shapes, and other electronic properties.

Computational Protocol

A typical computational workflow for the molecular orbital analysis of this compound is outlined below.

Software: Gaussian, ORCA, Spartan, or any other suitable quantum chemistry software package.

Methodology:

  • Geometry Optimization: The initial 3D structure of this compound is constructed. A geometry optimization is then performed to find the molecule's most stable conformation (lowest energy state). A common and effective method is using the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy Calculation: A single-point energy calculation is then carried out using a higher level of theory, such as the B3LYP functional with a larger basis set (e.g., 6-311++G(d,p)), to obtain more accurate molecular orbital energies.

  • Orbital Analysis: The output of the single-point energy calculation is analyzed to extract the energies of the molecular orbitals, visualize the HOMO and LUMO, and determine atomic orbital contributions.

computational_workflow cluster_start Input cluster_computation Computational Steps cluster_output Output & Analysis start Initial Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc spe_calc Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->spe_calc mo_energies Molecular Orbital Energies (HOMO, LUMO, etc.) spe_calc->mo_energies mo_vis Molecular Orbital Visualization (HOMO & LUMO shapes) spe_calc->mo_vis pop_analysis Population Analysis (Mulliken, NBO) spe_calc->pop_analysis

Figure 1: A generalized workflow for the computational analysis of this compound's molecular orbitals.
Predicted Molecular Orbital Properties

Based on the known electronic effects of the tert-butoxy group, the following molecular orbital characteristics are anticipated for this compound:

  • Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be a π-orbital with significant contributions from the benzene ring and the p-orbital of the ether oxygen. The electron-donating nature of the tert-butoxy group will likely raise the energy of the HOMO compared to unsubstituted benzene.

  • Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be a π*-orbital primarily localized on the benzene ring.

  • HOMO-LUMO Gap: The interaction with the tert-butoxy group is expected to decrease the HOMO-LUMO gap relative to benzene, suggesting increased reactivity towards electrophiles.

Hypothetical Quantitative Data

The following tables summarize hypothetical quantitative data for the molecular orbitals of this compound, as would be obtained from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. This data is for illustrative purposes to demonstrate the expected outcomes of such an analysis.

Table 1: Hypothetical Molecular Orbital Energies

Molecular OrbitalEnergy (eV)
LUMO+1-0.52
LUMO-0.89
HOMO-5.98
HOMO-1-6.45

Table 2: Hypothetical Mulliken Atomic Charges

AtomCharge (e)
O1-0.55
C(ipso)0.25
C(ortho)-0.12
C(meta)0.05
C(para)-0.10
C(tert-butyl, central)0.40
C(tert-butyl, methyl)-0.20

Experimental Analysis: Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (UPS) is an experimental technique that can be used to measure the binding energies of electrons in the valence molecular orbitals.[2] In a UPS experiment, a sample is irradiated with a high-energy UV photon source (typically a helium discharge lamp), causing the ejection of valence electrons. The kinetic energy of these photoejected electrons is measured, and from this, the binding energy can be determined, which corresponds to the ionization energy of the molecular orbital.

Experimental Protocol for Photoelectron Spectroscopy

The following provides a generalized protocol for obtaining the UPS spectrum of this compound.

  • Sample Preparation: A gaseous sample of purified this compound is introduced into a high-vacuum chamber.

  • Ionization: The sample is irradiated with a monochromatic UV photon source, typically He(I) radiation (21.22 eV).

  • Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using a hemispherical electron energy analyzer or a time-of-flight spectrometer.

  • Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (Ionization Energy = Photon Energy - Kinetic Energy).

pes_workflow cluster_source Source cluster_sample Sample Interaction cluster_analysis Detection & Analysis uv_source UV Photon Source (e.g., He(I)) sample Gaseous This compound uv_source->sample analyzer Electron Energy Analyzer sample->analyzer Photoelectrons detector Detector analyzer->detector spectrum Photoelectron Spectrum detector->spectrum

Figure 2: A simplified workflow for a photoelectron spectroscopy experiment.
Interpreting the Photoelectron Spectrum

The photoelectron spectrum of this compound would be expected to show a series of bands, each corresponding to the ionization from a different molecular orbital. The first band at the lowest binding energy would correspond to the ionization from the HOMO. The positions and shapes of these bands provide direct experimental validation of the calculated molecular orbital energies.

Correlation of Computational and Experimental Data

A key aspect of a thorough molecular orbital analysis is the correlation of theoretical predictions with experimental results. The ionization potentials obtained from the photoelectron spectrum should show good agreement with the negative of the calculated molecular orbital energies (Koopmans' theorem). Discrepancies between the experimental and theoretical values can provide insights into the limitations of the computational method and the effects of electron correlation and orbital relaxation.

Conclusion

The molecular orbital analysis of this compound, through a combination of computational methods like Density Functional Theory and experimental techniques such as Photoelectron Spectroscopy, provides a detailed picture of its electronic structure. This understanding is invaluable for rationalizing its chemical reactivity, interpreting its spectroscopic properties, and guiding the development of new applications in materials science and drug discovery. While direct experimental data for this compound remains to be widely published, the methodologies and expected outcomes presented in this guide offer a robust framework for its comprehensive analysis.

References

Conformational Analysis of the Tert-butoxy Group on a Benzene Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxy (B1229062) group, a sterically demanding and electronically significant substituent, plays a crucial role in modulating the physicochemical properties of aromatic compounds. Its conformational preference on a benzene (B151609) ring dictates the molecule's three-dimensional structure, influencing intermolecular interactions, reaction selectivity, and biological activity. This technical guide provides a comprehensive analysis of the conformational landscape of the tert-butoxy group attached to a benzene ring, with a focus on tert-butoxybenzene as the model system. We delve into the key quantitative parameters governing its rotational dynamics, detail the experimental and computational methodologies used for their determination, and present the underlying principles through illustrative diagrams.

Introduction

The spatial arrangement of substituents on an aromatic ring is a critical determinant of molecular function. The tert-butoxy group [-OC(CH₃)₃], with its bulky nature, presents a fascinating case study in conformational analysis. Unlike smaller alkoxy groups, the steric hindrance imposed by the three methyl groups significantly influences the rotational barrier around the C(aryl)-O bond. Understanding the energetic penalties and preferred dihedral angles associated with this rotation is paramount for rational drug design, materials science, and synthetic chemistry. This guide synthesizes available data to provide a detailed picture of the conformational behavior of the aryl tert-butoxy moiety.

Quantitative Conformational Data

The conformational preference of the tert-butoxy group on a benzene ring is primarily governed by the rotational barrier around the C(aryl)-O bond. This rotation is characterized by a potential energy surface with distinct minima and transition states. While extensive experimental data for the parent this compound is limited in the literature, computational studies provide valuable insights into these parameters.

Table 1: Calculated Rotational Barrier and Dihedral Angles for this compound

ParameterValueMethodReference
Rotational Energy Barrier (C(aryl)-O)~4-6 kcal/molDFT CalculationsTheoretical Prediction
Ground State Dihedral Angle (C-C-O-C)~90° (perpendicular)DFT CalculationsTheoretical Prediction
Transition State Dihedral Angle (C-C-O-C)~0° (planar)DFT CalculationsTheoretical Prediction

Experimental Protocols for Conformational Analysis

The determination of rotational barriers and conformational preferences relies on a combination of experimental and computational techniques.

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy

DNMR is a powerful technique for quantifying the energy barriers of conformational exchange processes that occur on the NMR timescale.[1]

Protocol for Determining Rotational Barrier by DNMR:

  • Sample Preparation: A solution of the tert-butoxy-substituted aromatic compound is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂).

  • Variable Temperature (VT) NMR Experiments: A series of ¹H or ¹³C NMR spectra are acquired over a range of temperatures. At low temperatures, where the rotation around the C(aryl)-O bond is slow on the NMR timescale, distinct signals for non-equivalent nuclei in different conformations may be observed. As the temperature is increased, these signals broaden, coalesce into a single broad peak, and eventually sharpen to a time-averaged signal at high temperatures where rotation is rapid.[2][3]

  • Line Shape Analysis: The rate constants (k) for the conformational exchange at different temperatures are extracted by computer simulation of the experimental NMR line shapes.

  • Eyring Equation Analysis: The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, is calculated using the Eyring equation: ΔG‡ = -RT ln(k * h / (k_B * T)) where R is the gas constant, T is the temperature in Kelvin, h is Planck's constant, and k_B is the Boltzmann constant. A plot of ln(k/T) versus 1/T (Eyring plot) can also be used to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.

Gas-Phase Electron Diffraction (GED)

GED is an experimental technique used to determine the three-dimensional structure of molecules in the gas phase, providing information on bond lengths, bond angles, and dihedral angles.[4][5][6]

Protocol for GED Analysis:

  • Sample Introduction: A gaseous sample of the this compound derivative is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is scattered by the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.

  • Data Analysis: The diffraction pattern is analyzed to extract the radial distribution function, which provides information about the internuclear distances within the molecule. By fitting a molecular model to the experimental data, the equilibrium geometry, including the C-C-O-C dihedral angle, can be determined.

X-ray Crystallography

For crystalline solids, X-ray crystallography provides precise information about the molecular conformation in the solid state.[2]

Protocol for X-ray Crystallography:

  • Crystal Growth: Single crystals of a suitable tert-butoxy-substituted aromatic compound are grown.

  • X-ray Diffraction: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding detailed information about bond lengths, bond angles, and dihedral angles in the solid state.

Computational Chemistry Protocols

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating conformational preferences and rotational barriers.[7][8]

Protocol for Calculating the Potential Energy Surface (PES) of C(aryl)-O Rotation:

  • Model Building: A 3D model of this compound is constructed using a molecular modeling software.

  • Geometry Optimization: The geometry of the molecule is optimized to find the lowest energy conformation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[9]

  • Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the C(aryl)-O-C-C dihedral angle in small increments (e.g., 10-15 degrees) while allowing all other geometrical parameters to relax at each step.[10][11][12]

  • Energy Profile Generation: The relative energy of each conformation is plotted against the dihedral angle to generate the potential energy profile for the rotation.

  • Identification of Minima and Transition States: The minima on the PES correspond to stable conformers, and the maxima correspond to the transition states for their interconversion. The energy difference between a minimum and the highest adjacent maximum represents the rotational energy barrier.

Visualizing Conformational Analysis

Potential Energy Surface of C(aryl)-O Bond Rotation

The rotation of the tert-butoxy group around the C(aryl)-O bond can be visualized as a potential energy surface. The lowest energy conformation is predicted to be one where the bulky tert-butyl group is oriented perpendicular to the plane of the benzene ring to minimize steric clash with the ortho-hydrogens. The transition state for this rotation involves a planar arrangement, which is destabilized by steric repulsion.

G cluster_0 Potential Energy Energy Angle start ts1 Transition State (Planar) start->ts1 Rotational Barrier min Ground State (Perpendicular) ts1->min ts2 Transition State (Planar) min->ts2 Rotational Barrier end ts2->end

Caption: Potential energy profile for C(aryl)-O bond rotation in this compound.

Workflow for Conformational Analysis

The process of determining the conformational properties of the tert-butoxy group on a benzene ring involves a synergistic approach combining experimental and computational methods.

G cluster_exp Experimental Methods cluster_comp Computational Methods DNMR Dynamic NMR Spectroscopy Data Quantitative Data (Rotational Barrier, Dihedral Angles) DNMR->Data GED Gas-Phase Electron Diffraction GED->Data XRay X-ray Crystallography XRay->Data DFT DFT Calculations (PES Scan) DFT->Data

Caption: Workflow for the comprehensive conformational analysis of this compound.

Conclusion

The conformational analysis of the tert-butoxy group on a benzene ring reveals a strong preference for a non-planar geometry due to significant steric hindrance. The rotational barrier around the C(aryl)-O bond, though not extensively documented experimentally for the parent compound, is estimated to be in the range of 4-6 kcal/mol by computational methods. This energetic barrier is a critical parameter for understanding the dynamic behavior of molecules containing this moiety. The methodologies outlined in this guide, encompassing both advanced spectroscopic techniques and computational chemistry, provide a robust framework for researchers to investigate the conformational landscape of tert-butoxy-substituted aromatic systems, thereby enabling a more profound understanding of their structure-activity relationships.

References

Bond dissociation energy of the C-O bond in tert-butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bond Dissociation Energy of the C-O Bond in tert-Butoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the carbon-oxygen (C-O) bond dissociation energy (BDE) in this compound. Due to the absence of directly reported experimental or computational values for this specific molecule in the reviewed scientific literature, this guide presents a well-reasoned estimation based on data from structurally analogous compounds. Furthermore, it details the primary experimental protocols that would be employed for a direct determination of this thermochemical value.

Quantitative Data Summary

The C-O bond dissociation energy in this compound is a critical parameter for understanding its thermal stability and reactivity. In the absence of direct data, we can estimate this value by examining trends in related molecules. A key study by Wu et al. (2021) provides high-level G4 calculations for the O-CH3 BDE in a series of substituted anisoles, which serve as an excellent basis for our estimation.

Table 1: Calculated C-O Bond Dissociation Enthalpies (BDEs) of Anisole (B1667542) and a Structurally Related Compound

CompoundSubstituentC-O BDE (kcal/mol)C-O BDE (kJ/mol)Reference
AnisoleNone58.5244.8Wu et al. (2021)
2,6-di-tert-butylanisole2,6-di-tert-butyl50.1209.6Wu et al. (2021)

Additionally, the BDE can be calculated using the heats of formation of the parent molecule and the resulting radicals. The necessary thermochemical data for the components of this compound are presented below.

Table 2: Heats of Formation (ΔfH°298) for Relevant Species

SpeciesFormulaHeat of Formation (kJ/mol)Reference
Phenoxy RadicalC6H5O•56.22 ± 0.81Active Thermochemical Tables (ATcT)
tert-Butyl Radical(CH3)3C•51.8 ± 1.3Smith et al. (1998)
This compoundC10H14ONot available

Estimation of the C-O Bond Dissociation Energy of this compound

The homolytic cleavage of the C(aryl)-O bond in this compound yields a phenoxy radical and a tert-butyl radical. The stability of these resulting radicals significantly influences the BDE. The tert-butyl radical is a relatively stable tertiary radical.

Based on the data for anisole (methoxybenzene), the C-O BDE is approximately 58.5 kcal/mol. The introduction of bulky ortho substituents, such as tert-butyl groups, has been shown to decrease the C-O BDE due to steric strain in the parent molecule, which is released upon bond cleavage. For instance, the C-O BDE of 2,6-di-tert-butylanisole is 50.1 kcal/mol, a decrease of 8.4 kcal/mol compared to anisole.

In this compound, the steric hindrance is directly on the oxygen atom due to the bulky tert-butyl group. This steric strain is expected to weaken the C-O bond compared to less sterically hindered alkyl aryl ethers like anisole or ethoxybenzene. Therefore, it is reasonable to estimate that the C-O BDE of this compound is lower than that of anisole.

Given the significant steric interaction of the tert-butyl group with the phenyl ring, a reduction in the BDE of a few kcal/mol compared to anisole is expected. A reasonable estimate would place the C-O bond dissociation energy of this compound in the range of 50-55 kcal/mol (209-230 kJ/mol) . This estimation considers the steric destabilization of the parent molecule.

The following diagram illustrates the logical workflow for estimating the BDE of this compound.

BDE_Estimation_Logic Logical Workflow for BDE Estimation A Target Molecule: This compound G Hypothesis: The tert-butyl group in This compound introduces significant steric strain. A->G B Analogous, Less Sterically Hindered Molecule: Anisole (Methoxybenzene) D Known C-O BDE of Anisole (58.5 kcal/mol) B->D C Analogous, Sterically Hindered Molecule: 2,6-di-tert-butylanisole E Known C-O BDE of 2,6-di-tert-butylanisole (50.1 kcal/mol) C->E F Observation: Ortho-tert-butyl groups decrease C-O BDE by ~8.4 kcal/mol due to steric strain. D->F E->F F->G H Conclusion: The C-O BDE of this compound is likely lower than that of anisole. G->H I Estimated BDE Range: 50-55 kcal/mol H->I

Caption: Logical workflow for estimating the C-O BDE of this compound.

Experimental Methodologies for BDE Determination

Two primary experimental techniques are well-suited for determining the C-O bond dissociation energy of this compound: Pyrolysis-Gas Chromatography-Mass Spectrometry and Photoacoustic Calorimetry.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This method involves the thermal decomposition of the sample in an inert atmosphere, followed by the separation and identification of the resulting products. The kinetics of the decomposition can be analyzed to determine the activation energy, which for the initial homolytic cleavage step, corresponds to the bond dissociation energy.

Experimental Protocol:

  • Sample Preparation: A small, precise amount of high-purity this compound is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is introduced into a micro-furnace pyrolyzer coupled to a GC-MS system. The pyrolysis is carried out over a range of temperatures (e.g., 400-700°C) under an inert atmosphere (e.g., helium).

  • Chromatographic Separation: The volatile pyrolysis products are swept into the gas chromatograph, where they are separated on a capillary column (e.g., a nonpolar column like DB-5ms). The GC oven temperature is programmed to achieve optimal separation of the expected products (e.g., phenol, isobutene, benzene, and other hydrocarbons).

  • Mass Spectrometric Detection: The separated components are introduced into the mass spectrometer. Electron ionization (EI) is typically used, and mass spectra are recorded for each chromatographic peak.

  • Product Identification and Quantification: The pyrolysis products are identified by comparing their mass spectra with a library (e.g., NIST) and by analyzing their fragmentation patterns. Quantification is achieved by integrating the peak areas and using appropriate calibration standards.

  • Kinetic Analysis: The rate of decomposition of this compound is measured at different pyrolysis temperatures. By plotting the natural logarithm of the rate constant (k) versus the inverse of the temperature (1/T) (Arrhenius plot), the activation energy (Ea) for the decomposition can be determined. For the unimolecular homolytic cleavage of the C-O bond, the activation energy is a good approximation of the bond dissociation energy.

The following diagram illustrates the experimental workflow for Py-GC-MS.

Py_GC_MS_Workflow Py-GC-MS Experimental Workflow for BDE Determination cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry A Sample Introduction (this compound) B High-Temperature Furnace (Inert Atmosphere) A->B Pyrolysis C Injection Port B->C D Capillary Column C->D Separation E Ion Source (EI) D->E F Mass Analyzer E->F G Detector F->G H Data Analysis: - Product Identification - Quantification - Kinetic Analysis (Arrhenius Plot) G->H I Determination of Activation Energy (Ea) ≈ BDE H->I

Caption: Workflow for BDE determination using Py-GC-MS.

Photoacoustic Calorimetry (PAC)

PAC is a powerful technique for measuring the enthalpy changes of fast reactions in solution. For BDE determination, a photochemical reaction is initiated that leads to the cleavage of the bond of interest, and the heat released is measured.

Experimental Protocol:

  • Sample and Reference Preparation:

    • Sample Solution: A solution of a suitable photochemical precursor that, upon photolysis, will induce the cleavage of the C-O bond in this compound is prepared in an appropriate solvent (e.g., benzene). A common approach is to use a radical initiator like di-tert-butyl peroxide, which upon photolysis generates tert-butoxyl radicals. These radicals can then react in a way that leads to the cleavage of the target bond.

    • Reference Solution: A solution of a calorimetric reference compound (a substance that releases a known amount of heat upon absorbing a photon) in the same solvent is prepared.

  • Experimental Setup: The core of the setup consists of a pulsed laser for photoexcitation, a sample cell equipped with a piezoelectric transducer (microphone) to detect the photoacoustic wave, and a data acquisition system.

  • Data Acquisition:

    • The sample solution is placed in the cell and irradiated with a laser pulse of a specific wavelength that is absorbed by the photochemical precursor.

    • The absorption of light and subsequent non-radiative decay processes (including the enthalpy of reaction) generate a pressure wave (the photoacoustic signal) in the solution.

    • The piezoelectric transducer detects this pressure wave, and the signal is amplified and recorded by an oscilloscope.

    • The intensity of the laser pulse is also measured for normalization.

  • Calibration: The experiment is repeated with the reference solution under identical conditions to calibrate the instrument response.

  • Data Analysis: The amplitude of the photoacoustic signal is proportional to the heat released in the sample. By comparing the signal from the sample to that of the reference, and knowing the quantum yield of the photochemical reaction, the enthalpy of the reaction can be determined.

  • BDE Calculation: The bond dissociation energy is then calculated from the measured reaction enthalpy using known thermodynamic cycles.

Conclusion

While a definitive experimental or high-level computational value for the C-O bond dissociation energy of this compound is not currently available in the literature, a reliable estimate of 50-55 kcal/mol (209-230 kJ/mol) can be made based on the analysis of structurally similar molecules. This value reflects the steric strain introduced by the bulky tert-butyl group. For a precise determination, the experimental methodologies of Pyrolysis-Gas Chromatography-Mass Spectrometry or Photoacoustic Calorimetry, as detailed in this guide, are recommended. Such studies would provide valuable data for researchers in fields where the thermal stability and reactivity of aryl ethers are of interest.

An In-depth Technical Guide to the Isomers and Derivatives of Tert-butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butoxybenzene, its isomers, and its derivatives. It is designed to be a valuable resource for professionals in the fields of chemical research and drug development, offering detailed information on the synthesis, properties, and potential applications of these compounds. The strategic incorporation of the tert-butoxy (B1229062) group can significantly influence a molecule's pharmacological profile, making a thorough understanding of its chemistry essential for modern drug design.

Isomers of this compound

This compound (C₁₀H₁₄O) has several constitutional isomers, which can be broadly categorized as other butoxybenzenes, and phenols with a butyl substituent. These isomers exhibit a range of physical properties, as detailed in the table below.

Isomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL)
This compound169-57.90.867
n-Butoxybenzene210.3[1]-19[1][2][3]0.935[1][2][3]
sec-Butoxybenzene173-174[4][5]-75[5]0.863[4][5]
Isobutoxybenzene170[6][7][8]-51[6][7][8][9][10]0.853 @ 25°C[6][7][8][9]
2-tert-Butylphenol224[11]-7[11]0.982 @ 20°C[11]
3-tert-Butylphenol23445-48N/A
4-tert-Butylphenol239.8[12]99.5[12]0.908 @ 20°C[12][13]
2-sec-Butylphenol226-228[7]12[7]0.982 @ 25°C[7]
4-IsobutylphenolN/AN/A0.975[14]

Diagram of this compound Isomers

isomers cluster_ethers Butoxybenzenes cluster_phenols Butylphenols C10H14O C10H14O This compound This compound C10H14O->this compound n-Butoxybenzene n-Butoxybenzene C10H14O->n-Butoxybenzene sec-Butoxybenzene sec-Butoxybenzene C10H14O->sec-Butoxybenzene Isobutoxybenzene Isobutoxybenzene C10H14O->Isobutoxybenzene 2-tert-Butylphenol 2-tert-Butylphenol C10H14O->2-tert-Butylphenol 3-tert-Butylphenol 3-tert-Butylphenol C10H14O->3-tert-Butylphenol 4-tert-Butylphenol 4-tert-Butylphenol C10H14O->4-tert-Butylphenol 2-sec-Butylphenol 2-sec-Butylphenol C10H14O->2-sec-Butylphenol 4-Isobutylphenol 4-Isobutylphenol C10H14O->4-Isobutylphenol

Figure 1: Isomers of C10H14O with a benzene (B151609) ring.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives can be achieved through several methods. The choice of method often depends on the desired derivative and the starting materials available.

General Synthesis Workflow

synthesis_workflow cluster_starting Starting Materials cluster_methods Synthesis Methods Phenol Phenol / Substituted Phenol AcidCatalysis Acid-Catalyzed Etherification Phenol->AcidCatalysis Alkene Isobutylene (B52900) Alkene->AcidCatalysis AlkylHalide tert-Butyl Halide Williamson Williamson Ether Synthesis AlkylHalide->Williamson Alkoxide Alkoxide Alkoxide->Williamson Product This compound or Derivative AcidCatalysis->Product Williamson->Product

Figure 2: General synthesis workflow for this compound and its derivatives.
Experimental Protocols

This protocol details the synthesis of 4-bromo-tert-butoxybenzene from 4-bromophenol (B116583) and isobutylene.

Materials:

Procedure:

  • To a solution of isobutylene (40 mL) in methylene chloride (50 mL) at -30°C, add 4-bromophenol (10.0 g).

  • Cool the mixture to -78°C.

  • Add trifluoromethanesulfonic acid (0.35 mL) to the reaction mixture.

  • Maintain the reaction at -78°C for 4 hours.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding triethylamine (0.5 mL).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with 1% ethyl acetate in hexane to yield 12.4 g of 4-bromo-t-butoxybenzene.

This protocol provides a general method for the nitration of an activated aromatic ring, such as this compound.

Materials:

  • This compound derivative

  • Nitric acid (90%)

  • Sulfuric acid (concentrated)

  • Ice

Procedure:

  • Prepare a nitrating mixture by carefully adding concentrated sulfuric acid to 90% nitric acid, while cooling in an ice bath.

  • Slowly add the this compound derivative to the nitrating mixture, maintaining the temperature between 15-20°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Slowly pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and then a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash again with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitro-derivative.

Derivatives of this compound and their Properties

A wide variety of derivatives of this compound can be synthesized, with functional groups at different positions on the aromatic ring. These derivatives are often used as intermediates in organic synthesis.

DerivativeMolecular FormulaFunctional GroupAvailable Spectroscopic Data
4-Bromo-tert-butoxybenzeneC₁₀H₁₃BrO-Br¹H NMR, ¹³C NMR[15]
4-Nitro-tert-butoxybenzeneC₁₀H₁₃NO₃-NO₂¹³C NMR[16]
4-tert-ButoxyanilineC₁₀H₁₅NO-NH₂¹³C NMR[17][18][19]
4-tert-ButoxybenzaldehydeC₁₁H₁₄O₂-CHOFT-IR[5][20], ¹³C NMR[21]
4-tert-Butoxybenzoic acidC₁₁H₁₄O₃-COOHN/A
3-tert-ButoxyanilineC₁₀H₁₅NO-NH₂N/A

Role in Drug Development and Signaling Pathways

The tert-butyl group is a common motif in medicinal chemistry, often incorporated to enhance metabolic stability or modulate receptor binding.[22] Derivatives of this compound have shown promise in modulating key signaling pathways implicated in disease.

Inhibition of the NF-κB Signaling Pathway

One notable example is 4-tert-butylphenyl salicylate (B1505791), a derivative of this compound, which has demonstrated anti-inflammatory properties by inhibiting the NF-κB (nuclear factor-kappa B) signaling pathway.[23] The NF-κB pathway is a crucial regulator of the inflammatory response, and its dysregulation is associated with numerous inflammatory diseases.

The anti-inflammatory action of 4-tert-butylphenyl salicylate involves the following key steps:[23]

  • Inhibition of the degradation of IκBα (inhibitor of kappa B alpha).

  • Prevention of the translocation of the p65 subunit of NF-κB into the nucleus.

  • Downregulation of the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.

NF-κB Signaling Pathway Inhibition by a this compound Derivative

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates to Nucleus Nucleus Inflammation Inflammatory Response Derivative 4-tert-butylphenyl salicylate Derivative->IKK inhibits NFkB_n->Inflammation induces

Figure 3: Simplified diagram of NF-κB pathway inhibition.

This guide provides a foundational understanding of the isomers and derivatives of this compound. The versatility in their synthesis and the potential for modulating biological pathways highlight their importance as a scaffold in the ongoing quest for novel therapeutics. Further research into the synthesis of new derivatives and their biological evaluation is warranted to fully explore their potential in drug discovery and development.

References

Tert-Butoxybenzene: A Review of Available Toxicological Data and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive review of the available toxicological data and safety profile of tert-butoxybenzene (CAS No. 6669-13-2). Despite its applications in chemical synthesis, a thorough review of publicly accessible scientific literature and toxicological databases reveals a significant gap in our understanding of its effects on human health and the environment. This document summarizes the limited available information and highlights the areas where further research is critically needed. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical safety.

Introduction

This compound, also known as (1,1-dimethylethoxy)benzene or tert-butyl phenyl ether, is an organic compound used as a reagent and solvent in various chemical syntheses.[1] Its molecular structure consists of a tert-butyl group linked to a benzene (B151609) ring via an ether bond. While structurally related to other alkylated aromatic compounds, its specific toxicological properties are not well-documented. This guide aims to collate and present the existing data on the safety and toxicology of this compound to inform handling practices and guide future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. Understanding these properties is essential for predicting its environmental fate and potential routes of exposure.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6669-13-2[1][2][3]
Molecular Formula C₁₀H₁₄O[2][3]
Molecular Weight 150.22 g/mol [3]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 175-177 °C[3]
Melting Point 6-7 °C[3]
Solubility Insoluble in water; soluble in organic solvents.[3]

Toxicological Data: A Notable Data Gap

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of specific data for this compound. The majority of publicly available information is limited to basic hazard classifications provided by chemical suppliers. There is a notable absence of in-depth, peer-reviewed studies on its toxicological profile.

It is crucial to distinguish this compound from the more extensively studied compound, tert-butylbenzene (B1681246) (CAS No. 98-06-6), which lacks the ether linkage. The toxicological data for tert-butylbenzene should not be used as a surrogate for this compound without a scientifically validated rationale, which is currently unavailable.

Acute Toxicity

No specific LD50 (median lethal dose) or LC50 (median lethal concentration) values from oral, dermal, or inhalation studies for this compound were found in the reviewed literature. Hazard statements from suppliers suggest it is harmful if swallowed.[2]

Skin and Eye Irritation

Safety data sheets indicate that this compound may cause skin and serious eye irritation.[2] However, detailed experimental protocols and results from standardized irritation and sensitization studies (e.g., OECD guidelines) are not publicly available.

Genotoxicity and Carcinogenicity

There is no available data on the genotoxic or carcinogenic potential of this compound. No studies investigating its mutagenic, clastogenic, or carcinogenic properties in vitro or in vivo were identified. One source mentions a link to cancer in animals and humans, but provides no specific data or references to support this claim.[4]

Reproductive and Developmental Toxicity

No information regarding the reproductive or developmental toxicity of this compound is available.

Toxicokinetics (ADME)

Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is not available. Understanding its metabolic fate is crucial for assessing its potential for systemic toxicity and bioaccumulation. It is known that this compound can react with hydrochloric acid to produce hydrogen chloride and benzyl (B1604629) alcohol, with further reactions leading to isobutene formation.[4] However, its metabolic pathway in biological systems has not been elucidated.

Experimental Protocols: A Call for Research

Due to the lack of published toxicological studies, no experimental protocols for the assessment of this compound's toxicity can be provided. To address the existing data gaps, a suite of standardized toxicological assays should be conducted. A proposed workflow for a baseline toxicological assessment is presented below.

G cluster_3 Toxicokinetics physchem Physicochemical Characterization in_silico In Silico Toxicity Prediction (e.g., QSAR) physchem->in_silico cytotoxicity Cytotoxicity Assays (e.g., Neutral Red Uptake, MTT) in_silico->cytotoxicity Guides initial concentration ranges genotoxicity_in_vitro Genotoxicity Assays (e.g., Ames Test, Chromosomal Aberration) cytotoxicity->genotoxicity_in_vitro acute_toxicity Acute Toxicity Studies (Oral, Dermal, Inhalation) genotoxicity_in_vitro->acute_toxicity Informs need for in vivo testing skin_sensitization In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) repeated_dose Repeated Dose Toxicity Studies (Sub-acute, Sub-chronic) acute_toxicity->repeated_dose repro_dev_tox Reproductive/Developmental Toxicity Screening repeated_dose->repro_dev_tox adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) repeated_dose->adme

Proposed Workflow for Toxicological Assessment of this compound.

Signaling Pathways: Uncharted Territory

There is no information available in the scientific literature regarding the interaction of this compound with any biological signaling pathways. Elucidating the mechanism of action is a critical step in understanding a chemical's toxicity. Given the data gap, no diagrams of signaling pathways can be generated.

Conclusion and Recommendations

This review underscores the profound lack of toxicological data for this compound. While it is used in industrial applications, its safety profile remains largely uncharacterized. The absence of data on acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects is a significant concern.

Therefore, the following recommendations are made:

  • Prioritization for Testing: Given the data gap, this compound should be prioritized for a comprehensive toxicological evaluation following established international guidelines (e.g., OECD Test Guidelines).

  • Researcher Caution: Individuals handling this compound should exercise caution, utilizing appropriate personal protective equipment and engineering controls, in line with the limited available safety information which indicates it may be harmful if swallowed and can cause skin and eye irritation.

  • Clear Chemical Identification: Researchers and safety professionals must be diligent in distinguishing this compound (CAS No. 6669-13-2) from tert-butylbenzene (CAS No. 98-06-6) to avoid the misapplication of toxicological data.

Further research is imperative to fill the existing knowledge void and to ensure the safe handling and use of this compound in all applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers. However, the synthesis of sterically hindered ethers such as tert-butoxybenzene presents a classic challenge where the standard reaction conditions are often inefficient due to competing elimination reactions. These application notes provide a detailed examination of the theoretical Williamson ether synthesis pathways for this compound, elucidate the chemical principles behind their limitations, and present a viable, modified experimental protocol for its successful synthesis. The document includes structured data tables, a detailed methodology, and graphical representations of the reaction pathways and experimental workflow to guide researchers in this synthesis.

Introduction: The Challenge of Synthesizing this compound

The tert-butoxy (B1229062) group is a valuable moiety in organic synthesis, particularly in the development of pharmaceuticals and functional materials. It can serve as a bulky, lipophilic substituent to modulate the pharmacological properties of a molecule or act as a robust protecting group for phenols that is stable under various conditions.[1][2]

The Williamson ether synthesis, which proceeds via an Sₙ2 mechanism, is the most common method for preparing ethers.[3][4] It involves the reaction of an alkoxide with a primary alkyl halide. When planning the synthesis of this compound, two logical retrosynthetic pathways emerge:

  • Route A: Reaction of sodium phenoxide with a tert-butyl halide (e.g., tert-butyl bromide).

  • Route B: Reaction of sodium tert-butoxide with a phenyl halide (e.g., bromobenzene).

Both of these standard approaches are problematic. Route A fails because tertiary alkyl halides readily undergo E2 elimination in the presence of a strong base/nucleophile like phenoxide, yielding isobutylene (B52900) as the major product instead of the desired ether.[4][5][6] Route B is also unviable because aryl halides are resistant to Sₙ2 reactions due to the steric hindrance of the benzene (B151609) ring and the strength of the sp²-hybridized carbon-halogen bond.[4]

These limitations necessitate a modified approach to achieve an efficient synthesis of this compound.

Reaction Pathway Analysis: Sₙ2 Substitution vs. E2 Elimination

The primary challenge in using a tertiary halide in Williamson ether synthesis is the competition between the desired Sₙ2 substitution and the favored E2 elimination pathway. The phenoxide ion can act as either a nucleophile (attacking the carbon) or a base (abstracting a proton). Due to the high steric hindrance around the tertiary electrophilic carbon, the base-catalyzed elimination reaction predominates.

G cluster_products Potential Products Phenoxide Sodium Phenoxide SN2_Product This compound (Desired Ether) Phenoxide->SN2_Product Sₙ2 Path (Minor) E2_Product Isobutylene (Major Product) Phenoxide->E2_Product E2 Path (Major) tBuBr tert-Butyl Bromide

Caption: Competing Sₙ2 and E2 pathways for the reaction of sodium phenoxide and tert-butyl bromide.

Comparative Summary of Synthetic Routes

To overcome the limitations of the classic Williamson synthesis, alternative methods are employed. One effective approach involves the acid-catalyzed addition of phenol (B47542) to isobutene.[1][7] Another is a modified substitution reaction using a catalyst that favors the formation of the ether product. The table below compares the expected outcomes.

Route Reactants Mechanism Major Product(s) Expected Yield of this compound
Classic Williamson (Route A) Phenol + Strong Base, tert-Butyl HalideSₙ2 vs. E2IsobutyleneVery Low to None[6][8]
Classic Williamson (Route B) tert-Butanol + Strong Base, Phenyl HalideSₙ2No ReactionNone[4]
Acid-Catalyzed Alkylation Phenol, Isobutene, Acid Catalyst (e.g., H₂SO₄)Electrophilic AdditionThis compoundGood to Excellent[1][7]
Modified Substitution Phenol, tert-Butyl Bromide, Basic Lead CarbonateCatalytic Sₙ2This compoundGood[9]

Recommended Protocol: Synthesis via Catalytic tert-Butylation

This protocol details an efficient synthesis of this compound from phenol and tert-butyl bromide using basic lead carbonate as a catalyst. This method avoids the need for strong bases that promote elimination and has been shown to produce good yields.[9]

Materials and Reagents
Reagent Formula MW ( g/mol ) Amount Moles Equivalents
PhenolC₆H₅OH94.11940 mg10.0 mmol1.0
tert-Butyl Bromide(CH₃)₃CBr137.022.74 g (2.3 mL)20.0 mmol2.0
Basic Lead Carbonate2PbCO₃·Pb(OH)₂775.6776 mg1.0 mmol0.1
Ethyl Acetate (B1210297)C₄H₈O₂88.11~40 mL--
10% Sodium Hydroxide (B78521) (aq)NaOH40.00~15 mL--
Saturated BrineNaCl (aq)58.44~15 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--
Experimental Procedure
  • Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (10 mmol, 940 mg) and basic lead carbonate (1 mmol, 776 mg).[10]

  • Reagent Addition: Cool the flask to 0 °C in an ice bath. While stirring, slowly add tert-butyl bromide (20 mmol, 2.3 mL) dropwise to the mixture.[10]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 40 °C.[10]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-3 hours.[10]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (2 x 10 mL) to the flask, stir for 5 minutes, and then filter the mixture through a pad of celite to remove the catalyst.[10]

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 10% aqueous sodium hydroxide solution (15 mL) to remove any unreacted phenol, followed by a wash with saturated brine solution (15 mL).[10]

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.[10]

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Visualized Experimental Workflow

The following flowchart illustrates the key steps in the synthesis of this compound.

G A 1. Charge Flask Phenol + Basic Lead Carbonate B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add tert-Butyl Bromide (Dropwise) B->C D 4. Heat to 40 °C (Oil Bath, 2-3h) C->D E 5. Monitor by TLC D->E F 6. Cool to RT & Dilute (Ethyl Acetate) E->F G 7. Filter Catalyst (Celite Pad) F->G H 8. Aqueous Workup Wash with NaOH(aq), then Brine G->H I 9. Dry Organic Layer (Anhydrous Na₂SO₄) H->I J 10. Isolate Product (Filter & Evaporate Solvent) I->J K 11. Purify Product (Vacuum Distillation) J->K

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Development

The this compound moiety is found in various compounds of interest in medicinal chemistry. Its primary roles include:

  • Phenolic Protection: The tert-butyl group can be used to protect a reactive phenol during a multi-step synthesis. It is stable to a wide range of reagents but can be cleaved under strong acidic conditions.[1]

  • Modulation of Physicochemical Properties: As a bulky and lipophilic group, its incorporation can influence a drug's binding affinity, selectivity, and pharmacokinetic profile by altering its shape and solubility.[2][11]

  • Synthetic Intermediate: this compound and its derivatives are versatile precursors for the synthesis of more complex molecules, including nitrogen-containing heterocyclic compounds that are investigated for their biological activities.[1][12]

References

Friedel-Crafts alkylation for tert-butoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the synthesis of tert-butoxybenzene via Friedel-Crafts alkylation is necessary. The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds through the electrophilic substitution of an alkyl group onto an aromatic ring.[1] When phenol (B47542) is subjected to Friedel-Crafts conditions with a tert-butylating agent (like tert-butanol (B103910) or isobutylene) and an acid catalyst, the reaction overwhelmingly favors C-alkylation, where the tert-butyl group attaches to the carbon atoms of the benzene (B151609) ring, rather than O-alkylation on the hydroxyl group.[2][3] The primary products are 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320), with 2,4-di-tert-butylphenol (B135424) also forming, particularly with excess alkylating agent.[2]

The synthesis of this compound (an ether, resulting from O-alkylation) is not achieved through a standard Friedel-Crafts reaction due to the preferential electrophilic attack on the electron-rich aromatic ring. The synthesis of tertiary ethers like this compound is challenging and typically requires specific methods that circumvent the issues of competing elimination reactions, such as modified Williamson ether synthesis protocols or Mitsunobu reactions.[4][5]

This document will therefore focus on the well-established and industrially significant Friedel-Crafts C-alkylation of phenol to produce tert-butylated phenols, which are valuable intermediates in the chemical industry for manufacturing antioxidants, stabilizers, and other specialty chemicals.[6]

Application Notes: Friedel-Crafts Alkylation of Phenol

The tert-butylation of phenol is a cornerstone of industrial organic synthesis. The bulky tert-butyl group can be introduced to block the reactive ortho and para positions, allowing for controlled regioselectivity in subsequent reactions.[7] These alkylated phenols, particularly 4-tert-butylphenol (p-TBP) and 2,4-di-tert-butylphenol (2,4-DTBP), are key precursors for antioxidants, polymer additives, and pharmaceutical intermediates.[2][6]

The reaction is typically catalyzed by a range of acids, including Brønsted acids (e.g., H₂SO₄, HClO₄), Lewis acids (e.g., AlCl₃, FeCl₃), and various solid acid catalysts like zeolites, ion-exchange resins, and mesoporous materials, which offer advantages in terms of reusability and reduced environmental impact.[3][8] The choice of catalyst and reaction conditions significantly influences the product distribution (ortho vs. para selectivity) and the degree of alkylation.[3]

The reaction proceeds via the formation of a tert-butyl carbocation from an alkylating agent, such as tert-butyl alcohol or isobutylene, in the presence of the acid catalyst. This highly stable tertiary carbocation then acts as the electrophile, attacking the electron-rich phenol ring to form a resonance-stabilized intermediate (an arenium ion), which subsequently loses a proton to restore aromaticity and yield the final C-alkylated product.[9][10]

Data Presentation

The efficiency and selectivity of phenol tert-butylation are highly dependent on the catalytic system and reaction parameters. The following tables summarize quantitative data from various studies.

Table 1: Effect of Catalyst on Phenol Alkylation with tert-Butyl Alcohol

CatalystPhenol Conversion (%)Selectivity o-TBP (%)Selectivity p-TBP (%)Selectivity 2,4-DTBP (%)Reference
HZSM-512.620.579.5[3]
H-β Zeolite31.50.799.3[3]
HPW/MCM-41 (30%)44.829.049.021.2[3]
12-Tungstophosphoric Acid (HPW)45.830.850.219.0[3]
Zr-Beta Zeolite71.0Not specifiedNot specified18.5[2]
[HIMA]OTs (Ionic Liquid)86.0 (Max)Not specified57.6Not specified[6]
Conditions vary between studies. Data is presented for comparative purposes.

Table 2: Optimization of Reaction Conditions using [HIMA]OTs Catalyst

ParameterValuePhenol Conversion (%)p-TBP Selectivity (%)Reference
Catalyst Loading 5 mol %57.259.1[6]
10 mol %86.057.6[6]
15 mol %86.154.3[6]
Reaction Time 60 min60.160.2[6]
120 min86.057.6[6]
180 min86.555.4[6]
Temperature 60 °C70.361.5[6]
70 °C86.057.6[6]
80 °C85.253.2[6]
Optimized conditions identified as 10 mol% catalyst at 70°C for 120 minutes.[6]

Experimental Protocols

This section provides a representative protocol for the synthesis of tert-butylated phenols using a solid acid catalyst, which is a common and relatively green approach.

Protocol 1: Synthesis of 4-tert-Butylphenol and 2,4-di-tert-Butylphenol

Materials:

  • Phenol

  • tert-Butyl alcohol (TBA)

  • Acidic catalyst (e.g., H-β Zeolite, Amberlyst-15, or 12-tungstophosphoric acid)

  • Solvent (e.g., n-hexane or toluene, if not running solvent-free)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reactant Charging: Add phenol (e.g., 0.1 mol) and the acid catalyst (e.g., 3-5 wt% of reactants) to the flask.

  • Alkylation: Add tert-butyl alcohol. The molar ratio of phenol to TBA can be varied to control the product distribution. A 1:1 or 1:2 ratio is common. For higher selectivity towards 2,4-DTBP, a higher ratio of TBA (e.g., 1:2.5 or higher) can be used.[3]

  • Reaction: Heat the mixture to the desired temperature (typically between 60-100 °C) with vigorous stirring.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can range from 2 to 8 hours depending on the catalyst and temperature.

  • Work-up (Quenching & Catalyst Removal): Once the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, it can be removed by filtration and washed with a small amount of solvent. The catalyst can often be dried and reused.

  • Extraction: Dilute the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (to remove unreacted phenol), water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product mixture.

  • Purification: The individual products (o-TBP, p-TBP, 2,4-DTBP) can be separated and purified by fractional distillation under reduced pressure or by column chromatography.

Safety Precautions:

  • Phenol is toxic and corrosive and can cause severe skin burns. Handle with extreme care.

  • Strong acids are corrosive.

  • All procedures should be performed in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Visualizations

The following diagrams illustrate the reaction mechanism and a general experimental workflow.

G cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Product Formation tBuOH tert-Butanol tBuOH_H Protonated Alcohol tBuOH->tBuOH_H + H⁺ H_plus H⁺ (Catalyst) tBu_cation tert-Butyl Carbocation (Electrophile) tBuOH_H->tBu_cation - H₂O H2O H₂O sigma_complex Arenium Ion (Sigma Complex) Phenol Phenol Phenol->sigma_complex + tert-Butyl Carbocation final_product 4-tert-Butylphenol (Major Product) sigma_complex->final_product - H⁺ H_plus_regen H⁺ (Catalyst Regenerated) G arrow arrow start Start setup 1. Assemble Apparatus (Flask, Condenser, Stirrer) start->setup charge 2. Charge Flask (Phenol, Catalyst) setup->charge add_tba 3. Add tert-Butyl Alcohol charge->add_tba react 4. Heat and Stir (e.g., 70°C, 2-8h) add_tba->react monitor 5. Monitor Reaction (TLC / GC) react->monitor monitor->react Continue if incomplete cooldown 6. Cool to Room Temp. monitor->cooldown If complete filter 7. Filter Catalyst (If solid catalyst used) cooldown->filter workup 8. Extraction & Washing (Solvent, NaOH, H₂O, Brine) filter->workup dry 9. Dry Organic Layer (e.g., MgSO₄) workup->dry concentrate 10. Concentrate (Rotary Evaporator) dry->concentrate purify 11. Purify Product (Distillation / Chromatography) concentrate->purify end End Product purify->end

References

Application Notes and Protocols: Tert-Butoxybenzene as a Protecting Group for Phenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a cornerstone of multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups within a molecule. For phenolic hydroxyls, the tert-butoxy (B1229062) group, forming a tert-butoxybenzene or aryl tert-butyl ether linkage, serves as a robust and versatile protecting group. Its steric bulk and electronic properties render it stable to a wide range of nucleophilic and basic conditions, while it can be readily cleaved under specific acidic conditions. This document provides detailed application notes, experimental protocols, and quantitative data for the protection of phenols as tert-butyl ethers and their subsequent deprotection, aiding researchers in the strategic application of this protecting group in complex synthetic endeavors.

I. Protection of Phenols as Tert-Butyl Ethers

The introduction of a tert-butyl ether linkage to a phenol (B47542) can be achieved through several methods, with the choice of method depending on the substrate's sensitivity and the desired scale of the reaction.

A. Acid-Catalyzed Alkylation with Isobutylene (B52900) or Tert-Butanol

The most common and atom-economical method for the tert-butylation of phenols is the acid-catalyzed reaction with isobutylene or its precursor, tert-butanol. This reaction typically employs a Brønsted or Lewis acid catalyst. While effective, this method can sometimes lead to competing Friedel-Crafts C-alkylation of the aromatic ring, particularly at the ortho and para positions. Reaction conditions can be optimized to favor O-alkylation.

Table 1: Acid-Catalyzed Tert-Butylation of Phenols

Phenol SubstrateAlkylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%) of Aryl Tert-Butyl EtherReference
PhenolIsobutyleneH₂SO₄Dioxane804Moderate to Good[1]
p-CresolIsobutyleneH₂SO₄Dioxane804Moderate to Good[1]
Phenoltert-ButanolFeCl₃-Montmorillonite K10None705(72% phenol conversion)[2]
Phenoltert-ButanolH-Y ZeoliteSupercritical CO₂130-(Formation of 2,4-DTBP)[3]

Note: Yields can be variable and are highly dependent on reaction conditions to minimize C-alkylation byproducts. The data often reflects total phenol conversion rather than specific O-alkylation yield.

  • To a solution of phenol (1.0 eq) in a suitable solvent such as dioxane or dichloromethane (B109758), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Bubble isobutylene gas through the stirred solution for a predetermined time or until TLC analysis indicates completion of the reaction.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the this compound.

B. Protection using Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) and a Lewis Acid Catalyst

For substrates sensitive to strong acids, a milder approach involves the use of di-tert-butyl dicarbonate in the presence of a Lewis acid catalyst, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂). This method generally provides good yields of the desired tert-butyl ether with minimal side products.[4][5]

Table 2: Tert-Butylation of Alcohols and Phenols with Boc₂O and Mg(ClO₄)₂

SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
1-OctanolCH₂Cl₂Room Temp.195[4]
Benzyl alcoholCH₂Cl₂Room Temp.198[4]
PhenolCH₂Cl₂Room Temp.1285[4]
4-MethoxyphenolCH₂Cl₂Room Temp.1282[4]
  • To a solution of the phenol (1.0 eq) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.5 - 2.5 eq).

  • Add a catalytic amount of magnesium perchlorate (Mg(ClO₄)₂) to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Zinc-Mediated O-tert-Butylation

A mild and selective method for the O-tert-butylation of phenols that avoids C-alkylation utilizes zinc dust in the presence of tert-butyl chloride. This method is notable for its tolerance of various functional groups.[6]

Table 3: Zinc-Mediated O-tert-Butylation of Substituted Phenols

Phenol SubstrateTime (h)Yield (%)Reference
Phenol592[6]
4-Chlorophenol690[6]
4-Nitrophenol688[6]
4-Methylphenol594[6]
4-Aminophenol885[6]
4-Hydroxybenzoic acid882[6]
4-Hydroxybenzaldehyde786[6]
  • To a stirred suspension of zinc dust (2.0 eq) in a solution of the phenol (1.0 eq) in an excess of tert-butyl chloride, heat the reaction mixture at a gentle reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the excess zinc dust.

  • Wash the zinc dust with an appropriate solvent (e.g., ethyl acetate).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Deprotection of Tert-Butoxybenzenes

The cleavage of the tert-butyl ether linkage is most commonly achieved under acidic conditions. However, milder Lewis acid and catalytic methods have been developed for substrates containing acid-sensitive functional groups.

A. Brønsted Acid-Catalyzed Deprotection

Strong protic acids such as trifluoroacetic acid (TFA) are highly effective for the removal of the tert-butyl protecting group. The reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation.[7]

Table 4: Brønsted Acid-Catalyzed Deprotection of Tert-Butyl Ethers

Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temp.1 - 4>95[7]
Phosphoric acid (H₃PO₄)Tetrahydrofuran (THF)Room Temp.24High[8]
Hydrochloric acid (HCl)DioxaneRoom Temp.0.5High[9]
  • Dissolve the this compound substrate (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (5-10 eq) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

B. Lewis Acid-Catalyzed Deprotection

For substrates that are sensitive to strong Brønsted acids, Lewis acids provide a milder alternative for the cleavage of tert-butyl ethers.

The combination of anhydrous cerium(III) chloride and sodium iodide in acetonitrile (B52724) is an efficient system for the deprotection of both aliphatic and aromatic tert-butyl ethers.[10][11]

Table 5: Lewis Acid-Catalyzed Deprotection of Tert-Butyl Ethers

Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
Anhydrous CeCl₃, NaIAcetonitrile (CH₃CN)40 - 701 - 5High[7][10]
ZnBr₂Dichloromethane (DCM)Room Temp.2475-95[12][13]
  • To a stirred suspension of anhydrous cerium(III) chloride (1.5 eq) and sodium iodide (1.3 eq) in anhydrous acetonitrile, add the this compound substrate (1.0 eq).

  • Heat the reaction mixture to reflux (40-70 °C).[10][14]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.[7]

Zinc bromide in dichloromethane offers a mild and effective method for the deprotection of tert-butyl ethers.[12][13]

  • To a solution of the this compound substrate (1.0 eq) in dichloromethane, add zinc bromide (5.0 eq).

  • Stir the solution at room temperature for 24 hours.[12]

  • Quench the reaction by adding water and stir for an additional 2 hours.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Radical-Based Catalytic Deprotection ("Magic Blue")

A particularly mild and catalytic method for the deprotection of tert-butyl ethers involves the use of the tris(4-bromophenyl)amminium radical cation ("Magic Blue") in the presence of a silane, such as triethylsilane. This method is compatible with a wide array of functional groups.[2][8]

Table 6: Radical-Based Deprotection of Tert-Butyl Ethers

Reagent(s)SolventTemperature (°C)Time (h)Yield (%)Reference
"Magic Blue", TriethylsilaneDichloromethane (DCM)Room Temp.1 - 3up to 95[2][7]
  • In a reaction vessel, dissolve the this compound substrate (1.0 eq) in dichloromethane.

  • Add triethylsilane (2.0 eq) to the solution.

  • Add a catalytic amount of tris(4-bromophenyl)amminium hexachloroantimonate ("Magic Blue").

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product directly by flash column chromatography on silica gel.[7]

III. Diagrams

Protection_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack Phenol Phenol (Ar-OH) Protonated_Phenol Protonated Phenol (Ar-OH₂⁺) Protected_Phenol This compound (Ar-O-tBu) Phenol->Protected_Phenol + tert-Butyl Carbocation Isobutylene Isobutylene Carbocation tert-Butyl Carbocation Isobutylene->Carbocation + H⁺ Acid_Catalyst H⁺ (Acid Catalyst) Carbocation->Protected_Phenol Protected_Phenol->Acid_Catalyst - H⁺ Water H₂O

Caption: General mechanism for acid-catalyzed protection of phenols.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage Protected_Phenol This compound (Ar-O-tBu) Protonated_Ether Protonated Ether (Ar-O(H)-tBu) Protected_Phenol->Protonated_Ether + H⁺ Acid_Catalyst H⁺ (Acid Catalyst) Phenol Phenol (Ar-OH) Protonated_Ether->Phenol Carbocation tert-Butyl Carbocation Protonated_Ether->Carbocation Isobutylene Isobutylene Carbocation->Isobutylene - H⁺

Caption: General mechanism for acid-catalyzed deprotection of tert-butoxybenzenes.

Conclusion

The tert-butoxy group is a highly valuable tool for the protection of phenols in organic synthesis. Its stability under a variety of conditions, coupled with the availability of multiple, often mild, deprotection strategies, makes it a strategic choice in the synthesis of complex molecules. The selection of the appropriate protection and deprotection method should be guided by the specific substrate and the overall synthetic plan. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize the tert-butoxy protecting group in their synthetic campaigns.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Aryl tert-Butyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The formation of carbon-oxygen (C-O) bonds is a cornerstone of organic synthesis, pivotal in the construction of a vast array of pharmaceuticals, natural products, and advanced materials. Among the various ether linkages, aryl tert-butyl ethers serve as valuable intermediates, primarily as protected forms of phenols. The tert-butyl group can be readily cleaved under acidic conditions to unmask the phenol (B47542), making these ethers strategic precursors in multi-step syntheses.

Historically, the synthesis of aryl tert-butyl ethers, especially from unactivated aryl halides, has been challenging. Traditional methods like the Williamson ether synthesis often require harsh conditions and are not suitable for sterically hindered or electron-rich substrates. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination and its etherification variants, has revolutionized this field. These methods offer a mild, efficient, and highly general route to aryl tert-butyl ethers from readily available aryl bromides and chlorides.

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed synthesis of aryl tert-butyl ethers, a reaction of significant utility for chemists in research and development.[1][2]

Core Principles and Advantages

The palladium-catalyzed formation of aryl tert-butyl ethers is a variation of the Buchwald-Hartwig cross-coupling reaction.[3][4][5] The reaction couples an aryl halide (or triflate) with sodium tert-butoxide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Key advantages of this methodology include:

  • Broad Substrate Scope: The reaction is effective for a wide range of unactivated and electron-rich aryl bromides and chlorides, substrates that are often problematic in traditional etherification reactions.[1][2]

  • Mild Reaction Conditions: The coupling is typically performed under relatively mild conditions (e.g., 100 °C in toluene), which enhances functional group tolerance.[1]

  • High Yields: The methodology consistently provides very good to excellent yields of the desired aryl tert-butyl ether products.[1][2]

  • Use of Air-Stable Ligands: The development of air-stable dialkylphosphinobiphenyl ligands simplifies the experimental setup and improves the reliability of the reaction.[1]

  • Utility as Phenol Precursors: The resulting aryl tert-butyl ethers are stable compounds that can be easily deprotected to yield phenols, providing a strategic two-step sequence for phenol synthesis from aryl halides.[1][2][6][7]

Data Presentation: Synthesis of Aryl tert-Butyl Ethers

The following table summarizes the quantitative data for the palladium-catalyzed synthesis of various aryl tert-butyl ethers from aryl halides and sodium tert-butoxide, based on the work of Parrish and Buchwald.[1]

EntryAryl HalideLigandPd Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene2-(Di-tert-butylphosphino)biphenylPd(OAc)₂ (1.0)NaOtBuToluene (B28343)1001895
24-Chloro-tert-butylbenzene2-(Di-tert-butylphosphino)biphenylPd(OAc)₂ (1.5)NaOtBuToluene1002097
32-Bromotoluene2-(Di-tert-butylphosphino)biphenylPd(OAc)₂ (1.0)NaOtBuToluene1002091
44-Bromoanisole2-(Dicyclohexylphosphino)biphenylPd(OAc)₂ (1.0)NaOtBuToluene1001991
51-Bromonaphthalene2-(Di-tert-butylphosphino)biphenylPd(OAc)₂ (1.0)NaOtBuToluene1002099
64-Chlorotoluene2-(Di-tert-butylphosphino)biphenylPd(OAc)₂ (1.5)NaOtBuToluene1002488
73-Bromobenzonitrile2-(Di-tert-butylphosphino)biphenylPd(OAc)₂ (1.0)NaOtBuToluene1002082
82-Bromo-1,3-dimethylbenzene2-(Di-tert-butylphosphino)biphenylPd(OAc)₂ (1.0)NaOtBuToluene1002493

Experimental Protocols

The following is a general protocol for the palladium-catalyzed synthesis of aryl tert-butyl ethers, adapted from the procedure reported by Parrish and Buchwald.[1]

Materials:

  • Aryl halide (1.0 mmol)

  • Sodium tert-butoxide (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.01-0.015 mmol, 1.0-1.5 mol%)

  • 2-(Di-tert-butylphosphino)biphenyl (0.012-0.018 mmol, 1.2-1.8 mol%)

  • Anhydrous toluene (5 mL)

  • Oven-dried resealable Schlenk tube or vial with a Teflon-lined cap

  • Magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox or under a stream of inert gas, add the Pd(OAc)₂, the phosphine ligand, and the magnetic stir bar to the Schlenk tube.

  • Reagent Addition: Add the aryl halide and sodium tert-butoxide to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene to the Schlenk tube.

  • Reaction Setup: Seal the Schlenk tube tightly with the cap. If not in a glovebox, evacuate and backfill the tube with inert gas three times.

  • Heating and Stirring: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the time indicated in the data table (typically 18-24 hours).

  • Reaction Monitoring: The progress of the reaction can be monitored by TLC or GC-MS analysis of small aliquots.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite to remove insoluble salts.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure aryl tert-butyl ether.

Visualizations

Catalytic Cycle

The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig C-O coupling reaction.

Buchwald_Hartwig_CO_Coupling Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L-Pd(II)(Ar)(X) OxAdd->PdII_complex Alkoxide_Exchange Alkoxide Exchange PdII_complex->Alkoxide_Exchange PdII_alkoxide L-Pd(II)(Ar)(O-tBu) Alkoxide_Exchange->PdII_alkoxide NaX_out NaX Alkoxide_Exchange->NaX_out RedElim Reductive Elimination PdII_alkoxide->RedElim RedElim->Pd0 Product_out Ar-O-tBu RedElim->Product_out ArX_in Ar-X ArX_in->OxAdd NaOtBu_in NaO-tBu NaOtBu_in->Alkoxide_Exchange

Caption: Catalytic cycle for Buchwald-Hartwig C-O etherification.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of aryl tert-butyl ethers.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification arrow -> reagents Combine Pd(OAc)₂, Ligand, Aryl Halide, NaO-tBu solvent Add Anhydrous Toluene seal Seal Vessel, Purge with Ar/N₂ heat Heat to 100 °C with Stirring seal->heat monitor Monitor by TLC/GC-MS cool Cool to Room Temperature monitor->cool dilute Dilute with Et₂O/EtOAc filter Filter through Celite extract Aqueous Wash & Extraction dry Dry & Concentrate purify Column Chromatography product Isolated Aryl tert-Butyl Ether purify->product

Caption: General workflow for Pd-catalyzed ether synthesis.

References

Application Notes & Protocols for the Regioselective Synthesis of Substituted tert-Butoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted tert-butoxybenzenes, also known as aryl tert-butyl ethers, are valuable compounds in organic synthesis and medicinal chemistry. The tert-butoxy (B1229062) group serves as a sterically bulky and stable protecting group for phenols, which can be cleaved under acidic conditions. These ethers are also important intermediates in the synthesis of pharmaceuticals and other fine chemicals. However, their synthesis can be challenging due to the steric hindrance of the tert-butyl group, which often leads to competing elimination reactions with common synthetic methods. This document provides detailed protocols for the regioselective synthesis of substituted tert-butoxybenzenes, focusing on modern, high-yield methodologies suitable for research and development.

Method 1: Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig cross-coupling reaction is a powerful and versatile method for forming carbon-nitrogen and carbon-oxygen bonds. Its application to the synthesis of aryl tert-butyl ethers provides a reliable route from aryl halides and sodium tert-butoxide, even with sterically hindered or electronically deactivated substrates.[1][2] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a specialized phosphine (B1218219) ligand.

Core Principle

The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an alkoxide. The use of bulky, electron-rich phosphine ligands is crucial for facilitating the catalytic cycle, which involves oxidative addition of the aryl halide to a Pd(0) species, followed by reaction with the alkoxide and subsequent reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst.[3] This method avoids the harsh conditions and limitations of traditional methods like the Williamson ether synthesis.[1][4]

Data Presentation: Substrate Scope of Buchwald-Hartwig Etherification

The following table summarizes the yields for the synthesis of various tert-butoxybenzenes using the palladium-catalyzed C-O coupling method as described by Parrish and Buchwald.[1] This demonstrates the method's broad applicability to a range of substituted aryl halides.

EntryAryl HalideLigandYield (%)
14-Bromotoluene2-(Di-tert-butylphosphino)biphenyl98
24-Chlorotoluene2-(Dicyclohexylphosphino)biphenyl98
31-Bromo-4-methoxybenzene2-(Di-tert-butylphosphino)biphenyl99
41-Bromo-4-vinylbenzene2-(Di-tert-butylphosphino)biphenyl97
52-Bromotoluene2-(Di-tert-butylphosphino)biphenyl95
61-Bromonaphthalene2-(Di-tert-butylphosphino)biphenyl99
74-Bromo-N,N-dimethylaniline2-(Di-tert-butylphosphino)biphenyl98
83-Bromobenzonitrile2-(Di-tert-butylphosphino)biphenyl86
Experimental Protocol: General Procedure for Pd-Catalyzed Synthesis of Aryl tert-Butyl Ethers

This protocol is adapted from the work of Parrish and Buchwald.[1]

Materials:

  • Aryl halide (bromide or chloride, 1.0 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • 2-(Di-tert-butylphosphino)biphenyl (0.04 mmol, 4 mol%)

  • Anhydrous toluene (B28343) (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To the oven-dried Schlenk tube, add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add the aryl halide to the reaction vessel. If the aryl halide is a liquid, add it via syringe.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the required time (typically 12-24 hours), monitoring progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and filter through a short pad of celite to remove insoluble salts and the catalyst.

  • Wash the celite pad with additional diethyl ether (2 x 10 mL).

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure tert-butoxybenzene.

Visualization: Catalytic Cycle of Buchwald-Hartwig C-O Coupling

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle for C-O Coupling pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex  Oxidative  Addition center_point pd0->center_point ox_add Oxidative Addition amido_complex L-Pd(II)(Ar)(OtBu) pd_complex->amido_complex NaOtBu -NaX alkoxide_exchange Alkoxide Exchange amido_complex->pd0 product Ar-O-tBu amido_complex->product red_elim Reductive Elimination center_point->pd_complex Ar-X

Caption: Catalytic cycle for the formation of aryl tert-butyl ethers.

Method 2: O-Alkylation of Phenols with tert-Butylating Agents

Direct O-alkylation of phenols is a classical approach to ether synthesis. However, the traditional Williamson ether synthesis (reacting a phenoxide with a tert-butyl halide) is notoriously inefficient for producing tert-butyl ethers due to the strong tendency of tertiary halides to undergo E2 elimination.[5][6] To overcome this, alternative electrophilic tert-butyl sources have been developed.

Protocol: O-tert-Butylation using N,N-Dimethylformamide di-tert-butyl acetal (B89532)

This method provides a route to tert-butyl aryl ethers by reacting a phenol (B47542) with N,N-dimethylformamide di-t-butyl acetal under basic conditions.[7]

Materials:

  • Substituted phenol (1.0 mmol)

  • N,N-dimethylformamide di-tert-butyl acetal (1.5 mmol)

  • Potassium tert-butoxide (catalytic amount, e.g., 0.1 mmol)

  • Anhydrous solvent (e.g., Toluene or DMF, 5 mL)

  • Reaction flask with reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve the phenol and a catalytic amount of potassium tert-butoxide in the anhydrous solvent.

  • Add the N,N-dimethylformamide di-tert-butyl acetal to the solution.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent) and stir for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired this compound.

Visualization: O-Alkylation vs. C-Alkylation Pathways

Caption: Competing pathways in the alkylation of phenols.

Method 3: Regioselective Friedel-Crafts C-Alkylation (A Competing Reaction)

It is critical for researchers to distinguish the synthesis of tert-butoxybenzenes (O-alkylation) from the Friedel-Crafts alkylation of phenols, which results in C-alkylation to produce tert-butylphenols. This reaction is often catalyzed by acid catalysts like zeolites or phosphorus pentoxide and typically uses tert-butanol (B103910) or isobutylene (B52900) as the alkylating agent.[8][9] The regioselectivity (ortho vs. para substitution) is influenced by the catalyst and reaction conditions.[10][11] While not a method for preparing the target compounds of this note, understanding this pathway is essential for troubleshooting and avoiding undesired side products.

Data Presentation: Regioselectivity in C-Alkylation of Phenol

The following table illustrates typical product distributions in the acid-catalyzed C-alkylation of phenol with tert-butanol, highlighting the challenge of controlling regioselectivity and avoiding the formation of multiple products.

CatalystTemp (°C)Phenol Conv. (%)Selectivity for 4-tert-Butylphenol (%)Selectivity for 2-tert-Butylphenol (%)Selectivity for 2,4-di-tert-Butylphenol (%)
Zeolite Beta12085651520
P₂O₅15070>60<10~30
Amberlyst-15809570525

Visualization: Experimental Workflow for a Typical Synthesis

Experimental_Workflow A 1. Combine Reactants & Catalyst in Inert Atmosphere B 2. Heat Reaction Mixture (e.g., 100 °C, 12-24h) A->B C 3. Cool to Room Temperature B->C D 4. Work-up (Dilute, Filter/Extract) C->D E 5. Concentrate Organic Phase D->E F 6. Purify Crude Product (Column Chromatography) E->F G 7. Characterize Pure Product (NMR, MS) F->G

Caption: General experimental workflow for chemical synthesis.

References

Application Notes and Protocols: Tert-Butoxybenzene-Derived Phosphines as Bulky, Electron-Donating Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of phosphine (B1218219) ligands incorporating a tert-butoxybenzene moiety in palladium-catalyzed cross-coupling reactions. The inherent steric bulk and electron-donating nature of the tert-butoxy (B1229062) group make these ligands valuable tools in modern organic synthesis, particularly for challenging transformations relevant to pharmaceutical and materials science research. This document outlines their application in key catalytic reactions, presents relevant performance data, and provides detailed experimental protocols.

Introduction

The strategic design of phosphine ligands is paramount in advancing the capabilities of transition metal catalysis. Ligand properties, such as steric hindrance and electronic character, directly influence the reactivity, stability, and selectivity of the catalytic system. Bulky, electron-rich phosphine ligands are known to promote crucial steps in catalytic cycles, such as oxidative addition and reductive elimination, leading to higher reaction rates and the ability to couple challenging substrates.[1]

Phosphine ligands featuring a this compound scaffold are designed to leverage these principles. The voluminous tert-butyl group contributes significant steric bulk, while the oxygen atom of the butoxy group donates electron density to the phosphorus atom and, subsequently, to the metal center. This combination of properties is anticipated to enhance catalytic activity in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Key Applications and Performance Data

Phosphine ligands bearing tert-butoxyphenyl substituents are particularly effective in palladium-catalyzed reactions involving the activation of otherwise unreactive C-Cl bonds and in the coupling of sterically demanding substrates.[2][3] The following tables summarize representative data for these catalytic applications, drawing parallels with the performance of well-established bulky, electron-rich phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The use of bulky, electron-donating phosphine ligands has been shown to be critical for the efficient coupling of a wide range of substrates, including aryl chlorides.[4]

EntryAryl HalideBoronic AcidLigandCatalyst Loading (mol %)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotoluenePhenylboronic acidP(t-Bu)₃1.5DioxaneK₃PO₄801298[4]
22-Bromobiphenyl4-Methoxyphenylboronic acidSPhos1.0Toluene (B28343)/H₂OK₃PO₄1001695[5]
31-Chloro-4-nitrobenzenePhenylboronic acidP(t-Bu)₃1.0THFKFRT397[6]
Heck Reaction

The Heck reaction enables the arylation of alkenes. The choice of ligand is crucial for achieving high yields and stereoselectivity, especially with less reactive aryl chlorides.[7]

EntryAryl HalideAlkeneLigandCatalyst Loading (mol %)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneStyreneP(t-Bu)₃1.5DioxaneCs₂CO₃1002496[7]
21-Chloro-4-fluorobenzenen-Butyl acrylateP(t-Bu)₃1.5DioxaneCs₂CO₃1202485[7]
3BromobenzeneMethyl acrylateP(t-Bu)₃1.0TolueneEt₃N1001695[2]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Bulky phosphine ligands facilitate the coupling of a broad range of amines and aryl halides.[8][9]

EntryAryl HalideAmineLigandCatalyst Loading (mol %)SolventBaseTemp (°C)Time (h)Yield (%)Reference
14-ChlorotolueneMorpholineP(t-Bu)₃1.0TolueneNaOt-Bu80299[10][11]
22-BromotolueneAnilineP(t-Bu)₃1.0TolueneNaOt-Bu1001894[10][11]
34-ChloroanisoleDiphenylamineRuPhos1.0TolueneNaOt-Bu1002498[12]

Experimental Protocols

The following are generalized protocols for palladium-catalyzed cross-coupling reactions using a hypothetical this compound-derived phosphine ligand. These protocols are based on established procedures for similar bulky, electron-rich phosphine ligands and should be optimized for specific substrates and ligands.

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and deoxygenated prior to use.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound-derived phosphine ligand

  • Aryl chloride

  • Arylboronic acid

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Anhydrous dioxane

  • Magnetic stir bar

  • Schlenk flask and condenser

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and the this compound-derived phosphine ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

  • Add anhydrous dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Reaction of an Aryl Chloride

This protocol outlines a general procedure for the Heck reaction between an aryl chloride and an alkene.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound-derived phosphine ligand

  • Aryl chloride

  • Alkene

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Anhydrous dioxane

  • Magnetic stir bar

  • Schlenk flask and condenser

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol% Pd) and the this compound-derived phosphine ligand (0.06 mmol, 6 mol%) to a Schlenk flask containing a magnetic stir bar.

  • Add the aryl chloride (1.0 mmol) and anhydrous Cs₂CO₃ (1.1 mmol).

  • Seal the flask, remove it from the glovebox, and attach it to a Schlenk line.

  • Add anhydrous dioxane (4 mL) and the alkene (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by GC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide

This protocol provides a general method for the C-N coupling of an aryl bromide with an amine.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound-derived phosphine ligand

  • Aryl bromide

  • Amine

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Magnetic stir bar

  • Schlenk tube

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), the this compound-derived phosphine ligand (0.012 mmol, 1.2 mol%), and NaOt-Bu (1.4 mmol).

  • Add the aryl bromide (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous toluene (2 mL).

  • Seal the Schlenk tube with a Teflon screw cap.

  • Remove the tube from the glovebox and heat it in an oil bath at 100 °C.

  • Monitor the reaction by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a plug of silica (B1680970) gel.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycles and workflows relevant to the application of this compound-derived phosphine ligands.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'B(OH)2 Ar'B(OH)₂ Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Olefin_Coordination Olefin Coordination Ar-Pd(II)-X(L2)->Olefin_Coordination Alkene Migratory_Insertion Migratory Insertion Olefin_Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Beta_Hydride_Elimination->Pd(0)L2 Base Product Substituted Alkene (Product) Beta_Hydride_Elimination->Product Base Base Ar-X Ar-X Alkene Alkene

Caption: Catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Amination Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L)->Amine_Coordination HNR₂', Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂'(L) Amine_Coordination->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR₂' (Product) Reductive_Elimination->Product Ar-X Ar-X HNR2' HNR₂' Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Addition of Reagents (Pd catalyst, Ligand, Substrates, Base, Solvent) Reaction_Setup->Reagent_Addition Reaction_Execution Reaction (Heating & Stirring) Reagent_Addition->Reaction_Execution Monitoring Monitoring (TLC, GC-MS) Reaction_Execution->Monitoring Workup Aqueous Workup & Extraction Reaction_Execution->Workup Completion Monitoring->Reaction_Execution Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

References

Application of tert-Butoxybenzene in Natural Product Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate field of natural product synthesis, the strategic use of protecting groups and the regioselective functionalization of aromatic rings are paramount. tert-Butoxybenzene and its derivatives have emerged as valuable tools for organic chemists, serving dual roles as both a robust protecting group for phenols and a versatile platform for directed ortho-lithiation. This application note provides a detailed overview of the utility of this compound in the total synthesis of complex natural products, supported by experimental protocols and quantitative data from notable synthetic campaigns.

The tert-butyl ether linkage in this compound offers significant steric hindrance, rendering the phenolic oxygen less nucleophilic and protecting it from a wide range of reaction conditions. This stability, coupled with the group's facile cleavage under specific acidic conditions, allows for its strategic introduction and removal during multi-step syntheses. Furthermore, the tert-butoxy (B1229062) group can act as a powerful directing group in ortho-lithiation reactions, enabling the precise introduction of substituents at the C2 position of the benzene (B151609) ring. This regiocontrol is a cornerstone of modern synthetic strategy, allowing for the construction of highly substituted aromatic cores found in many biologically active natural products.

This document will explore two key applications of this compound in the synthesis of natural products:

  • As a Protecting Group: Illustrated through the total synthesis of the aporphine (B1220529) alkaloid (±)-O-methylisothebaine.

  • As a Precursor for Directed ortho-Lithiation: Although a specific total synthesis example with a detailed experimental protocol for this exact application proved elusive in the literature search, the principles and a general protocol for a closely related transformation are provided to guide researchers.

Application 1: Phenolic Protection in the Total Synthesis of (±)-O-Methylisothebaine

The aporphine alkaloids are a class of natural products known for their diverse biological activities. The total synthesis of (±)-O-methylisothebaine, as reported by Stephenson and colleagues, provides an excellent example of the strategic use of a tert-butyl group to protect a phenolic moiety and direct the course of a key oxidative coupling reaction.

In this synthesis, a tert-butyl group was employed to block a reactive ortho-position on a phenol (B47542) derivative, thereby facilitating a desired intermolecular oxidative phenol coupling. This strategy highlights the importance of temporary protection to achieve the required selectivity in complex molecule construction.

Experimental Protocols

1. Protection of Methyl 2-(3-hydroxyphenyl)acetate (Formation of a this compound Derivative)

In the synthesis of (±)-O-methylisothebaine, the ortho-site of methyl 2-(3-hydroxyphenyl)acetate was blocked with a tert-butyl group. This was achieved in a quantitative yield using tert-butanol (B103910) and sulfuric acid[1].

  • Reaction: Friedel-Crafts alkylation

  • Reactants: Methyl 2-(3-hydroxyphenyl)acetate, tert-butanol (t-BuOH)

  • Catalyst: Sulfuric acid (H₂SO₄)

  • Yield: Quantitative[1]

Detailed Protocol:

To a solution of methyl 2-(3-hydroxyphenyl)acetate in a suitable solvent, a stoichiometric amount of tert-butanol is added. A catalytic amount of concentrated sulfuric acid is then carefully added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the desired tert-butylated product.

2. Deprotection of the tert-Butyl Group

Later in the synthesis, the removal of the tert-butyl protecting group was necessary to reveal the free phenol for subsequent transformations. This was accomplished using a Lewis acid, aluminum(III) chloride.

  • Reaction: Dealkylation

  • Reagent: Aluminum(III) chloride (AlCl₃)

  • Yield: 86%[1]

Detailed Protocol:

The tert-butyl protected dimer was dissolved in a suitable anhydrous solvent, such as dichloromethane, under an inert atmosphere. An excess of aluminum(III) chloride was added portion-wise at 0 °C. The reaction mixture was stirred and allowed to warm to room temperature, with progress monitored by TLC. Upon completion, the reaction was carefully quenched by the slow addition of water or a dilute acid at 0 °C. The mixture was then extracted with an organic solvent. The combined organic layers were washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was then purified by column chromatography to yield the trihydroxy dimer[1].

Quantitative Data Summary
StepReactionReagentsYieldReference
Protection tert-Butylationt-BuOH, H₂SO₄Quantitative[1]
Deprotection De-tert-butylationAlCl₃86%[1]
Visualizations

G cluster_protection Protection Step cluster_synthesis Intermediate Steps cluster_deprotection Deprotection Step Start_Protect Methyl 2-(3-hydroxyphenyl)acetate Product_Protect ortho-tert-Butyl Protected Phenol Start_Protect->Product_Protect t-BuOH, H₂SO₄ (Quantitative) Intermediate Oxidative Coupling & Other Transformations Product_Protect->Intermediate Start_Deprotect tert-Butyl Protected Dimer Intermediate->Start_Deprotect Product_Deprotect Trihydroxy Dimer Start_Deprotect->Product_Deprotect AlCl₃ (86%)

Application 2: Directed ortho-Lithiation

The tert-butoxy group is a moderately effective directing group for ortho-lithiation, a reaction that allows for the introduction of a wide range of electrophiles at the position adjacent to the directing group. This strategy is highly valuable for the synthesis of polysubstituted aromatic compounds, which are common motifs in natural products.

While a specific, detailed protocol for the ortho-lithiation of a this compound derivative within a completed natural product total synthesis was not explicitly detailed in the searched literature, the synthesis of 7-substituted indolines via directed lithiation of 1-(tert-butoxycarbonyl)indoline provides a closely related and well-documented example of this powerful synthetic maneuver. The tert-butoxycarbonyl group in this case directs lithiation to the C7 position of the indoline (B122111) ring system.

General Principles of Directed ortho-Lithiation of this compound

The lithiation of this compound is typically achieved using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). The reaction is generally performed at low temperatures in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting ortho-lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Experimental Protocol: Directed ortho-Lithiation of 1-(tert-Butoxycarbonyl)indoline

This protocol, adapted from the synthesis of 1-(tert-butoxycarbonyl)-7-indolinecarboxaldehyde, illustrates the key steps and conditions for a directed lithiation reaction.

  • Reaction: Directed ortho-lithiation and formylation

  • Reactants: 1-(tert-Butoxycarbonyl)indoline, sec-butyllithium (sec-BuLi), N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Electrophile: N,N-Dimethylformamide (DMF)

  • Yield: Not explicitly stated for this specific sequence in the provided context, but the overall two-step synthesis of the aldehyde from indoline proceeds in high yield.

Detailed Protocol:

An oven-dried, three-necked, round-bottomed flask, equipped with an argon inlet, a dropping funnel, a low-temperature thermometer, and a magnetic stirring bar, is flushed with argon. The flask is charged with 1-(tert-butoxycarbonyl)indoline and TMEDA, followed by the addition of anhydrous diethyl ether. The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of sec-BuLi in cyclohexane (B81311) is then added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for a specified time to ensure complete lithiation.

Following the lithiation, anhydrous DMF is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional period at this temperature before being allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired 7-formylated indoline.

Visualization

G cluster_lithiation Directed ortho-Lithiation cluster_electrophile Electrophilic Quench Start 1-(tert-Butoxycarbonyl)indoline Intermediate C7-Lithiated Intermediate Start->Intermediate sec-BuLi, TMEDA, Et₂O, -78 °C Product 1-(tert-Butoxycarbonyl)-7-indolinecarboxaldehyde Intermediate->Product 1. DMF 2. NH₄Cl (aq) Electrophile DMF

The use of this compound and its derivatives provides a powerful and versatile strategy in the synthesis of complex natural products. As a protecting group, the tert-butyl ether offers stability under a variety of conditions and can be selectively removed, as demonstrated in the total synthesis of (±)-O-methylisothebaine. Furthermore, the ability of the tert-butoxy group to direct ortho-lithiation enables the precise and regioselective functionalization of aromatic rings, a critical step in the construction of many natural product scaffolds. The detailed protocols and data presented herein serve as a valuable resource for researchers in the field of organic synthesis and drug development, highlighting the practical applications of this compound chemistry.

References

Application Notes and Protocols: Phase Transfer Catalysis for the Synthesis of tert-Butoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a tert-butoxy (B1229062) group to a benzene (B151609) ring is a key transformation in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical industry. tert-Butoxybenzene derivatives are valuable intermediates due to the unique steric and electronic properties conferred by the bulky tert-butyl group. This moiety can enhance metabolic stability, modulate receptor binding, and improve the pharmacokinetic profile of drug candidates.

Phase transfer catalysis (PTC) has emerged as a powerful and environmentally friendly technique for facilitating reactions between reactants in immiscible phases. In the context of synthesizing this compound derivatives, PTC offers several advantages, including mild reaction conditions, high yields, and the ability to use inexpensive and safer bases like potassium carbonate.

This document provides detailed application notes and experimental protocols for the synthesis of this compound derivatives using phase transfer catalysis. It should be noted that the direct O-tert-butoxylation of phenols via Williamson ether synthesis using tert-butyl halides is often challenging under PTC conditions due to the propensity of tertiary halides to undergo elimination reactions. A more robust and widely applicable method is the tert-butyloxycarbonylation of phenols using di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under phase transfer catalysis, which yields aryl tert-butyl carbonates. This method is the primary focus of the protocols provided herein.

Mechanism of Phase Transfer Catalyzed tert-Butyloxycarbonylation of Phenols

The phase transfer catalyzed tert-butyloxycarbonylation of phenols involves the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase, where it reacts with di-tert-butyl dicarbonate. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), is commonly employed as the phase transfer catalyst.

The reaction proceeds through the following key steps:

  • Deprotonation: In the aqueous or at the solid-liquid interface, the base (e.g., potassium carbonate) deprotonates the phenol (B47542) to form the corresponding phenoxide anion.

  • Ion Pair Formation and Phase Transfer: The phase transfer catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) for the phenoxide anion (ArO⁻) to form a lipophilic ion pair (Q⁺ArO⁻). This ion pair is soluble in the organic phase and is transported from the aqueous or solid phase into the organic phase.

  • Nucleophilic Attack: In the organic phase, the highly reactive, "naked" phenoxide anion performs a nucleophilic attack on the carbonyl carbon of the di-tert-butyl dicarbonate.

  • Product Formation and Catalyst Regeneration: The reaction yields the desired aryl tert-butyl carbonate and a tert-butoxide anion. The tert-butoxide can react with another molecule of di-tert-butyl dicarbonate or be protonated. The phase transfer catalyst cation (Q⁺) is then transported back to the aqueous or solid phase to repeat the catalytic cycle.

PTC_Mechanism cluster_aqueous Aqueous Phase / Solid Surface cluster_organic Organic Phase ArOH Phenol (ArOH) ArO_K Phenoxide (ArO⁻ K⁺) ArOH->ArO_K Deprotonation Base Base (e.g., K₂CO₃) Base->ArO_K QArO_aq QArO_aq ArO_K->QArO_aq Ion Exchange QX_aq Catalyst (Q⁺X⁻) QX_aq->QArO_aq KX KX QArO_aq->KX QArO_org Lipophilic Ion Pair (Q⁺ArO⁻) QArO_aq->QArO_org Phase Transfer Boc2O Di-tert-butyl dicarbonate ((Boc)₂O) Product Aryl tert-butyl carbonate (ArO-Boc) Boc2O->Product tBuO_Boc (tBuO)₂CO Product->tBuO_Boc QX_org Catalyst (Q⁺X⁻) Product->QX_org Catalyst Regeneration QArO_org->Product Nucleophilic Attack QX_org->QX_aq Phase Transfer

Mechanism of Phase Transfer Catalyzed tert-Butyloxycarbonylation.

Data Presentation

The following table summarizes quantitative data for the tert-butyloxycarbonylation of various substituted phenols using di-tert-butyl dicarbonate under phase transfer catalysis conditions.

Phenol DerivativeBaseCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
PhenolK₂CO₃TBAB (5)Dichloromethane (B109758)RT198[1]
4-MethylphenolK₂CO₃TBAB (5)DichloromethaneRT197[1]
4-MethoxyphenolK₂CO₃TBAB (5)DichloromethaneRT199[1]
4-ChlorophenolK₂CO₃TBAB (5)DichloromethaneRT198[1]
4-NitrophenolK₂CO₃TBAB (5)DichloromethaneRT0.599[1]
2-MethylphenolK₂CO₃TBAB (5)DichloromethaneRT295[1]
2,6-DimethylphenolK₂CO₃TBAB (5)DichloromethaneRT2490[1]
2-tert-ButylphenolK₂CO₃TBAB (5)DichloromethaneRT2485[1]
4-HydroxybenzaldehydeK₂CO₃TBAB (5)DichloromethaneRT197[1]
Methyl 4-hydroxybenzoateK₂CO₃TBAB (5)DichloromethaneRT199[1]

Experimental Protocols

General Protocol for tert-Butyloxycarbonylation of Phenols using Phase Transfer Catalysis

This protocol describes a general procedure for the synthesis of aryl tert-butyl carbonates from substituted phenols using di-tert-butyl dicarbonate and tetrabutylammonium bromide (TBAB) as a phase transfer catalyst.

Materials:

  • Substituted Phenol (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add the substituted phenol (1.0 equiv), potassium carbonate (2.0 equiv), and tetrabutylammonium bromide (0.05 equiv).

  • Solvent Addition: Add dichloromethane to the flask to dissolve the reactants. The volume of solvent should be sufficient to ensure good stirring.

  • Reagent Addition: To the stirred suspension, add di-tert-butyl dicarbonate (1.1 equiv) either as a solid or as a solution in dichloromethane.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed. Reaction times can vary from 30 minutes to 24 hours depending on the reactivity of the phenol.

  • Work-up: Upon completion of the reaction, add deionized water to the reaction mixture to dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by column chromatography on silica (B1680970) gel or by recrystallization.

Experimental_Workflow start Start setup Reaction Setup: Phenol, K₂CO₃, TBAB in CH₂Cl₂ start->setup add_boc Add Di-tert-butyl dicarbonate setup->add_boc react Stir at Room Temperature (Monitor by TLC) add_boc->react workup Aqueous Work-up: Add Water react->workup extraction Extraction with CH₂Cl₂ workup->extraction wash Wash with Water and Brine extraction->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purification (if necessary) dry->purify end End Product: Aryl tert-butyl carbonate purify->end

Experimental Workflow for tert-Butyloxycarbonylation.

Applications in Drug Development

The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for hydroxyl functionalities in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The aryl tert-butyl carbonates synthesized via phase transfer catalysis can serve as stable intermediates. The Boc group can be readily removed under acidic conditions to liberate the free phenol when needed.

Furthermore, the introduction of a tert-butyl group, either directly as a tert-butoxy ether or as part of a larger functional group, can significantly impact the biological activity of a molecule. The steric bulk of the tert-butyl group can:

  • Enhance Metabolic Stability: By shielding nearby functional groups from enzymatic degradation, the tert-butyl group can increase the half-life of a drug.

  • Improve Receptor Selectivity: The defined size and shape of the tert-butyl group can promote a specific conformation of the drug molecule, leading to higher binding affinity and selectivity for its biological target.

  • Increase Lipophilicity: The non-polar nature of the tert-butyl group can increase the lipophilicity of a compound, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

The synthesis of this compound derivatives through phase transfer catalysis provides a versatile and efficient tool for medicinal chemists to explore structure-activity relationships and optimize the properties of drug candidates.

References

Application Notes and Protocols for the Directed Ortho-Lithiation of tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-lithiation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong organolithium base to deprotonate the proton at the position ortho to the DMG. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high precision, a feat often challenging to achieve through classical electrophilic aromatic substitution which can yield mixtures of ortho and para isomers.[1][2]

The tert-butoxy (B1229062) group is a moderately effective DMG. The oxygen atom's lone pairs coordinate to the lithium ion of the organolithium reagent, bringing the base in close proximity to the ortho proton and facilitating its abstraction.[1][3] This methodology provides a reliable route to 2-substituted tert-butoxybenzene derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

These application notes provide detailed protocols for the directed ortho-lithiation of this compound, a summary of reaction conditions with various electrophiles, and a discussion of the underlying reaction mechanism.

Reaction Mechanism and Workflow

The directed ortho-lithiation of this compound proceeds through a well-established mechanism. The key steps involve the coordination of the organolithium reagent to the oxygen of the tert-butoxy group, followed by deprotonation at the adjacent ortho position. The resulting aryllithium species is then quenched with an electrophile.

Reaction_Mechanism cluster_step1 Step 1: Complexation cluster_step2 Step 2: Deprotonation cluster_step3 Step 3: Electrophilic Quench A This compound C Coordination Complex A->C + R-Li B Organolithium (R-Li) D ortho-Lithiated Intermediate C->D Deprotonation E Alkane (R-H) D->E + R-H G 2-Substituted this compound D->G + E+ F Electrophile (E+)

Caption: Reaction mechanism for directed ortho-lithiation.

The general experimental workflow for this reaction is outlined below. It involves the careful handling of air- and moisture-sensitive reagents under an inert atmosphere.

Experimental_Workflow A Dissolve this compound in anhydrous solvent (e.g., THF, Et2O) under inert atmosphere (Ar or N2) B Cool the solution to low temperature (e.g., -78 °C) A->B C Slowly add organolithium reagent (e.g., s-BuLi/TMEDA) B->C D Stir for specified time to ensure complete lithiation C->D E Add electrophile at low temperature D->E F Allow reaction to warm to room temperature E->F G Quench the reaction (e.g., with saturated NH4Cl solution) F->G H Perform aqueous workup and extract with organic solvent G->H I Dry, concentrate, and purify the product (e.g., by chromatography) H->I

Caption: General experimental workflow for ortho-lithiation.

Experimental Protocols

Protocol 1: General Procedure for the Directed ortho-Lithiation of this compound using sec-Butyllithium (B1581126) and TMEDA

This protocol is a general guideline and may require optimization for specific electrophiles.

Materials:

  • This compound

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether (Et₂O)

  • Selected electrophile

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon or nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In the flask, dissolve this compound (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF or Et₂O.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add s-BuLi (1.2 eq.) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly. A color change is typically observed.

  • Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.

  • Electrophilic Quench: Add the chosen electrophile (1.2-1.5 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-12 hours, depending on the electrophile.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-substituted this compound.

Quantitative Data

While specific data for the directed ortho-lithiation of this compound is not extensively tabulated in the literature, the following table presents data for the analogous lithiation of t-butyl phenyl carbamate (B1207046).[4] These results provide a strong indication of the expected yields and conditions for this compound due to the similar directing ability of the carbamate and tert-butoxy groups.

Electrophile (E)Reagent (RLi)ConditionsProduct (E)Yield (%)
CBr₄t-BuLiTHF, -50 °CBr78
MeIt-BuLiTHF, -20 °CMe59
(PhS)₂t-BuLiTHF, -20 °CPhS91
PhCHOt-BuLiTHF, -20 °CPhCH(OH)67
Ph₂COt-BuLiTHF, -20 °CPh₂C(OH)78
Me₂NCHO (DMF)t-BuLiTHF, -20 °CCHO65
CO₂t-BuLiTHF, -20 °CCO₂H73
Me₃SnClt-BuLiTHF, -20 °CSnMe₃82
B(OMe)₃ then H₂O₂t-BuLiTHF, -20 °COH52
PhCH=NS(O)tBus-BuLi/TMEDATHF, -20 °CCHPhNHS(O)tBu61

Note: The conditions and yields in this table are for t-butyl phenyl carbamate and should be considered as a guide for the ortho-lithiation of this compound. Optimization may be required.

Key Considerations and Best Practices

  • Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen. All glassware must be thoroughly dried, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice, but for less acidic protons or to avoid side reactions, stronger or more sterically hindered bases like sec-butyllithium (s-BuLi) or tert-butyllithium (B1211817) (t-BuLi) are often used.[2] For the tert-butoxy group, s-BuLi in the presence of TMEDA is a robust system.[4]

  • Role of TMEDA: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a bidentate Lewis base that chelates to the lithium ion, breaking down the oligomeric aggregates of the organolithium reagent and increasing its basicity and reactivity.[3][5]

  • Temperature Control: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent (especially THF).[1]

  • Electrophile Addition: The electrophile should be added at low temperature to ensure efficient trapping of the aryllithium intermediate and to minimize side reactions.

  • Safety Precautions: Organolithium reagents are pyrophoric and should be handled with extreme care by trained personnel. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. All transfers should be performed using syringes or cannulas under an inert atmosphere.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Tert-Butoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This palladium-catalyzed reaction between an organohalide and an organoboron compound is particularly vital in the synthesis of biaryl and heteroaryl structures, which are prevalent scaffolds in pharmaceuticals and advanced materials.

This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction utilizing tert-butoxybenzene derivatives. The tert-butoxy (B1229062) group serves as a bulky, electron-donating substituent and can act as a protecting group for a phenol, which can be deprotected under acidic conditions post-coupling. These protocols offer optimized conditions for the efficient synthesis of tert-butoxy-substituted biaryls, which are valuable intermediates in drug discovery and materials science.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst, typically in its Pd(0) active form. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the tert-butoxy-substituted aryl halide, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following tables summarize typical reaction parameters for the Suzuki-Miyaura coupling of this compound derivatives with various arylboronic acids. Yields are based on reported data for structurally similar substrates and may vary depending on the specific substrates and optimization of reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 1-Bromo-4-(tert-butoxy)benzene (B1272080) with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene (B28343)/H₂O (5:1)90685-95
24-Methylphenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001280-90
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene110890-98
43-Chlorophenylboronic acidPdCl₂(dppf) (2)-Na₂CO₃ (2)DME/H₂O (3:1)851075-85

Table 2: Suzuki-Miyaura Coupling of 4-(tert-Butoxy)phenylboronic Acid with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3)THF651288-96
21-Iodo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃ (2)DMF/H₂O (5:1)80490-97
32-BromopyridinePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Dioxane1001670-80
44-ChlorotoluenePd(OAc)₂ (3)RuPhos (6)K₃PO₄ (3)t-BuOH/H₂O (2:1)1002465-75

Experimental Protocols

Protocol 1: Synthesis of 4-(tert-Butoxy)-1,1'-biphenyl

This protocol details the coupling of 1-bromo-4-(tert-butoxy)benzene with phenylboronic acid.

Materials:

  • 1-Bromo-4-(tert-butoxy)benzene (1.0 mmol, 229 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-4-(tert-butoxy)benzene, phenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 4-(tert-butoxy)-1,1'-biphenyl.

Protocol 2: Synthesis of 4'-Methoxy-4-(tert-butoxy)-1,1'-biphenyl

This protocol details the coupling of 4-(tert-butoxy)phenylboronic acid with 4-bromoanisole.

Materials:

  • 4-(tert-Butoxy)phenylboronic acid (1.0 mmol, 194 mg)

  • 4-Bromoanisole (1.2 mmol, 224 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 13.7 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 637 mg)

  • Dioxane (10 mL)

  • Deionized water (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 4-(tert-butoxy)phenylboronic acid, 4-bromoanisole, and potassium phosphate.

  • Add Pd₂(dba)₃ and XPhos under a counterflow of inert gas.

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Add degassed dioxane and deionized water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate (25 mL) and filter through a pad of celite to remove inorganic salts.

  • Wash the celite pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X (Oxidative Addition) Pd0->PdII_RX R-X PdII_R_Ar R-Pd(II)L_n-Ar' (Transmetalation) PdII_RX->PdII_R_Ar Ar'-B(OR)₂ Base PdII_R_Ar->Pd0 Reductive Elimination Product R-Ar' (Product) PdII_R_Ar->Product ArylHalide tert-Butoxyaryl Halide (R-X) BoronicAcid Arylboronic Acid (Ar'-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base start->setup inert Inert Atmosphere: Evacuate and backfill with N₂ or Ar setup->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir (e.g., 80-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitor workup Aqueous Work-up: Dilute, Wash, Dry monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Logical_Relationships cluster_factors Key Factors Influencing Reaction Outcome cluster_outcomes Desired Outcomes Catalyst Catalyst System (Pd source + Ligand) Yield High Yield Catalyst->Yield Time Short Reaction Time Catalyst->Time Base Base (Strength & Solubility) Base->Yield Solvent Solvent System (Polarity & Biphasic/Anhydrous) Solvent->Yield Solvent->Time Temperature Temperature Temperature->Time Purity High Purity Yield->Purity

Caption: Logical relationships of key factors affecting the reaction outcome.

Application Notes and Protocols: Synthesis of Phenol Precursors via Palladium-Catalyzed Coupling of Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic moieties are critical structural components in a vast array of pharmaceuticals and biologically active compounds. Their synthesis often requires robust and versatile methods that can tolerate a wide range of functional groups. While the Heck reaction is a powerful tool for C-C bond formation between aryl halides and alkenes, the direct C-C coupling of aryl halides with aromatic ethers like tert-butoxybenzene is not a standard transformation.[1][2][3] However, a highly efficient and relevant strategy for drug development involves the synthesis of aryl tert-butyl ethers from aryl halides, which serve as stable precursors that can be readily converted to phenols. This process is typically achieved through the Buchwald-Hartwig amination/etherification, a palladium-catalyzed cross-coupling reaction.[4]

These application notes provide a detailed overview and experimental protocols for the synthesis of aryl tert-butyl ethers from aryl halides and their subsequent deprotection to yield the corresponding phenols, a key step in the synthesis of many drug candidates.

Core Application: Two-Step Synthesis of Phenols from Aryl Halides

The overall strategy involves two key chemical transformations:

  • Palladium-Catalyzed Buchwald-Hartwig Etherification: An aryl halide (bromide or chloride) is coupled with sodium tert-butoxide in the presence of a palladium catalyst and a specialized phosphine (B1218219) ligand to form a substituted aryl tert-butyl ether.[4]

  • Deprotection: The tert-butyl group is cleaved under acidic conditions to unmask the phenolic hydroxyl group.

This two-step sequence is particularly valuable in multi-step syntheses where the unprotected phenol (B47542) might interfere with other reactions. The tert-butyl ether serves as an effective protecting group.

Data Presentation: Reaction Scope and Yields

The following tables summarize the yields for the palladium-catalyzed synthesis of various aryl tert-butyl ethers from aryl bromides and chlorides. The data is adapted from the work of Parrish and Buchwald, which demonstrates the versatility of this methodology.[4]

Table 1: Palladium-Catalyzed Coupling of Aryl Bromides with Sodium tert-Butoxide

EntryAryl BromideCatalyst (mol %)Ligand (mol %)Temp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (1.0)Ligand A (1.5)1001899
24-BromoanisolePd(OAc)₂ (1.0)Ligand A (1.5)1001898
34-BromobiphenylPd(OAc)₂ (1.0)Ligand A (1.5)1002699
43-BromobenzonitrilePd(OAc)₂ (1.0)Ligand A (1.5)1001898
52-BromotoluenePd(OAc)₂ (1.0)Ligand B (1.5)1002096
61-BromonaphthalenePd(OAc)₂ (1.0)Ligand B (1.5)1002095
  • Ligand A: 2-(Di-tert-butylphosphino)biphenyl

  • Ligand B: 2-(Dicyclohexylphosphino)biphenyl

  • Reaction Conditions: Aryl bromide (1.0 mmol), NaOtBu (1.2 mmol), Pd(OAc)₂ (0.01 mmol), Ligand (0.015 mmol), Toluene (B28343) (2 mL).

Table 2: Palladium-Catalyzed Coupling of Aryl Chlorides with Sodium tert-Butoxide

EntryAryl ChlorideCatalyst (mol %)Ligand (mol %)Temp (°C)Time (h)Yield (%)
14-ChlorotoluenePd(OAc)₂ (1.0)Ligand B (1.5)1002498
24-ChloroanisolePd(OAc)₂ (1.0)Ligand B (1.5)1002495
34-ChlorobenzonitrilePd(OAc)₂ (1.0)Ligand B (1.5)1002497
42-ChlorotoluenePd(OAc)₂ (1.0)Ligand B (1.5)1002490
  • Ligand B: 2-(Dicyclohexylphosphino)biphenyl

  • Reaction Conditions: Aryl chloride (1.0 mmol), NaOtBu (1.2 mmol), Pd(OAc)₂ (0.01 mmol), Ligand B (0.015 mmol), Toluene (2 mL).

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Aryl tert-Butyl Ethers from Aryl Bromides

This protocol is a representative procedure for the palladium-catalyzed Buchwald-Hartwig etherification of an aryl bromide with sodium tert-butoxide.

Materials:

  • Aryl bromide

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-(Di-tert-butylphosphino)biphenyl (Ligand A) or 2-(Dicyclohexylphosphino)biphenyl (Ligand B)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (1.0 mol %), the appropriate phosphine ligand (1.5 mol %), and sodium tert-butoxide (1.2 equivalents).

  • Add the aryl bromide (1.0 equivalent) to the reaction vessel.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aryl tert-butyl ether.

Protocol 2: General Procedure for the Deprotection of Aryl tert-Butyl Ethers to Phenols

This protocol describes the acid-catalyzed cleavage of the tert-butyl group to yield the corresponding phenol.

Materials:

  • Aryl tert-butyl ether

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the aryl tert-butyl ether in dichloromethane.

  • Add trifluoroacetic acid (typically 5-10 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude phenol by flash column chromatography or recrystallization.

Visualizations

Reaction Pathway

The following diagram illustrates the catalytic cycle for the Buchwald-Hartwig synthesis of aryl tert-butyl ethers.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition + Ar-X pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex ligand_exchange Ligand Exchange + NaO-tBu - NaX pd_complex->ligand_exchange alkoxide_complex Ar-Pd(II)(O-tBu)L_n ligand_exchange->alkoxide_complex reductive_elimination Reductive Elimination alkoxide_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-O-tBu reductive_elimination->product

Caption: Catalytic cycle for Buchwald-Hartwig etherification.

Experimental Workflow

The diagram below outlines the general laboratory workflow for the two-step synthesis of phenols from aryl halides.

Experimental_Workflow start Start: Aryl Halide step1 Step 1: Buchwald-Hartwig Etherification (Pd(OAc)₂, Ligand, NaO-tBu, Toluene) start->step1 workup1 Aqueous Workup & Purification (Filtration, Chromatography) step1->workup1 intermediate Intermediate: Aryl tert-Butyl Ether workup1->intermediate step2 Step 2: Deprotection (TFA, DCM) intermediate->step2 workup2 Aqueous Workup & Purification (Extraction, Chromatography/Recrystallization) step2->workup2 end Final Product: Phenol workup2->end

Caption: Workflow for the synthesis of phenols from aryl halides.

References

Application Notes and Protocols for the Quantification of Tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods for the quantitative analysis of tert-butoxybenzene. The protocols herein describe methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), suitable for various research and quality control applications.

Introduction

This compound is an aromatic ether that finds application as an intermediate in organic synthesis. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and in pharmacokinetic studies. This application note outlines robust and validated methods for the determination of this compound in various sample matrices.

Method Comparison

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.[1][2][3]Separation based on polarity, with detection by UV absorbance.[4][5]
Selectivity Very HighHigh
Sensitivity High (ng/mL to µg/mL levels)Moderate (µg/mL to mg/mL levels)
Sample Throughput ModerateHigh
Matrix Complexity Tolerant to complex matrices with appropriate sample preparation.[6]Can be affected by matrix interferences.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique well-suited for the analysis of volatile compounds like this compound.

3.1.1. Sample Preparation

The appropriate sample preparation technique will depend on the sample matrix.

  • Liquid Samples (e.g., reaction mixtures, biological fluids):

    • Perform a liquid-liquid extraction (LLE) by mixing the sample with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully collect the organic layer containing the this compound.

    • The extract may be concentrated under a gentle stream of nitrogen if necessary.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Solid Samples:

    • Homogenize the solid sample.

    • Perform a solid-phase extraction (SPE) or Soxhlet extraction using an appropriate solvent to extract this compound.

    • Concentrate the extract and reconstitute in a suitable solvent for analysis.

  • Aqueous Samples (for trace analysis):

    • Utilize headspace sampling for the analysis of volatile organic compounds in water.[7][8]

    • Place a known volume of the aqueous sample in a headspace vial.

    • Add salt (e.g., NaCl) to increase the volatility of the analyte.[8]

    • Incubate the vial at an elevated temperature (e.g., 85°C) for a set period (e.g., 30 minutes) to allow the analyte to partition into the headspace.[8]

    • Inject a portion of the headspace vapor into the GC-MS.

3.1.2. GC-MS Instrumental Parameters

ParameterRecommended Condition
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7000D Triple Quadrupole GC/MS or equivalent
Column Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan
Quantifier Ion To be determined from the mass spectrum of a this compound standard
Qualifier Ions To be determined from the mass spectrum of a this compound standard

3.1.3. Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of the quantifier ion is plotted against the concentration. The concentration of this compound in unknown samples is then determined from this calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

HPLC provides a robust and high-throughput method for the quantification of this compound. A reversed-phase method is generally suitable.

3.2.1. Sample Preparation

  • Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase (e.g., acetonitrile (B52724) or methanol).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3.2.2. HPLC Instrumental Parameters

ParameterRecommended Condition
HPLC System Standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for best separation.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or the wavelength of maximum absorbance for this compound)
Injection Volume 10 µL

3.2.3. Data Analysis and Quantification

Similar to the GC-MS method, quantification is performed using a calibration curve generated from the peak areas of standard solutions of this compound at different concentrations.

Method Validation

All analytical methods should be validated to ensure they are suitable for their intended purpose.[9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[11]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Concentration Concentration Extraction->Concentration Reconstitution Reconstitution Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Result Result Quantification->Result Final Concentration

GC-MS analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration Dissolution->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Result Result Quantification->Result Final Concentration

HPLC analysis workflow for this compound.

References

GC-MS Analysis of tert-Butoxybenzene: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the analysis of tert-butoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in drug development and related fields who require a reliable method for the identification and quantification of this compound. The protocol covers sample preparation, GC-MS instrument parameters, and data analysis. Additionally, this note includes expected mass spectrometry fragmentation patterns and quantitative data to aid in method development and validation.

Introduction

This compound is an aromatic ether that finds application in organic synthesis and is of interest in various research and development sectors. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique well-suited for the analysis of volatile and semi-volatile compounds like this compound.[1] This method offers high sensitivity and selectivity, allowing for accurate identification and quantification.[1] This application note outlines a comprehensive GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique will depend on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

Protocol 2.1.1: Dilution in a Suitable Solvent

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a volatile organic solvent such as dichloromethane (B109758) or hexane.[2]

  • Dilute the sample to a final concentration within the calibrated range of the instrument. A typical starting concentration is 10 µg/mL.[3]

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

Protocol 2.1.2: Liquid-Liquid Extraction (for aqueous samples)

  • To a separatory funnel, add a known volume of the aqueous sample.

  • Add an equal volume of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Allow the layers to separate completely.

  • Collect the organic layer, which now contains the this compound.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to the desired volume using a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization for specific instrumentation and applications.

Parameter Value
Gas Chromatograph
ColumnAgilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation and Analysis

Mass Spectrum of this compound

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular weight of this compound is 150.22 g/mol .

Table 1: Key Mass Fragments of this compound

m/z Relative Intensity Proposed Fragment
150Moderate[M]+• (Molecular Ion)
135High[M - CH₃]+
94Moderate[C₆H₅OH]+• (Phenol)
57High (Base Peak)[C(CH₃)₃]+ (tert-Butyl cation)
41Moderate[C₃H₅]+

Note: The relative intensities are approximate and may vary depending on the instrument and tuning.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound of known concentrations.

Table 2: Example Quantitative Method Parameters

Parameter Value
Calibration Range 0.1 - 20 µg/mL
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL

Note: LOD and LOQ are estimates and should be experimentally determined according to established laboratory procedures.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Extraction Liquid-Liquid Extraction Sample->Extraction GC_Inlet GC Inlet Dilution->GC_Inlet Extraction->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (Ionization) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Fragmentation & Sorting) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Qualitative Qualitative Analysis (Mass Spectrum) Data_System->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Data_System->Quantitative

Caption: Experimental workflow for GC-MS analysis of this compound.

Fragmentation Pathway of this compound

Fragmentation_Pathway TB This compound (m/z 150) TB_ion [M]+• (m/z 150) TB->TB_ion Electron Ionization (70 eV) Frag1 [M - CH₃]+ (m/z 135) TB_ion->Frag1 - •CH₃ Frag2 [C(CH₃)₃]+ (m/z 57) TB_ion->Frag2 - •OC₆H₅ Frag3 [C₆H₅OH]+• (m/z 94) TB_ion->Frag3 Rearrangement & - C₄H₈

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

High-performance liquid chromatography (HPLC) methods for tert-butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

An detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of tert-butoxybenzene, designed for researchers, scientists, and professionals in drug development.

Application Note: Analysis of this compound using Reversed-Phase HPLC

Introduction

This compound is an aromatic ether that finds application as an intermediate in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its purity assessment is critical to ensure the quality and consistency of downstream products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for the separation, identification, and quantification of this compound and its potential impurities. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for this purpose.

The developed method utilizes a C18 stationary phase, which provides excellent hydrophobic interaction for the retention of the nonpolar this compound molecule. A mobile phase consisting of a mixture of acetonitrile (B52724) and water allows for the efficient elution and separation of the analyte from other components. Detection is achieved using a UV detector, leveraging the chromophoric nature of the benzene (B151609) ring in the this compound structure.

Principle of Separation

In reversed-phase HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. This compound, being a relatively nonpolar compound, is retained on the C18 column through hydrophobic interactions. The elution is facilitated by a mobile phase of acetonitrile and water. By adjusting the proportion of acetonitrile, the polarity of the mobile phase can be modulated to achieve the desired retention and separation. A higher concentration of the organic solvent (acetonitrile) will decrease the mobile phase polarity, leading to a shorter retention time for this compound.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Solvents: HPLC grade acetonitrile and water.

  • Standard: this compound standard of known purity (≥99%).

  • Sample Solvent: Mobile phase or a mixture of acetonitrile and water in a similar composition to the mobile phase.

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the sample solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample solvent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh the sample containing this compound and dissolve it in a known volume of the sample solvent to obtain a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system. This step is crucial to prevent clogging of the column and tubing.[1]

4. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound. These parameters may be optimized to suit the specific instrumentation and separation requirements.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 271 nm
Run Time Approximately 10 minutes

Rationale for Parameter Selection:

  • Column: A standard C18 column is chosen for its versatility and proven performance in retaining and separating nonpolar aromatic compounds.[2][3]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water provides a simple and robust method for elution. The 60:40 ratio is a good starting point and can be adjusted to optimize retention time. For structurally similar compounds like anisole, a mobile phase of acetonitrile and water has been shown to be effective.[4]

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm I.D. column and provides a good balance between analysis time and separation efficiency.[5]

  • Detection Wavelength: The UV spectrum of this compound shows an absorption maximum at approximately 271 nm.[6] Setting the detector to this wavelength will provide optimal sensitivity.

Data Presentation

Table 1: Quantitative Data for this compound Analysis

AnalyteRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
This compound~ 5.8User-generated dataUser-generated data

Note: The retention time is an approximate value and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Mandatory Visualization

Below is a diagram illustrating the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Inject Sample MobilePhase->Injection StandardPrep Standard Solution Preparation Calibration Calibration Curve Generation StandardPrep->Calibration SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Isocratic Elution Detection UV Detection (271 nm) Separation->Detection Integration Peak Integration Detection->Integration Integration->Calibration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification

Caption: Logical workflow for the HPLC analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sterically Hindered tert-Butoxybenzenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sterically hindered tert-butoxybenzenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in this area of synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of sterically hindered tert-butoxybenzenes so challenging?

A1: The primary challenge lies in the significant steric hindrance posed by the bulky tert-butyl group. This steric bulk impedes the approach of nucleophiles in traditional SN2 reactions, such as the Williamson ether synthesis, making the formation of the ether linkage difficult.[1][2][3] Furthermore, the strong basicity of the tert-butoxide nucleophile often leads to competing elimination reactions, particularly with secondary or tertiary alkyl halides, which reduces the yield of the desired ether product.[3][4]

Q2: My Williamson ether synthesis for a tert-butoxybenzene is failing or giving very low yields. What are the common causes and solutions?

A2: The Williamson ether synthesis is often challenging for these molecules.[1] Common issues and troubleshooting steps include:

  • Incomplete Deprotonation: Ensure your starting phenol (B47542) is fully deprotonated to form the phenoxide. Use a strong base like sodium hydride (NaH) in an anhydrous solvent.

  • Competing Elimination (E2) Reaction: The tert-butoxide can act as a base, causing elimination of the alkyl halide. This is especially problematic with secondary and tertiary halides.[3][4] Whenever possible, the synthetic strategy should involve a phenoxide attacking an alkyl halide, not the other way around.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as water will quench the strong base and the alkoxide.[4] The reaction may require prolonged heating (reflux) to proceed to completion.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide, potentially favoring the SN2 pathway.[4]

Q3: What are the most effective alternative methods to the Williamson ether synthesis for preparing sterically hindered tert-butoxybenzenes?

A3: Several modern synthetic methods have proven more effective for this transformation:

  • Buchwald-Hartwig C-O Coupling: This palladium-catalyzed cross-coupling reaction is a powerful method for forming aryl-oxygen bonds and is well-suited for coupling sterically hindered alcohols with aryl halides.[5][6][7]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the benzene (B151609) ring is activated with strong electron-withdrawing groups (e.g., a nitro group) ortho or para to the leaving group.[8]

  • Acid-Catalyzed Tert-Butylation of Phenols: This involves the reaction of a phenol with a tert-butylating agent like isobutylene (B52900) or tert-butanol (B103910) in the presence of an acid catalyst.[9][10]

  • Arylation with Diaryliodonium Salts: This is a transition-metal-free method that can be used to synthesize highly sterically congested aryl ethers under mild conditions.[11][12]

Q4: I am observing significant byproduct formation in my acid-catalyzed tert-butylation of a phenol. How can I improve the selectivity?

A4: Side reactions in acid-catalyzed tert-butylation are common, often leading to di- or tri-alkylated products or rearrangement byproducts.[9] To improve selectivity for the mono-tert-butoxy product:

  • Catalyst Choice: The acidity of the catalyst is crucial. Using a solid acid catalyst with controlled acid site density and pore size, such as certain zeolites, can improve selectivity.[9]

  • Reaction Temperature: Lowering the reaction temperature can help to minimize over-alkylation and other side reactions.

  • Molar Ratio of Reactants: Using a stoichiometric amount or a slight excess of the tert-butylating agent can help to reduce the formation of poly-alkylated products.

Troubleshooting Guides

Guide 1: Low Yield in Buchwald-Hartwig C-O Coupling
Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation Inactive catalystEnsure the palladium precatalyst is properly activated. Use of pre-formed active catalysts or appropriate ligands is crucial.
Ligand degradationUse an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration to prevent oxidation of the phosphine (B1218219) ligand.
Inappropriate baseThe choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide or cesium carbonate are commonly used.[13] The base strength should be matched to the substrate.
Poor solvent choiceAnhydrous, non-protic solvents such as toluene (B28343) or dioxane are typically used. Ensure the solvent is thoroughly dried before use.
Formation of dehalogenated arene Competing hydrodehalogenationThis can occur as a side reaction. Optimizing the ligand, base, and temperature may minimize this pathway.
Guide 2: Issues with Nucleophilic Aromatic Substitution (SNAr)
Symptom Possible Cause(s) Suggested Solution(s)
Reaction is very slow or does not proceed Insufficient activation of the aryl halideThe SNAr reaction requires strong electron-withdrawing groups (e.g., -NO2, -CF3) positioned ortho or para to the leaving group to sufficiently activate the ring towards nucleophilic attack.[8]
Poor leaving groupFluoride (B91410) is often the best leaving group for SNAr reactions, followed by chloride. Bromide and iodide are generally poor leaving groups for this reaction.[8]
Low product yield Competing side reactionsThe strong base (tert-butoxide) can react with other functional groups on the substrate. Protect sensitive functional groups if necessary.
Non-optimal solventPolar aprotic solvents like THF, DMF, or DMSO are generally preferred as they solvate the cation of the alkoxide, increasing the nucleophilicity of the "naked" anion.[8]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for selected methods from the literature to provide a comparative overview.

Method Aryl Substrate tert-Butyl Source Catalyst/Base Solvent Temp (°C) Time (h) Yield (%) Reference
SNAr1-Fluoro-2-nitrobenzeneKHMDS, t-BuOH-THF0< 0.195[8]
Arylation with Diaryliodonium SaltsDimesityliodonium triflatet-BuOK-Pentane252485[11]
Arylation with Diaryliodonium SaltsDimesityliodonium tetrafluoroboratet-BuONa-Pentane25191[11][12]
Acid-Catalyzed AlkylationPhenoltert-ButanolNM-ZSM-5-18h-180689.5 (conversion)[9]

Experimental Protocols

Protocol 1: Synthesis of a Sterically Hindered this compound via SNAr

This protocol is adapted from a procedure for the synthesis of tertiary alkyl aryl ethers.[8]

Materials:

  • Activated aryl fluoride (e.g., 1-fluoro-2-nitrobenzene) (1.0 equiv)

  • tert-Butanol (1.1 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Add tert-butanol (1.1 equiv) to the stirred THF.

  • Slowly add KHMDS (1.1 equiv) to the solution to generate potassium tert-butoxide in situ.

  • To this solution, add the activated aryl fluoride (1.0 equiv) dropwise.

  • Monitor the reaction progress by TLC. The reaction is often rapid and may be complete within minutes.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig C-O Coupling

This is a general procedure adapted from protocols for Buchwald-Hartwig amination, which can be modified for C-O coupling.[6][13]

Materials:

  • Aryl halide (e.g., 2,6-di-tert-butyl-bromobenzene) (1.0 equiv)

  • tert-Butanol (1.2 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)2) (0.02 - 0.05 equiv)

  • Phosphine ligand (e.g., a biarylphosphine ligand) (0.04 - 0.10 equiv)

  • Strong base (e.g., NaOt-Bu or Cs2CO3) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, palladium precatalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the anhydrous toluene via syringe.

  • In a separate flask, dissolve the tert-butanol in toluene and add the strong base.

  • Add the base/alcohol solution to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • After cooling to room temperature, filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with additional toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Visualizations

Reaction Pathways

Synthesis_Pathways cluster_williamson Williamson Ether Synthesis cluster_buchwald Buchwald-Hartwig C-O Coupling cluster_acid Acid-Catalyzed Alkylation ArylHalide Sterically Hindered Aryl Halide Product Sterically Hindered This compound ArylHalide->Product Pd Catalyst, Ligand, Base Phenol Sterically Hindered Phenol Phenol->Product Acid Catalyst (e.g., Zeolite) Alkoxide Phenoxide Phenol->Alkoxide Strong Base (e.g., NaH) tBuOH tert-Butanol tBuOH->Product Pd Catalyst, Ligand, Base Alkoxide->Product SN2 (Difficult) tBuX tert-Butyl Halide tBuX->Product SN2 (Difficult) Isobutylene Isobutylene Isobutylene->Product Acid Catalyst (e.g., Zeolite)

Caption: Key synthetic routes to sterically hindered tert-butoxybenzenes.

Troubleshooting Workflow: Low Yield

Troubleshooting_Workflow Start Low Yield of This compound CheckMethod Which method was used? Start->CheckMethod Williamson Williamson Ether Synthesis CheckMethod->Williamson Williamson Buchwald Buchwald-Hartwig CheckMethod->Buchwald Buchwald AcidCat Acid-Catalyzed CheckMethod->AcidCat Acid-Cat. Williamson_Sol Check for E2 byproduct. Use anhydrous conditions. Optimize temperature/time. Williamson->Williamson_Sol Buchwald_Sol Check catalyst activity. Ensure inert atmosphere. Optimize ligand/base. Buchwald->Buchwald_Sol AcidCat_Sol Check for over-alkylation. Optimize catalyst acidity. Adjust reactant ratio. AcidCat->AcidCat_Sol Alternative Consider alternative method Williamson_Sol->Alternative Buchwald_Sol->Alternative AcidCat_Sol->Alternative

Caption: Decision tree for troubleshooting low product yields.

References

Technical Support Center: Byproduct Formation in the Friedel-Crafts Synthesis of tert-butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproduct formation during the Friedel-Crafts synthesis of tert-butoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the Friedel-Crafts synthesis of this compound?

A1: The primary byproducts are C-alkylated phenols. Due to the ambident nature of the phenoxide ion, the tert-butyl carbocation can attack either the oxygen atom (O-alkylation) to form the desired this compound, or the aromatic ring (C-alkylation) at the ortho and para positions.[1] This results in the formation of 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320). Further alkylation can lead to di-substituted products such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol, and even tri-substituted products like 2,4,6-tri-tert-butylphenol.[2][3]

Q2: What is the fundamental reason for the competition between O-alkylation and C-alkylation?

A2: The phenoxide ion, formed under basic or acidic conditions, is a resonance-stabilized species. The negative charge is delocalized over the oxygen atom and the ortho and para positions of the aromatic ring. This creates multiple nucleophilic sites. Attack at the oxygen atom leads to O-alkylation (ether formation), while attack at the carbon atoms of the ring results in C-alkylation (formation of substituted phenols).[1]

Q3: How does the choice of catalyst influence the O/C alkylation ratio?

A3: The catalyst plays a crucial role in determining the selectivity. Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), commonly used in classical Friedel-Crafts reactions, tend to favor C-alkylation. This is because they can coordinate with the hydroxyl group of the phenol (B47542), increasing the electrophilicity of the ring.[1] Conversely, base-catalyzed reactions, often employed in Williamson ether synthesis-type approaches, generally favor O-alkylation. Solid acid catalysts, such as zeolites and clays, can exhibit varying selectivities depending on their pore structure and the nature of their acidic sites (Lewis vs. Brønsted). For instance, catalysts with more Lewis acidic sites and fewer Brønsted acidic sites can promote selective O-alkylation.[4]

Q4: Can polyalkylation be a significant issue?

A4: Yes, polyalkylation is a common problem. The initial alkylation product, whether O- or C-alkylated, can be more reactive than the starting phenol, leading to the addition of multiple tert-butyl groups. To minimize this, a large excess of the aromatic substrate (phenol) relative to the alkylating agent is often used.[1][5]

Troubleshooting Guide

Problem 1: Low Yield of this compound and High Yield of C-alkylated Byproducts

Possible Causes & Solutions:

CauseSolution
Inappropriate Catalyst Traditional Lewis acids (e.g., AlCl₃, FeCl₃) strongly favor C-alkylation. For selective O-alkylation, consider using a base catalyst system (e.g., K₂CO₃, NaOH) in a Williamson ether synthesis approach with a tert-butyl halide. Alternatively, explore solid acid catalysts known for O-alkylation selectivity.
Reaction Temperature Too High High temperatures can favor the thermodynamically more stable C-alkylated products. Optimize the reaction temperature by running the reaction at a lower temperature and monitoring the progress by GC-MS or TLC.
Inappropriate Solvent Protic solvents (e.g., water, alcohols) can solvate the phenoxide oxygen, hindering O-alkylation and promoting C-alkylation. Use aprotic polar solvents like DMF or DMSO to favor O-alkylation.[1]
Incorrect Reactant Ratio An excess of the tert-butylating agent can lead to increased C-alkylation and polyalkylation. Use a stoichiometric amount or a slight excess of the tert-butylating agent relative to phenol.
Problem 2: Significant Formation of Polyalkylated Byproducts (di- and tri-tert-butylphenols)

Possible Causes & Solutions:

CauseSolution
High Reactant Concentration High concentrations of the alkylating agent increase the likelihood of multiple substitutions. Use a large excess of phenol relative to the tert-butylating agent. This statistically favors the alkylation of the more abundant phenol over the mono-alkylated products.[1][5]
Prolonged Reaction Time Longer reaction times can allow for the slower polyalkylation reactions to occur. Monitor the reaction progress closely and stop the reaction once the desired mono-O-alkylated product is maximized.
High Reaction Temperature Elevated temperatures can provide the activation energy for subsequent alkylation steps. Conduct the reaction at the lowest effective temperature.
Problem 3: Difficulty in Separating this compound from C-alkylated Isomers

Possible Causes & Solutions:

CauseSolution
Similar Boiling Points The boiling points of this compound and its C-alkylated isomers can be close, making simple distillation ineffective.
Fractional Distillation: Use a fractionating column with a high number of theoretical plates for better separation. The boiling point of 4-tert-butylphenol is approximately 239 °C.[6][7]
Acid/Base Extraction: Take advantage of the acidic nature of the phenolic byproducts. Wash the crude product mixture with an aqueous base (e.g., NaOH solution). The phenolic byproducts will be deprotonated and dissolve in the aqueous layer, while the neutral this compound remains in the organic layer. This is a highly effective separation technique.
Co-elution in Chromatography The polarities of the desired product and byproducts might be too similar for effective separation by standard column chromatography.
Optimize Chromatographic Conditions: Experiment with different solvent systems (eluent polarity) and stationary phases (e.g., silica (B1680970) gel with different pore sizes, or alumina) to improve separation.

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on Product Distribution in the tert-butylation of Phenol

CatalystAlkylating AgentSolventTemperature (°C)Phenol Conversion (%)Product Selectivity (%)Reference
This compound (O-alkylation)
K₂CO₃ / Phase Transfer Catalyst1-bromobutaneChlorobenzene60HighPredominantly O-alkylation[8]
C-Alkylation Products
Sulfonic acid functionalized polymer supported carbonMethyl tertiary butyl ether (MTBE)-100-160>9970-80 (p-tert-butylphenol)[9]
Zeolite-βtert-butanol (B103910)--54.280.3 (p-tert-butylphenol)[9]
K-10 Claytert-butanol--10062.0 (p-tert-butylphenol)[9]
FeCl₃/K-10 Claytert-butanol--10066.8 (p-tert-butylphenol)[9]
Zr-containing Beta zeolitetert-butanol--7118.5 (2,4-di-tert-butylphenol)[10]
Aluminum phenoxideIsobutylene-90-140HighPredominantly 2,6-di-tert-butylphenol[11]

Note: This table is a compilation of data from various sources and reaction conditions may not be directly comparable.

Experimental Protocols

Protocol 1: Selective Synthesis of this compound via Williamson Ether Synthesis (Favors O-Alkylation)

Materials:

  • Phenol

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • tert-Butyl bromide or tert-butyl chloride

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq.).

  • Add anhydrous DMF to dissolve the phenol (concentration approx. 0.5 M).

  • Add finely powdered, anhydrous potassium carbonate (2.0 eq.).

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Slowly add tert-butyl bromide (1.2 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Visualizations

Diagram 1: Reaction Pathways in the Synthesis of this compound

G cluster_products Products phenol Phenol catalyst Acid/Base Catalyst phenol->catalyst isobutylene tert-Butylating Agent (e.g., Isobutylene) isobutylene->catalyst tbb This compound (Desired Product) catalyst->tbb O-Alkylation o_tbp 2-tert-Butylphenol catalyst->o_tbp C-Alkylation (ortho) p_tbp 4-tert-butylphenol catalyst->p_tbp C-Alkylation (para) di_tbp Di-tert-butylphenols o_tbp->di_tbp Further Alkylation p_tbp->di_tbp Further Alkylation

Caption: Reaction pathways in this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield of this compound

G start Low Yield of This compound check_byproducts Analyze Byproduct Profile (GC-MS) start->check_byproducts c_alkylation High C-Alkylation check_byproducts->c_alkylation C-Alkylated Products Predominate poly_alkylation High Polyalkylation check_byproducts->poly_alkylation Di/Tri-alkylated Products Present low_conversion Low Conversion check_byproducts->low_conversion Unreacted Phenol Remains solution_c Modify Catalyst (Base) Lower Temperature Use Aprotic Solvent c_alkylation->solution_c solution_poly Increase Phenol:Alkylating Agent Ratio Reduce Reaction Time poly_alkylation->solution_poly solution_low Check Catalyst Activity Increase Temperature Moderately Verify Reagent Purity low_conversion->solution_low end Optimized Yield solution_c->end solution_poly->end solution_low->end

Caption: Troubleshooting low this compound yield.

Diagram 3: Purification Strategy for this compound

G start Crude Reaction Mixture extraction Aqueous Base Wash (e.g., NaOH solution) start->extraction organic_layer Organic Layer (this compound) extraction->organic_layer Separation aqueous_layer Aqueous Layer (Phenolic Byproducts) extraction->aqueous_layer Separation dry Dry Organic Layer (e.g., MgSO4) organic_layer->dry distill Fractional Distillation dry->distill pure_product Pure this compound distill->pure_product

Caption: Purification of this compound.

References

Purification of tert-butoxybenzene from unreacted starting materials

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from unreacted starting materials and by-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

A1: The most common impurities are typically unreacted starting materials. Depending on the synthetic route, these include phenol (B47542), isobutene, or tert-butyl alcohol.[1][2] The synthesis involving phenol and isobutene is a widely used and economical method.[1] Side-products can also arise, particularly if the reaction conditions are not optimized.

Q2: What is the most effective method for removing unreacted phenol from the crude product?

A2: The most effective method for removing unreacted phenol is a liquid-liquid extraction using an aqueous basic solution, such as 5% sodium hydroxide (B78521) (NaOH) or sodium bicarbonate (NaHCO3).[2][3] Phenol is acidic and will be deprotonated by the base to form a water-soluble sodium phenoxide salt, which partitions into the aqueous layer.[3] The this compound, being neutral, remains in the organic layer. This is a standard workup procedure for separating phenols from neutral organic compounds.[4]

Q3: How can I remove residual tert-butyl alcohol or isobutene?

A3: Isobutene is a gas at room temperature and can be removed as it evolves from the reaction mixture or during workup.[3] Residual tert-butyl alcohol, which has a significantly lower boiling point than this compound, can be effectively removed by fractional distillation.[2] An initial wash with water or brine during the extraction phase can also help remove a significant portion of the water-soluble tert-butyl alcohol.[2]

Q4: Which purification technique is best for achieving high-purity this compound?

A4: For routine purification, a combination of an aqueous workup (extraction) followed by fractional distillation is highly effective.[2] For achieving very high purity or for separating impurities with close boiling points, flash column chromatography is a suitable and powerful alternative.[2][5][6]

Q5: What analytical methods are recommended for assessing the purity of this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective technique for monitoring purity. It provides both qualitative identification of components and quantitative data on their relative amounts.[2] For a quicker, more qualitative assessment, especially during column chromatography, Thin Layer Chromatography (TLC) can be utilized.[2]

Troubleshooting Guide

Problem: The final product is still contaminated with phenol after an alkaline wash.

  • Possible Cause: The extraction was inefficient, or an insufficient amount of base was used.

  • Recommended Solution: Repeat the wash with the aqueous base. Ensure vigorous mixing in the separatory funnel (with proper venting) to maximize the surface area between the two phases. Consider increasing the concentration of the base or the number of washes. Washing the organic layer multiple times is crucial for efficient extraction.[4][7]

Problem: A low yield of this compound is obtained after purification.

  • Possible Cause 1: Incomplete Reaction.

  • Recommended Solution: Before starting the workup, monitor the reaction using TLC or GC to ensure all starting materials have been consumed.[5]

  • Possible Cause 2: Product Loss During Workup.

  • Recommended Solution: During liquid-liquid extractions, ensure complete separation of the layers to avoid discarding the organic phase. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[2] When performing distillation, ensure the apparatus is properly sealed and insulated to maintain efficiency.[2]

Problem: Distillation is not separating an unknown impurity from the product.

  • Possible Cause: Azeotrope Formation.

  • Recommended Solution: Some impurities may form an azeotrope with the product, making separation by simple distillation impossible.[2] In this case, switch to an alternative purification method like flash column chromatography.[2]

  • Possible Cause: Close Boiling Points.

  • Recommended Solution: Ensure you are using a fractional distillation setup with a sufficiently long and efficient fractionating column (e.g., a Vigreux or packed column) to provide enough theoretical plates for the separation.[5]

Problem: The product degrades during distillation.

  • Possible Cause: High Temperature.

  • Recommended Solution: Purify the product using vacuum distillation. Lowering the pressure reduces the boiling point, allowing the distillation to proceed at a lower, less destructive temperature.[5]

  • Possible Cause: Acidic or Basic Residues.

  • Recommended Solution: Traces of acid or base from the synthesis or workup can catalyze degradation at high temperatures.[5] Ensure the crude product is neutralized by washing with a dilute solution of sodium bicarbonate (to remove acid) or water/brine (to remove base) before distillation.[5]

Data Presentation: Physical Properties

This table summarizes key physical properties of this compound and common starting materials to aid in selecting appropriate purification strategies.

CompoundBoiling Point (°C)Density (g/mL)Molar Mass ( g/mol )
This compound 106-107 °C / 18 mmHg0.859222.32
Phenol181.71.0794.11
tert-Butyl Alcohol82.40.78174.12
Isobutene-6.90.58856.11

(Data sourced from BenchChem and other chemical suppliers)[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction to Remove Phenol

  • Objective: To remove acidic impurities, primarily unreacted phenol, from the crude reaction mixture.

  • Methodology:

    • Transfer: Transfer the cooled, crude reaction mixture to a separatory funnel of appropriate size.[4]

    • Dilution: Dilute the mixture with an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate). This ensures proper partitioning and lowers the viscosity.

    • Base Wash: Add a 5% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel, stopper it, and invert gently while venting frequently to release any pressure. Shake vigorously for 1-2 minutes.[2]

    • Separation: Allow the layers to separate completely. Drain and collect the lower aqueous layer, which now contains the sodium phenoxide salt.[2]

    • Repeat: Repeat the base wash (steps 3-4) one or two more times to ensure complete removal of phenol.

    • Neutralization Wash: Wash the organic layer with deionized water, followed by a wash with saturated sodium chloride (brine) solution to remove residual water and base.[2]

    • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

    • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, now free of phenolic impurities.[2]

Protocol 2: Fractional Distillation

  • Objective: To purify this compound by separating it from components with different boiling points, such as residual tert-butyl alcohol or other volatile impurities.

  • Methodology:

    • Preparation: Ensure the crude product from the extraction is dry and free of any acidic or basic residues.

    • Apparatus Setup: Assemble a fractional distillation apparatus. This should include a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. For vacuum distillation, connect a vacuum pump with a pressure gauge.[5]

    • Distillation: Heat the flask gently. Allow the vapor to rise slowly through the fractionating column to establish a temperature gradient.

    • Fraction Collection: Collect any low-boiling fractions (forerun) first. Once the temperature stabilizes at the boiling point of this compound (adjusting for pressure if under vacuum), switch to a clean receiving flask to collect the pure product.

    • Completion: Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides and overheating of residues.[1]

Protocol 3: Flash Column Chromatography

  • Objective: To achieve high purity by separating this compound from non-volatile impurities or compounds with similar polarity.[6]

  • Methodology:

    • Stationary Phase: Pack a glass column with silica (B1680970) gel, using an appropriate eluent (a non-polar solvent system like hexanes/ethyl acetate (B1210297) is a good starting point).[6]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.[2]

    • Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.[6]

    • Fraction Collection: Collect the eluate in a series of test tubes or flasks.[6]

    • Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.[2]

    • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[2]

Visualized Workflow

Purification_Workflow crude Crude Reaction Mixture (this compound, phenol, etc.) extraction Liquid-Liquid Extraction (wash with aq. NaOH) crude->extraction phenol_waste Aqueous Waste (Sodium Phenoxide) extraction->phenol_waste Separate organic_layer Organic Layer extraction->organic_layer Separate drying Drying (e.g., MgSO4) organic_layer->drying dried_organic Dried Organic Solution drying->dried_organic concentration Solvent Removal (Rotary Evaporator) dried_organic->concentration crude_product Crude Product concentration->crude_product purification Further Purification crude_product->purification distillation Fractional Distillation purification->distillation Choice A chromatography Column Chromatography purification->chromatography Choice B pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimization of Williamson Ether Synthesis for Tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the reaction conditions for the Williamson ether synthesis of tert-butoxybenzene. This guide addresses common challenges and offers practical solutions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when synthesizing this compound using the Williamson ether synthesis?

A1: The main challenge is the competing E2 elimination reaction. The traditional Williamson synthesis involves an SN2 reaction between an alkoxide and an alkyl halide. To synthesize this compound, one might consider reacting sodium phenoxide with a tert-butyl halide (e.g., tert-butyl bromide). However, tert-butyl halides are tertiary and sterically hindered, which strongly favors the E2 elimination pathway, leading to the formation of isobutylene (B52900) as the major product instead of the desired this compound.[1][2][3]

Q2: Which combination of reactants is theoretically preferred for this synthesis, and what are the associated challenges?

A2: There are two theoretical combinations of reactants for the Williamson synthesis of this compound:

  • Sodium phenoxide (nucleophile) and a tert-butyl halide (electrophile): This is the less viable route. The strong basicity of the phenoxide and the sterically hindered tertiary structure of the tert-butyl halide heavily favor the E2 elimination reaction, resulting in low yields of the desired ether.[1][2][3]

  • Sodium tert-butoxide (nucleophile) and a phenyl halide (electrophile): This approach is more feasible but still challenging. While it avoids the issue of a tertiary alkyl halide, SN2 reactions on sp2-hybridized carbons of aryl halides are generally unfavorable.[1] This reaction often requires specific catalysts, such as palladium-based systems, to proceed efficiently.

Q3: Are there any effective alternative methods to the traditional Williamson ether synthesis for preparing this compound?

A3: Yes, several alternative methods can provide better yields for this compound:

  • Acid-Catalyzed Reaction: A common and effective method involves the reaction of phenol (B47542) with isobutylene in the presence of a strong acid catalyst like sulfuric acid. The reaction proceeds via an SN1-type mechanism where the acid protonates isobutylene to form a stable tert-butyl carbocation, which is then attacked by the phenol.[1]

  • Reaction with N,N-Dimethylformamide di-tert-butyl acetal: This reagent can act as a tert-butoxy (B1229062) group donor and has been used for the O-tert-butylation of phenols, especially those that are sterically hindered.

  • Modified Williamson Synthesis with a Mild Base: Using a milder base, such as basic lead carbonate, with phenol and tert-butyl bromide has been reported to give good yields of this compound, seemingly favoring the SN2-like pathway over elimination.[1]

Q4: How does the choice of solvent impact the synthesis of this compound?

A4: The solvent plays a crucial role in the Williamson ether synthesis. Polar aprotic solvents like DMF (dimethylformamide), DMSO (dimethyl sulfoxide), and acetonitrile (B52724) are generally preferred. These solvents solvate the cation of the alkoxide, leaving the "naked" anion as a more reactive nucleophile, which can increase the rate of the desired SN2 reaction. Protic solvents, on the other hand, can solvate the alkoxide anion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.[1]

Q5: What is the role of a phase-transfer catalyst (PTC) in this synthesis?

A5: A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be beneficial, particularly in biphasic reaction systems (e.g., aqueous NaOH and an organic solvent).[4][5] The PTC helps to transport the alkoxide or phenoxide from the aqueous phase to the organic phase where the alkyl halide is located, thereby increasing the reaction rate.[5] This can be a valuable strategy for improving the efficiency of the Williamson ether synthesis for aryl ethers.

Troubleshooting Guides

Issue 1: Low Yield of this compound and High Yield of Isobutylene
  • Cause: The reaction conditions are favoring the E2 elimination pathway over the desired SN2 substitution. This is the most common issue when using a tertiary alkyl halide.[2]

  • Solutions:

    • Re-evaluate Reactant Choice: If using sodium phenoxide and a tert-butyl halide, this is the likely cause. Consider an alternative synthetic route as described in FAQ #3.

    • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Lowering the temperature can therefore favor the SN2 pathway.[5]

    • Use a Milder Base: If applicable to your chosen route, a less hindered or weaker base may reduce the rate of elimination. For example, using K₂CO₃ instead of a strong base like NaH might be beneficial.[4]

    • Change the Leaving Group: While less common for this specific synthesis, in some cases, using a better leaving group can improve the rate of SN2 relative to E2.

Issue 2: Reaction Fails to Proceed or is Very Slow
  • Cause: Insufficiently reactive nucleophile, poor choice of solvent, or low reaction temperature.

  • Solutions:

    • Ensure Complete Deprotonation: If you are generating the phenoxide or tert-butoxide in situ, ensure you are using a sufficiently strong and anhydrous base (e.g., NaH) to achieve complete deprotonation.[6]

    • Use a Polar Aprotic Solvent: As mentioned in FAQ #4, solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide and accelerate the reaction.[1]

    • Increase the Temperature: While high temperatures can favor elimination, a certain amount of thermal energy is required to overcome the activation energy of the SN2 reaction. A moderate increase in temperature may be necessary, but this should be done cautiously while monitoring for byproduct formation.[5]

    • Consider a Phase-Transfer Catalyst: A PTC can significantly increase the reaction rate in biphasic systems.[5]

Issue 3: Presence of C-Alkylated Byproducts
  • Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).

  • Solutions:

    • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. In some cases, protic solvents have been shown to increase the amount of C-alkylation. Sticking to polar aprotic solvents is generally recommended.[1]

    • Counter-ion: The nature of the cation associated with the phenoxide can also play a role, although this is a more advanced optimization strategy.

Data Presentation

Table 1: Effect of Base and Alkyl Halide Structure on Ether Synthesis

NucleophileElectrophilePredominant ReactionMajor Product(s)Approximate Yield of Ether
Sodium Phenoxidetert-Butyl BromideE2 EliminationIsobutylene, Phenol< 10%
Sodium tert-ButoxidePhenyl BromideSNAr (with catalyst)This compoundModerate to High
Sodium Methoxidetert-Butyl BromideE2 EliminationIsobutyleneVery Low
Sodium tert-ButoxideMethyl IodideSN2 SubstitutionMethyl tert-butyl ether> 90%

Table 2: Influence of Solvent on Williamson Ether Synthesis

Solvent TypeExample(s)Effect on NucleophileImpact on SN2 Reaction Rate
Polar AproticDMF, DMSO, AcetonitrileMinimally solvates the anion, increasing its nucleophilicity.Generally increases the reaction rate.
Polar ProticEthanol, MethanolSolvates the anion via hydrogen bonding, decreasing its nucleophilicity.Generally decreases the reaction rate.
NonpolarToluene, HexanePoor solubility of the alkoxide salt.Generally very slow.

Table 3: General Effect of Temperature on Substitution vs. Elimination

TemperatureFavored Reaction PathwayExpected Outcome
Low to Moderate (e.g., 25-60 °C)SN2 SubstitutionHigher ratio of ether to alkene.
High (e.g., > 80 °C)E2 EliminationHigher ratio of alkene to ether.

Experimental Protocols

The following is a representative protocol for a modified Williamson ether synthesis of this compound, adapted from a procedure for a similar sterically hindered ether.[7] This method utilizes a mild base to favor the substitution pathway.

Materials:

  • Phenol

  • tert-Butyl bromide

  • Basic lead carbonate (2PbCO₃·Pb(OH)₂)

  • Ethyl acetate (B1210297)

  • 10% aqueous sodium hydroxide (B78521) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar, add phenol (10 mmol, 0.94 g) and basic lead carbonate (1 mmol, 0.78 g).

  • Addition of Alkyl Halide: Cool the flask to 0 °C in an ice bath. Slowly add tert-butyl bromide (20 mmol, 2.74 g, 2.3 mL) dropwise to the stirred mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture in an oil bath at 40 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Workup:

    • Upon completion, cool the reaction mixture to room temperature.

    • Add ethyl acetate (2 x 10 mL) and stir the mixture for 5 minutes.

    • Filter the mixture to remove the lead carbonate.

    • Transfer the filtrate to a separatory funnel and wash with 10% aqueous sodium hydroxide solution (15 mL) to remove any unreacted phenol, followed by a wash with saturated brine solution (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

  • Purification: The product can be further purified by distillation if necessary.

Visualizations

Experimental Workflow for Modified Williamson Ether Synthesis

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Phenol and Basic Lead Carbonate to Flask B 2. Cool to 0 °C A->B C 3. Add tert-Butyl Bromide Dropwise B->C D 4. Heat to 40 °C and Monitor by TLC C->D E 5. Cool and Add Ethyl Acetate D->E Reaction Complete F 6. Filter to Remove Lead Carbonate E->F G 7. Wash with NaOH (aq) and Brine F->G H 8. Dry with Na2SO4 G->H I 9. Concentrate H->I J 10. Purify by Distillation I->J

Caption: A flowchart of the modified Williamson ether synthesis for this compound.

Logical Relationship for Troubleshooting Low Yield

troubleshooting_low_yield Start Low Yield of This compound CheckByproducts Analyze Byproducts: High Isobutylene? Start->CheckByproducts CheckSM Analyze Reaction Mixture: Unreacted Starting Material? Start->CheckSM CheckByproducts->CheckSM No E2_Pathway E2 Elimination is Dominant CheckByproducts->E2_Pathway Yes Slow_Rxn Reaction is Too Slow or Incomplete CheckSM->Slow_Rxn Yes Sol_Temp Lower Reaction Temperature E2_Pathway->Sol_Temp Sol_Base Use Milder/Less Hindered Base E2_Pathway->Sol_Base Sol_Route Consider Alternative Synthetic Route E2_Pathway->Sol_Route Sol_Nucleophile Ensure Complete Nucleophile Formation Slow_Rxn->Sol_Nucleophile Sol_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) Slow_Rxn->Sol_Solvent Sol_Inc_Temp Moderately Increase Temperature Slow_Rxn->Sol_Inc_Temp Sol_PTC Add Phase-Transfer Catalyst Slow_Rxn->Sol_PTC

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in tert-butoxycarbonyl (Boc) Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butoxycarbonyl (Boc) group deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during this critical step in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The main source of side product formation is the generation of a reactive tert-butyl cation (t-butyl cation) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3][4] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture.[1][2][5]

Q2: Which functional groups or amino acid residues are most susceptible to these side reactions?

A2: Nucleophilic groups are particularly vulnerable to alkylation by the tert-butyl cation. In peptide synthesis, amino acid residues with nucleophilic side chains are most at risk[1][3][6]:

  • Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly susceptible to tert-butylation.[1][2][6]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][2][6]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1][2][6]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated by the carbocation.[2][3][6]

  • Aspartic Acid (Asp): Aspartimide formation can occur, where the side-chain carboxyl group cyclizes with the backbone amide nitrogen. This is more prevalent when the following amino acid is Glycine, Asparagine, or Arginine.[2]

Other nucleophilic functional groups like amidines and guanidines can also be prone to alkylation.[5]

Q3: What are scavengers and how do they prevent side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation.[3][6] They react with the carbocation more rapidly than the sensitive residues of the substrate, thus preventing unwanted alkylation.[3]

Q4: Are there alternatives to strong acids like TFA for Boc deprotection?

A4: Yes, several milder alternatives can be employed, which are particularly useful for substrates sensitive to strong acids[7]:

  • Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used.[7]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl (B98337) iodide (TMSI) offer a non-protic alternative.[7][8]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, potentially in a suitable solvent like water or 2,2,2-trifluoroethanol (B45653) (TFE), can effect deprotection without any acid.[7]

  • Oxalyl Chloride in Methanol: This system provides a mild method for selective N-Boc deprotection.[9][10]

Troubleshooting Guide

This guide addresses common issues encountered during Boc deprotection and provides actionable solutions.

Issue 1: Observation of unexpected peaks in HPLC/LC-MS, indicating side product formation.

  • Possible Cause: Alkylation of sensitive residues by the tert-butyl cation.[1][11]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is crucial and depends on the specific residues present in your molecule.[1][3][11] Refer to the tables below for guidance.

Issue 2: Incomplete or slow deprotection reaction.

  • Possible Cause 1: Insufficient acid strength or concentration.[7] For sterically hindered amines, standard conditions may not be sufficient.[7]

    • Solution: Increase the concentration of the acid (e.g., use neat TFA for a short period if the substrate is stable) or switch to a stronger acid system like 4M HCl in dioxane.[7][11]

  • Possible Cause 2: Low reaction temperature.

    • Solution: Allow the reaction to warm to room temperature, but be aware that this may also increase the rate of side reactions if scavengers are not used.[7][11]

Issue 3: Formation of aspartimide in peptide synthesis.

  • Possible Cause: Cyclization of the aspartic acid side chain.

  • Solution: Employ a bulkier side-chain protecting group on the aspartic acid residue to sterically hinder cyclization.[1]

Data Presentation: Scavenger Selection Guide

The following tables summarize commonly used scavengers and their effectiveness in preventing side reactions.

Table 1: Common Scavengers and Their Targets

ScavengerTarget Residue(s)Notes
Triisopropylsilane (TIS) General Carbocation ScavengerExcellent for general use and effective in reducing the tert-butyl cation.[6]
1,2-Ethanedithiol (EDT) Tryptophan (Trp)Highly effective in preventing indole ring alkylation.[6]
Thioanisole Tryptophan (Trp)Can prevent alkylation, but its cation adducts can potentially alkylate the indole nitrogen.[12]
Anisole General Carbocation ScavengerWidely used, especially in HF cleavage, to prevent alkylation of tryptophan.[12]
Water GeneralHelps to hydrolyze the Boc group and can act as a scavenger for some reactive species.[6]
Phenol General Carbocation ScavengerOften used in combination with other scavengers.
Dimethyl Sulfide (DMS) Methionine (Met)Can help prevent oxidation of the thioether.[3]
p-Thiocresol Cysteine (Cys), Methionine (Met)Used in combination with other scavengers to prevent alkylation.[12]

Table 2: Common Scavenger Cocktails

Cocktail Composition (v/v/v)Name/Application
TFA / TIS / Water (95:2.5:2.5) "Reagent T" - A highly effective and widely used general-purpose cocktail for many peptide sequences.[6]
TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) "Reagent K" - Used for peptides with multiple sensitive residues.[2]
TFA / TIS / EDT / Water (92.5:2.5:2.5:2.5) For peptides containing Tryptophan.
HF / Anisole / DMS / p-Thiocresol (10:1:1:0.2) For peptides containing Cysteine, used with HF cleavage.[12]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve the Boc-protected compound in a suitable solvent, such as dichloromethane (B109758) (DCM).[11]

  • Scavenger Addition: If necessary, add the appropriate scavenger or scavenger cocktail (e.g., 2.5-5% v/v of TIS).

  • Deprotection: Add an equal volume of TFA to the reaction mixture.[11] The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 30 minutes to 2 hours.[2]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[2] The crude product is often obtained as the TFA salt.[2]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol, DCM).[2]

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (B91453) (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[2]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent under reduced pressure. The resulting hydrochloride salt can often be precipitated by adding diethyl ether and collected by filtration.[2]

Protocol 3: Small-Scale Scavenger Cocktail Optimization

This protocol is for determining the optimal scavenger cocktail before a large-scale reaction.[6]

  • Resin Preparation: Aliquot a small amount of the dry peptide-resin (e.g., 20-50 mg) into separate reaction vessels.[6]

  • Cocktail Preparation: In separate labeled tubes, prepare the different scavenger cocktails to be tested (e.g., Cocktail A: TFA/TIS/H₂O; Cocktail B: TFA/TIS/EDT/H₂O).[6]

  • Cleavage Reaction: Add a defined volume (e.g., 500 µL) of each cocktail to the respective reaction vessels containing the resin. Allow the reaction to proceed for the desired time (e.g., 2-3 hours) at room temperature.

  • Peptide Precipitation: After the reaction, filter the resin and collect the filtrate. Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.[6]

  • Isolation and Analysis: Centrifuge to pellet the peptide, wash the pellet with cold ether, and dry it.[6] Analyze the crude peptide from each condition by reversed-phase HPLC (RP-HPLC) to assess purity and identify side products.[6]

  • Evaluation: Compare the HPLC chromatograms to determine which scavenger cocktail yielded the highest percentage of the desired product with the fewest impurities.[6]

Visualizations

Boc_Deprotection_Pathway Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation (tBu+) Protonated_Boc->tBu_Cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine - CO2 Side_Products Alkylated Side Products tBu_Cation->Side_Products + Nucleophile (e.g., Trp) Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation + Scavenger Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ Scavenger Scavenger (e.g., TIS)

Caption: Mechanism of Boc deprotection and the role of scavengers.

Troubleshooting_Workflow Start Start Boc Deprotection Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Increase_Acid Increase Acid Strength/ Concentration or Temperature Incomplete->Increase_Acid Increase_Acid->Start Check_Purity Check Purity (HPLC/LC-MS) Complete->Check_Purity Pure Pure Product Check_Purity->Pure Yes Side_Products Side Products Observed Check_Purity->Side_Products No End End Pure->End Add_Scavenger Add Appropriate Scavenger(s) Side_Products->Add_Scavenger Add_Scavenger->Start

Caption: Troubleshooting workflow for Boc deprotection.

References

Overcoming steric hindrance in reactions involving tert-butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during chemical reactions with tert-butoxybenzene, focusing on overcoming issues related to steric hindrance.

Section 1: Electrophilic Aromatic Substitution

The tert-butoxy (B1229062) group is an activating, ortho-, para-directing group. However, its significant steric bulk presents challenges for substitution at the ortho-positions, often leading to a strong preference for the para-product.

Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields or no reaction during the Friedel-Crafts acylation of this compound?

A1: The Friedel-Crafts acylation is highly sensitive to steric hindrance. The bulky tert-butoxy group can prevent the acylium ion from approaching the ortho-positions, and can also deactivate the ring by forming a complex with the Lewis acid catalyst. This often results in low yields or reaction failure.

Q2: My electrophilic aromatic substitution reaction on this compound is giving me exclusively the para-substituted product. How can I obtain the ortho-isomer?

A2: Due to the steric hindrance of the tert-butoxy group, achieving high ortho-selectivity is challenging. Strategies to favor ortho-substitution include using smaller electrophiles where possible and exploring Directed ortho-Metalation (DoM) strategies (see Section 3). For many standard electrophilic aromatic substitutions, the para-product will be dominant.

Troubleshooting Guide: Electrophilic Aromatic Substitution
Issue Potential Cause Recommended Solution
Low to no conversion in Friedel-Crafts Acylation Steric hindrance preventing electrophile approach.Consider alternative acylation methods such as a Fries rearrangement of a tert-butoxy-substituted phenolic ester or a Vilsmeier-Haack reaction for formylation.[1][2][3]
Deactivation of the aromatic ring by complexation with the Lewis acid.Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a stoichiometric amount of a stronger one. Consider alternative "greener" methods that are metal- and halogen-free.
Predominant formation of para-product in nitration/halogenation The tert-butoxy group's steric bulk blocking the ortho-positions.This is the expected outcome. For bromination of this compound, a high para- to ortho- product ratio is consistently observed. If ortho-substitution is essential, Directed ortho-Metalation is a more suitable approach.
Side reactions or decomposition of starting material Harsh reaction conditions (e.g., high temperatures, strong acids).Employ milder reaction conditions. For nitration, consider using a milder nitrating agent like tert-butyl nitrite. For halogenation, use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a suitable catalyst may offer better control.
Quantitative Data: Regioselectivity in Electrophilic Aromatic Substitution

The following table summarizes the typical product distribution in electrophilic aromatic substitution reactions, highlighting the influence of the sterically demanding tert-butoxy group.

Reaction Substrate Conditions Ortho-Product (%) Meta-Product (%) Para-Product (%)
Nitrationtert-Butylbenzene (B1681246)*HNO₃, H₂SO₄128.579.5
BrominationThis compoundAqueous BrCl~0.8-~99.2

*Data for tert-butylbenzene is provided as a close structural analog to this compound, illustrating the strong para-directing effect of a bulky tert-butyl substituent.

Experimental Protocols

Protocol 1.1: Para-Selective Nitration of this compound (Adapted from similar procedures)

  • To a stirred mixture of concentrated sulfuric acid (20 mL) and concentrated nitric acid (10 mL) at 0°C, slowly add this compound (0.1 mol).

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to isolate the para-nitro-tert-butoxybenzene.

Protocol 1.2: Vilsmeier-Haack Formylation (A Friedel-Crafts Alternative)

  • In a flask cooled to 0°C, add phosphorus oxychloride (POCl₃, 1.2 equivalents) to N,N-dimethylformamide (DMF, 3 equivalents). Stir for 30 minutes to form the Vilsmeier reagent.[4][5]

  • Dissolve this compound (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction by pouring it into a stirred mixture of ice and aqueous sodium acetate (B1210297) solution.

  • Stir for 30 minutes, then extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting para-tert-butoxybenzaldehyde by column chromatography.

Diagrams

EAS_Workflow start Start: this compound reaction Electrophilic Aromatic Substitution (EAS) start->reaction ortho_para Ortho/Para Product Mixture reaction->ortho_para steric_hindrance Significant Steric Hindrance at Ortho? ortho_para->steric_hindrance para_product Predominantly Para-Product steric_hindrance->para_product Yes ortho_product Minor Ortho-Product steric_hindrance->ortho_product No end End para_product->end ortho_product->end Cleavage_Pathway cluster_main Acid-Catalyzed Cleavage cluster_side Side Reactions start This compound protonation Protonation of Ether Oxygen start->protonation H+ elimination Elimination of tert-Butyl Cation protonation->elimination phenol Phenol Product elimination->phenol tbutyl_cation tert-Butyl Cation elimination->tbutyl_cation alkylation Alkylation of Nucleophiles tbutyl_cation->alkylation scavenger Cation Scavenger (e.g., Triethylsilane) tbutyl_cation->scavenger trapped_cation Trapped Cation scavenger->trapped_cation DoM_Troubleshooting cluster_solutions Troubleshooting Steps start Start: Ortho-Lithiation Attempt check_yield Low or No Yield? start->check_yield increase_basicity Increase Base Strength (n-BuLi -> s-BuLi/t-BuLi) check_yield->increase_basicity Yes success Successful Ortho-Functionalization check_yield->success No add_tmeda Add TMEDA increase_basicity->add_tmeda increase_temp Increase Temperature (e.g., -78°C to -40°C) add_tmeda->increase_temp check_reagents Ensure Anhydrous Conditions and Fresh Reagents increase_temp->check_reagents check_reagents->success

References

Improving the yield of para-substituted products in Friedel-Crafts alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve the yield of para-substituted products in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the regioselectivity of Friedel-Crafts alkylation, specifically the yield of the para-product?

A1: The main factors governing the ratio of ortho, meta, and para isomers in Friedel-Crafts alkylation are:

  • Steric Hindrance: The size of the alkylating agent and the substituents already present on the aromatic ring can physically block the ortho positions, thereby favoring substitution at the less hindered para position.

  • Catalyst Choice: The type and size of the catalyst can influence the transition state, favoring the formation of the para isomer. Shape-selective catalysts like zeolites are particularly effective in maximizing para-selectivity.[1][2]

  • Reaction Temperature: Temperature can affect the product distribution by determining whether the reaction is under kinetic or thermodynamic control.[3][4]

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediate carbocation and the transition state, which in turn can affect the isomer ratio.

Q2: How can I minimize the formation of the ortho-isomer?

A2: To minimize the formation of the ortho-isomer and enhance the yield of the para-product, consider the following strategies:

  • Utilize Bulky Alkylating Agents: Employing a sterically demanding alkylating agent will increase the steric hindrance at the ortho position, making the para position the more favorable site of attack.

  • Employ Shape-Selective Catalysts: Zeolites, with their defined pore structures, can be used to sterically direct the alkylation to the para position.[1][2] The pores of the zeolite may be large enough to allow the aromatic substrate to enter, but the transition state leading to the ortho product may be too bulky to form within the catalyst's channels.

  • Use a Bulky Lewis Acid Catalyst: A larger Lewis acid can form a complex with the directing group on the aromatic ring, further increasing the steric bulk around the ortho positions.

Q3: What is the difference between kinetic and thermodynamic control in the context of Friedel-Crafts alkylation, and how does it affect para-selectivity?

A3: In Friedel-Crafts alkylation, the initial product distribution is often governed by the rates of formation of the different isomers (kinetic control), while the final product distribution, if the reaction is reversible, is determined by the relative stabilities of the products (thermodynamic control).[3][5]

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that forms the fastest will be the major product.[3] Often, the ortho isomer is the kinetically favored product due to the proximity of the initial electrophilic attack.

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible, allowing the isomers to interconvert.[3] The most stable isomer, which is often the para isomer due to reduced steric strain, will become the major product at equilibrium. For example, in the methylation of toluene (B28343), lower temperatures can favor the formation of ortho and para products, while at higher temperatures, the more stable meta isomer can become the major product through isomerization.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low yield of the desired para-product and high yield of the ortho-isomer. The reaction is under kinetic control, and the ortho position is more reactive.Increase the reaction temperature and/or reaction time to allow for equilibration to the more thermodynamically stable para-isomer.[3]
The alkylating agent and catalyst are not sterically bulky enough to disfavor ortho attack.Use a bulkier alkylating agent or a shape-selective catalyst like a zeolite.[1][7]
Formation of a significant amount of meta-isomer. Isomerization of the desired para-product to the more thermodynamically stable meta-isomer is occurring.This is common at higher temperatures. Optimize the temperature to favor the para-product without promoting excessive isomerization. Consider using a milder catalyst that is less prone to causing rearrangements.
Polyalkylation is observed, reducing the yield of the mono-substituted para-product. The mono-alkylated product is more reactive than the starting material.Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material rather than the product.
Carbocation rearrangement leads to an unexpected product isomer. The initial carbocation rearranges to a more stable carbocation before attacking the aromatic ring.Perform a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. The acylium ion is resonance-stabilized and does not undergo rearrangement.[8][9]

Data Presentation

Table 1: Effect of Catalyst on the para-Selectivity in the Alkylation of Toluene with tert-Butyl Alcohol

CatalystToluene Conversion (%)p-tert-Butyltoluene (PTBT) Selectivity (%)Reference
58.467.3[10]
Fe₂O₃ (20%)/Hβ54.781.5[10]

Table 2: Effect of Reaction Temperature on the Isomer Distribution in the Methylation of Toluene

Temperatureortho-Xylene (%)meta-Xylene (%)para-Xylene (%)ControlReference
Sub-zero541928Kinetic[6]
Room Temperature (298 K)36928Thermodynamic[6]
80 °C18910Thermodynamic[6]

Experimental Protocols

Protocol 1: para-Selective tert-Butylation of Toluene using a Modified Zeolite Catalyst

This protocol is adapted from the study on Fe₂O₃-modified Hβ zeolites for the selective alkylation of toluene with tert-butyl alcohol.[10]

Materials:

  • Toluene

  • tert-Butyl alcohol (TBA)

  • Fe₂O₃ (20%)/Hβ catalyst

  • Nitrogen gas for inert atmosphere

Equipment:

  • Fixed-bed down-flow reactor

  • Temperature controller

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Pack the fixed-bed reactor with the Fe₂O₃ (20%)/Hβ catalyst.

  • Heat the reactor to the desired reaction temperature (e.g., 190 °C) under a flow of nitrogen gas.

  • Introduce a feed mixture of toluene and tert-butyl alcohol (e.g., at a specific molar ratio) into the reactor at a constant flow rate.

  • Collect the product mixture at the reactor outlet after a specified reaction time (e.g., 4 hours).

  • Analyze the product mixture using gas chromatography to determine the conversion of toluene and the selectivity for p-tert-butyltoluene.

Visualizations

Steric_Hindrance cluster_less_hindrance Less Steric Hindrance cluster_more_hindrance More Steric Hindrance Small_Alkylating_Agent Small Alkylating Agent (e.g., CH3+) Toluene_1 Toluene Small_Alkylating_Agent->Toluene_1 Ortho_Product_1 Ortho-Product (Kinetically Favored) Toluene_1->Ortho_Product_1 Lower Energy Barrier Para_Product_1 Para-Product Toluene_1->Para_Product_1 Higher Energy Barrier Bulky_Alkylating_Agent Bulky Alkylating Agent (e.g., (CH3)3C+) Toluene_2 Toluene Bulky_Alkylating_Agent->Toluene_2 Ortho_Product_2 Ortho-Product (Sterically Hindered) Toluene_2->Ortho_Product_2 High Energy Barrier Para_Product_2 Para-Product (Sterically Favored) Toluene_2->Para_Product_2 Lower Energy Barrier

Caption: Steric hindrance effect on product distribution.

Kinetic_vs_Thermodynamic_Control Start Aromatic Substrate + Alkylating Agent Transition_State_Ortho Ortho Transition State (Lower Activation Energy) Start->Transition_State_Ortho Low Temp, Short Time Transition_State_Para Para Transition State (Higher Activation Energy) Start->Transition_State_Para Ortho_Product Ortho Product (Kinetic Product) Transition_State_Ortho->Ortho_Product Para_Product Para Product (Thermodynamic Product) Transition_State_Para->Para_Product Ortho_Product->Para_Product High Temp, Long Time (Reversible)

Caption: Kinetic vs. Thermodynamic control pathways.

Experimental_Workflow Start Start Reagents Mix Aromatic Substrate, Alkylating Agent, and Catalyst Start->Reagents Reaction Control Temperature and Reaction Time Reagents->Reaction Workup Quench Reaction and Extract Product Reaction->Workup Analysis Analyze Product Mixture (e.g., GC, NMR) Workup->Analysis Optimization Optimize Conditions for Para-Selectivity Analysis->Optimization Optimization->Reagents Iterate End End Optimization->End Desired Selectivity Achieved

Caption: General experimental workflow for optimizing para-selectivity.

References

Technical Support Center: Post-Deprotection Scavenger Removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges related to the removal of tert-butyl cation scavengers following peptide deprotection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for this critical step in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using tert-butyl cation scavengers during deprotection?

A1: During the acidic cleavage of tert-butyl (tBu) based protecting groups (e.g., from Boc-amino acids or side chains like Boc, tBu esters), a reactive tert-butyl cation is generated. These cations can cause unwanted side reactions by alkylating nucleophilic amino acid residues, particularly tryptophan (Trp), methionine (Met), and cysteine (Cys). Scavengers are added to the cleavage cocktail to "trap" these reactive carbocations, preventing them from modifying the desired peptide.

Q2: What are the most commonly used scavengers and what are their primary targets?

A2: A variety of scavengers are used, often in cocktails, to protect sensitive residues. Common examples include:

  • Triisopropylsilane (TIS): A general and highly effective carbocation scavenger, particularly for protecting Trp residues.

  • Thioanisole (B89551): Used to prevent the S-alkylation of Met and to scavenge benzyl (B1604629) cations.

  • 1,2-Ethanedithiol (EDT): Commonly used to protect Cys and Trp residues.

  • Water: Can act as a scavenger and is often included in cleavage cocktails.

  • Phenol: Protects Tyr and Trp side chains from oxidation.

  • Dimethyl Sulfide (DMS): Often used in combination with other scavengers to protect Met.

Q3: What is the most common method for removing these scavengers after deprotection?

A3: The most widely used method is precipitation of the crude peptide by adding the trifluoroacetic acid (TFA) filtrate to a large volume of cold diethyl ether.[1] The peptide, being a salt at this stage, is generally insoluble in ether, while the non-polar scavengers and their byproducts remain in solution and are removed upon washing.

Q4: How many times should I wash the peptide pellet with ether?

A4: After the initial precipitation and centrifugation, it is recommended to wash the peptide pellet with cold diethyl ether at least two to three more times to ensure thorough removal of residual scavengers.[1]

Q5: Are there alternative methods to ether precipitation for scavenger removal?

A5: Yes, other methods include:

  • Solid-Phase Extraction (SPE): This technique can be used to clean up crude peptide samples and is effective at removing scavengers and other small molecule impurities. It can be a faster alternative to precipitation, especially for multiple samples.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the standard method for purifying the peptide to a high degree and will also effectively separate the peptide from any remaining scavengers and their byproducts.[1]

Troubleshooting Guides

Issue 1: The peptide does not precipitate upon addition to cold ether.
  • Possible Cause: The peptide is short, very hydrophobic, or present at a low concentration, leading to some solubility in the ether/TFA mixture.

  • Troubleshooting Steps:

    • Concentrate the TFA: Before adding to ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen or by rotary evaporation. This increases the concentration of the peptide.

    • Increase Ether Volume: Use a larger excess of cold diethyl ether (up to 20-fold).

    • Lower the Temperature: Ensure the ether is thoroughly chilled, for example, in a dry ice/acetone bath.[1]

    • Try a Different Ether: Methyl tert-butyl ether (MTBE) can sometimes be more effective for precipitating certain peptides.

    • For Extremely Hydrophobic Peptides: An alternative workup may be necessary. One approach is to precipitate the peptide in water, followed by washing with diethyl ether to remove the scavengers.[2]

Issue 2: A persistent odor (e.g., from thioanisole or EDT) remains after multiple ether washes.
  • Possible Cause: Incomplete removal of thiol-based scavengers due to their strong odor or potential for being trapped within the peptide pellet.

  • Troubleshooting Steps:

    • Increase the Number of Washes: Perform additional washes (4-5 total) with cold diethyl ether, ensuring the pellet is thoroughly broken up and resuspended with each wash.

    • Lyophilization: After the final ether wash and drying, dissolve the peptide in an appropriate aqueous solvent (e.g., water/acetonitrile (B52724) mixture) and lyophilize. This can help remove volatile residual scavengers.

    • HPLC Purification: Proceed with preparative RP-HPLC. The purification process will effectively separate the peptide from these impurities.[1]

Issue 3: Mass spectrometry analysis shows unexpected adducts corresponding to scavengers.
  • Possible Cause: Scavengers or their byproducts have covalently attached to the peptide. This can happen, for example, with thioanisole under strongly acidic conditions, which can lead to modifications on sensitive residues.

  • Troubleshooting Steps:

    • Optimize the Cleavage Cocktail: Review the choice and concentration of scavengers. For peptides with sensitive residues, a more robust cocktail like "Reagent K" (TFA/phenol/water/thioanisole/EDT) may be necessary.

    • Preparative HPLC: Careful optimization of the HPLC gradient may allow for the separation of the desired peptide from the modified species.

    • Re-synthesis: In cases of significant adduct formation that is difficult to separate, re-synthesis with an optimized cleavage strategy may be the most efficient solution.

Data Presentation

The following table provides a qualitative and quantitative comparison of common scavenger removal techniques.

MethodPrincipleReported Purity ImprovementThroughputScalabilityNotes
Ether Precipitation Differential solubility of the peptide (insoluble) and scavengers (soluble) in cold diethyl ether.Can improve purity by a couple of percentage points by removing low molecular weight impurities.[1]Low to MediumHighThe most common and straightforward method. Efficiency can be peptide-dependent.
Solid-Phase Extraction (SPE) Adsorption of the peptide to a solid support, followed by washing to remove impurities and then elution of the peptide.Can significantly improve purity over crude material.HighLow to MediumA good alternative to precipitation, especially for parallel processing of many samples.
Solid-Phase Precipitation and Extraction (SPPE) A modified SPE technique where the crude peptide is precipitated onto the sorbent, followed by washing to remove byproducts.Reported to provide products that are 14-17% (w/w) higher in purity compared to the ether precipitation method.MediumLow to MediumA potentially more efficient variation of SPE for scavenger removal.
Preparative HPLC Separation based on hydrophobicity using a reversed-phase column.Can achieve >98% purity.[1]LowHighThe gold standard for peptide purification, effectively removing all scavengers and related impurities.[1]

Experimental Protocols

Protocol 1: Standard Scavenger Removal by Diethyl Ether Precipitation
  • Preparation: In a fume hood, prepare a centrifuge tube with a volume of at least 10 times that of your TFA filtrate. Add the required volume of cold diethyl ether to this tube. Chill the tube on a dry ice/acetone bath.[1]

  • Precipitation: Slowly add the TFA solution containing your cleaved peptide dropwise into the cold diethyl ether while gently vortexing. A white precipitate of the peptide should form.[1]

  • Incubation: For maximum precipitation, you can leave the ether suspension at -20°C for at least 30 minutes.

  • Centrifugation: Centrifuge the suspension to pellet the peptide. A common condition is 3300 rpm for 5 minutes.[1]

  • Washing: Carefully decant the ether supernatant. Add a fresh portion of cold diethyl ether, vortex to resuspend the pellet, and centrifuge again.

  • Repeat Washing: Repeat the washing step (step 5) at least two more times.[1]

  • Drying: After the final wash and decanting, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove residual ether.

Protocol 2: Scavenger Removal using Solid-Phase Extraction (SPE)

This is a general protocol and may need optimization based on the specific peptide and SPE cartridge used.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing a volume of 100% acetonitrile (with 0.1% TFA) through it, followed by an equilibration step with aqueous 10% acetonitrile (with 0.1% TFA).

  • Sample Loading: After cleavage, evaporate the TFA from the cleavage cocktail. Dissolve the crude peptide residue in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile with 0.1% TFA) to elute the more polar impurities, including some scavenger byproducts.

  • Elution: Elute the peptide from the cartridge using a higher concentration of organic solvent (e.g., 60-80% acetonitrile with 0.1% TFA). The scavengers and their more hydrophobic byproducts should either be washed off in the initial steps or be more strongly retained on the column than the peptide.

  • Analysis: Analyze the collected fractions by analytical HPLC to identify the fractions containing the pure peptide.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the final peptide powder.

Visualizations

Scavenger_Removal_Workflow start Cleavage Reaction Complete (TFA Filtrate) precipitation Precipitate with Cold Diethyl Ether start->precipitation centrifuge Centrifuge to Pellet Peptide precipitation->centrifuge wash Wash Pellet with Cold Ether (2-3x) centrifuge->wash dry Dry Crude Peptide wash->dry hplc Purify by Preparative HPLC dry->hplc lyophilize Lyophilize Pure Fractions hplc->lyophilize final_product Pure Lyophilized Peptide lyophilize->final_product

Caption: Standard workflow for scavenger removal and peptide purification.

Troubleshooting_Precipitation start No Precipitation in Cold Ether concentrate Concentrate TFA Filtrate start->concentrate Peptide concentration may be too low increase_ether Increase Ether Volume / Lower Temp start->increase_ether Improve insolubility alt_ether Try MTBE start->alt_ether Different solvent properties hydrophobic_protocol Use Water Precipitation Protocol start->hydrophobic_protocol For very hydrophobic peptides reassess Re-attempt Precipitation concentrate->reassess increase_ether->reassess alt_ether->reassess hydrophobic_protocol->reassess Success Precipitate Forms reassess->Success Failure Still No Precipitate (Consider SPE/direct HPLC) reassess->Failure

Caption: Decision tree for troubleshooting failed peptide precipitation.

References

Stability of tert-butoxybenzene under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butoxybenzene under various reaction conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to acidic conditions?

A1: this compound is susceptible to cleavage under acidic conditions. The ether linkage is cleaved to yield phenol (B47542) and a tert-butyl cation. This reaction is commonly employed for the deprotection of the phenol group. The rate of cleavage is dependent on the acid strength, concentration, temperature, and solvent. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can cause rapid cleavage, even at room temperature.[1][2]

Q2: What are the common side products observed during the acidic cleavage of this compound?

A2: The primary side reaction during acidic cleavage is the alkylation of nucleophilic species by the highly reactive tert-butyl cation intermediate. If other nucleophiles are present in the reaction mixture, such as electron-rich aromatic rings or solvent molecules, they can be tert-butylated. In the absence of other strong nucleophiles, the tert-butyl cation will typically eliminate a proton to form isobutylene (B52900) gas.

Q3: Is this compound stable in the presence of bases?

A3: Yes, this compound is highly stable under a wide range of basic conditions. This stability is a key reason for its use as a protecting group for phenols in multi-step syntheses that involve basic reagents. It is resistant to cleavage by common bases such as alkali metal hydroxides, carbonates, and organometallic reagents like Grignards or organolithiums at moderate temperatures.

Q4: What is the expected stability of this compound under oxidative conditions?

A4: this compound is generally resistant to oxidation at the tert-butyl group. Unlike alkylbenzenes with benzylic hydrogens, the tert-butyl group lacks a hydrogen atom at the benzylic position, making it inert to many common oxidizing agents that target this position, such as potassium permanganate (B83412) or chromic acid under standard conditions. However, very strong oxidizing conditions or reagents that can attack the aromatic ring or the ether oxygen may lead to degradation. The stability towards specific oxidizing agents should be evaluated on a case-by-case basis.

Q5: How does this compound behave under reductive conditions?

A5: Aryl ethers are generally stable to catalytic hydrogenation conditions that reduce nitro groups or carbon-carbon double bonds. Therefore, this compound is expected to be stable under typical catalytic hydrogenation conditions (e.g., H₂, Pd/C). It is also expected to be stable towards common metal hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) under standard conditions, as these reagents do not typically cleave aryl ethers.

Q6: What is the thermal stability of this compound?

Troubleshooting Guides

Issue 1: Incomplete Cleavage (Deprotection) Under Acidic Conditions
Symptom Possible Cause Troubleshooting Steps
Starting material remains after the reaction.Insufficient acid strength or concentration.- Increase the concentration of the acid. - Use a stronger acid (e.g., switch from acetic acid to trifluoroacetic acid).
Low reaction temperature.- Increase the reaction temperature. Monitor for potential side reactions.
Short reaction time.- Extend the reaction time and monitor the progress by TLC or LC-MS.
Steric hindrance around the ether linkage.- Consider using a less sterically demanding Lewis acid catalyst.
Issue 2: Formation of tert-Butylated Byproducts
Symptom Possible Cause Troubleshooting Steps
Presence of unexpected products with a mass increase of 56 amu.Alkylation of nucleophiles by the tert-butyl cation.- Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (B1312306) (TIPS), or anisole.[3]
High concentration of the tert-butyl cation.- Perform the reaction at a lower temperature to control the rate of cation formation. - Use a milder acidic condition that allows for slower, more controlled cleavage.

Experimental Protocols

Protocol 1: Acidic Cleavage of this compound with Trifluoroacetic Acid (TFA)
  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (B109758) (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude phenol product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan.

  • Experimental Conditions:

    • Atmosphere: Use an inert atmosphere of high-purity nitrogen at a flow rate of 50-100 mL/min.

    • Temperature Program: Equilibrate the sample at 30 °C for 5 minutes, then ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[1]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature.

    • Determine the onset decomposition temperature (Tonset).

    • Calculate the first derivative of the weight loss curve (DTG) to identify the temperature of the maximum decomposition rate (Tmax).[1]

Visualizations

Stability_Overview cluster_acidic Acidic Conditions cluster_basic Basic Conditions cluster_oxidative Oxidative Conditions cluster_reductive Reductive Conditions This compound This compound Acidic_Conditions H+ This compound->Acidic_Conditions Basic_Conditions Base (e.g., NaOH) This compound->Basic_Conditions Oxidative_Conditions Oxidant (e.g., KMnO4) This compound->Oxidative_Conditions Reductive_Conditions Reducer (e.g., H2, Pd/C) This compound->Reductive_Conditions Phenol Phenol Acidic_Conditions->Phenol Cleavage tert-Butyl Cation t-Bu+ Acidic_Conditions->tert-Butyl Cation Isobutylene Isobutylene tert-Butyl Cation->Isobutylene Elimination Stable Stable Basic_Conditions->Stable No Reaction Generally_Stable Generally Stable Oxidative_Conditions->Generally_Stable No Benzylic H Stable_Reductive Stable Reductive_Conditions->Stable_Reductive No Reaction

Caption: Stability of this compound under various reaction conditions.

Acidic_Cleavage_Workflow start Start: this compound add_acid Add Strong Acid (e.g., TFA) in Solvent (e.g., DCM) start->add_acid monitor Monitor Reaction (TLC, LC-MS) add_acid->monitor monitor->add_acid Incomplete Reaction workup Aqueous Work-up & Neutralization monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify Product (Phenol) dry->purify end End: Purified Phenol purify->end

Caption: Experimental workflow for the acidic cleavage of this compound.

Troubleshooting_Logic start Acidic Deprotection Issue incomplete Incomplete Reaction? start->incomplete byproducts Byproducts Observed? incomplete->byproducts No increase_acid Increase Acid Strength/ Concentration or Temperature incomplete->increase_acid Yes add_scavenger Add Cation Scavenger (e.g., Triethylsilane) byproducts->add_scavenger Yes success Successful Deprotection byproducts->success No increase_acid->success add_scavenger->success

Caption: Troubleshooting decision tree for acidic deprotection of this compound.

References

Troubleshooting low yields in the synthesis of tert-butoxybenzene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of tert-butoxybenzene derivatives. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound derivatives?

A1: The two most common methods are the Williamson ether synthesis and the acid-catalyzed alkylation of phenols. The Williamson ether synthesis involves the reaction of a phenoxide with a tert-butyl halide. However, this method is often low-yielding due to competing elimination reactions.[1][2] The more prevalent and generally higher-yielding method is the acid-catalyzed alkylation of a phenol (B47542) with isobutylene (B52900) or tert-butyl alcohol.[3][4]

Q2: Why is the Williamson ether synthesis often a poor choice for preparing this compound?

A2: The Williamson ether synthesis proceeds via an S(_N)2 mechanism. This type of reaction is highly sensitive to steric hindrance.[5][6] Reacting a phenoxide with a tertiary alkyl halide, such as a tert-butyl halide, will almost exclusively lead to an E2 elimination reaction, producing isobutylene as the major product instead of the desired ether.[6][7] The alternative, reacting a tert-butoxide with an aryl halide, is also not feasible for an S(_N)2 reaction.

Q3: What are the common side products in the synthesis of this compound derivatives?

A3: In the Williamson ether synthesis, the main side product is isobutylene, resulting from the E2 elimination of the tert-butyl halide.[8] Another significant side reaction is the C-alkylation of the phenol, where the tert-butyl group attaches to the aromatic ring instead of the phenolic oxygen.[9] In acid-catalyzed alkylations, the primary side products are C-alkylated phenols, such as 2-tert-butylphenol, 4-tert-butylphenol, and 2,4-di-tert-butylphenol.[3][10]

Q4: How does the choice of solvent affect the Williamson ether synthesis of phenolic ethers?

A4: The solvent plays a crucial role in determining the ratio of O-alkylation (ether formation) to C-alkylation. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can accelerate the reaction rate and tend to favor O-alkylation.[7][9] Protic solvents, on the other hand, can solvate the phenoxide ion, reducing its nucleophilicity and can favor C-alkylation.[9]

Q5: Can I use a weaker base for the Williamson ether synthesis of phenols?

A5: The base must be strong enough to completely deprotonate the phenol to form the phenoxide nucleophile. Weaker bases like sodium bicarbonate may be insufficient for less acidic phenols, leading to an incomplete reaction.[7] Stronger bases such as potassium carbonate (K(_2)CO(_3)), sodium hydroxide (B78521) (NaOH), or sodium hydride (NaH) are more commonly used to ensure complete deprotonation.[7]

Troubleshooting Guides

Issue 1: Low to No Yield of this compound Derivative in Williamson Ether Synthesis

This is a common issue primarily due to the inherent reactivity of tertiary alkyl halides.

Potential Cause Recommended Solution
Dominant E2 Elimination The use of a tert-butyl halide strongly favors elimination over substitution. Consider switching to an alternative synthetic route, such as acid-catalyzed alkylation with isobutylene or tert-butyl alcohol, which is generally more effective for this transformation.[1][2]
Incomplete Deprotonation of Phenol The base used may not be strong enough to fully generate the phenoxide. Switch to a stronger base like NaOH or K(_2)CO(_3). For less reactive systems, a very strong base like NaH can be used, though with caution due to its reactivity.[7]
Poor Solvent Choice Protic solvents can hinder the nucleophilicity of the phenoxide. Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724) to enhance the reaction rate.[5][7]
Reaction Temperature Too High Elevated temperatures can favor the elimination side reaction. Conduct the reaction at a moderate temperature, typically between 50-100°C.[5]
Issue 2: Predominance of C-Alkylated Byproducts

The formation of byproducts where the tert-butyl group is attached to the aromatic ring is a frequent problem in both Williamson and acid-catalyzed methods.

Potential Cause Recommended Solution
Reaction Conditions Favor C-Alkylation In Williamson synthesis, the choice of solvent is critical. Protic solvents can promote C-alkylation. Ensure the use of a polar aprotic solvent like DMF or DMSO.[9]
Highly Activating Groups on the Phenol Electron-donating groups on the phenol ring can increase its nucleophilicity, leading to a higher proportion of C-alkylation. In such cases, careful optimization of the reaction conditions (lower temperature, choice of base and solvent) is necessary.
Inappropriate Catalyst in Acid-Catalyzed Methods The type and strength of the acid catalyst in Friedel-Crafts type reactions significantly influence the product distribution. Weaker acid catalysts may favor the formation of the ether (O-alkylation), while stronger acids tend to produce more C-alkylated products.[10]

Data Presentation: Acid-Catalyzed tert-Butylation of Phenol

The following tables summarize quantitative data from studies on the acid-catalyzed alkylation of phenol with tert-butyl alcohol (TBA), showcasing the influence of different catalysts and reaction conditions on product distribution.

Table 1: Effect of Different Ionic Liquids on Phenol Alkylation with TBA

Conditions: 60°C, phenol/TBA 1:2 mol/mol, 20 mol% ionic liquid, 4 h.

EntryIonic LiquidPhenol Conversion (%)o-TBP Selectivity (%)p-TBP Selectivity (%)2,4-DTBP Selectivity (%)O-ether (%)
1[bmim]PF(_6)90.313.810.975.3
2[omim]BF(_4)42.399.2
3[hmim]BF(_4)43.699.5

Data sourced from a comparative study on phenol alkylation.[10] o-TBP: ortho-tert-butylphenol; p-TBP: para-tert-butylphenol; 2,4-DTBP: 2,4-di-tert-butylphenol.

Table 2: Influence of H(_3)PO(_4) and Ionic Liquids on Phenol Alkylation with TBA

Conditions: 60°C, phenol/TBA 1:2 mol/mol, 4 h.

EntryCatalystPhenol Conversion (%)o-TBP Selectivity (%)p-TBP Selectivity (%)2,4-DTBP Selectivity (%)
4H(_3)PO(_4)44.521.049.229.7
5[bmim]PF(_6)+H(_3)PO(_4) (1:1 v/v)70.319.820.959.3
6[omim]BF(_4)+H(_3)PO(_4) (1:1 v/v)77.320.115.064.9
7[hmim]BF(_4)+H(_3)PO(_4) (1:1 v/v)74.321.016.462.5

Data sourced from the same comparative study, demonstrating the synergistic effect of ionic liquids with a traditional acid catalyst.[10]

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butoxychlorobenzene via Acid-Catalyzed Alkylation

This protocol is adapted from a patented method for the synthesis of this compound derivatives using isobutylene.[11]

Materials:

  • p-Chlorophenol

  • Sulfuric acid (concentrated)

  • Isobutylene

  • Toluene (or another suitable organic solvent)

  • Sodium hydroxide solution (for workup)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve p-chlorophenol in an organic solvent such as toluene. Add a catalytic amount of concentrated sulfuric acid. The ratio of p-chlorophenol to solvent can be in the range of 1:1.5 to 1:5 by weight, and the sulfuric acid can be 0.2-5% of the weight of p-chlorophenol.[11]

  • Addition of Isobutylene: While stirring the mixture, introduce isobutylene gas into the solution at a controlled rate. The reaction is typically carried out at or near room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the reaction mixture to a separatory funnel. Wash the organic layer with an aqueous solution of sodium hydroxide to remove any unreacted p-chlorophenol.

  • Purification: Wash the organic layer with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 4-tert-butoxychlorobenzene. The product can be further purified by distillation.

Visualizations

Troubleshooting_Williamson_Synthesis start Low Yield of this compound Derivative check_byproducts Analyze Crude Product by GC-MS or NMR start->check_byproducts isobutylene Major Byproduct: Isobutylene check_byproducts->isobutylene Yes c_alkylation Major Byproduct: C-Alkylated Phenol check_byproducts->c_alkylation No, but... no_reaction Mainly Unreacted Starting Material check_byproducts->no_reaction No significant byproducts cause_elimination Cause: E2 Elimination Favored (Steric Hindrance of t-Butyl Halide) isobutylene->cause_elimination cause_c_alkylation Cause: Reaction Conditions Favor C-Alkylation c_alkylation->cause_c_alkylation cause_no_reaction Cause: Incomplete Phenol Deprotonation or Poor Reaction Conditions no_reaction->cause_no_reaction solution_elimination Solution: - Switch to Acid-Catalyzed Alkylation Method - Optimize for SN1 conditions (not typical for Williamson) cause_elimination->solution_elimination solution_c_alkylation Solution: - Use Polar Aprotic Solvent (DMF, DMSO) - Lower Reaction Temperature cause_c_alkylation->solution_c_alkylation solution_no_reaction Solution: - Use a Stronger Base (NaOH, K2CO3, NaH) - Ensure Anhydrous Conditions - Optimize Temperature and Reaction Time cause_no_reaction->solution_no_reaction

Troubleshooting workflow for low yields in Williamson ether synthesis.

Experimental_Workflow_Acid_Catalyzed cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification A Dissolve Phenol Derivative and Acid Catalyst in Solvent B Introduce Isobutylene or tert-Butyl Alcohol A->B C Stir at Controlled Temperature B->C D Monitor Reaction by GC or TLC C->D E Transfer to Separatory Funnel D->E F Wash with Aqueous Base (to remove unreacted phenol) E->F G Wash with Water and Brine F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Filter and Concentrate (Rotary Evaporator) H->I J Purify by Distillation or Chromatography I->J end end J->end Final Product

General experimental workflow for acid-catalyzed synthesis.

References

Identification and characterization of impurities in tert-butoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of tert-butoxybenzene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are the Williamson ether synthesis and the acid-catalyzed alkylation of phenol (B47542) with isobutylene (B52900).

  • Williamson Ether Synthesis: This method involves the reaction of a phenoxide salt (e.g., sodium phenoxide) with a tert-butyl halide. However, due to the strong basicity of the phenoxide and the tertiary nature of the halide, this reaction is highly prone to a competing elimination reaction.[1][2][3][4] A more successful approach is to react a phenoxide with a reagent that can deliver the tert-butyl cation or its equivalent under conditions that favor substitution.

  • Acid-Catalyzed Alkylation: This is a widely used and economical method that involves reacting phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid.[5] The isobutylene can be introduced as a gas or generated in situ from tert-butanol (B103910).[6]

Q2: What are the primary impurities I should expect in my crude this compound?

A2: The impurities largely depend on the synthetic method used.

  • From Acid-Catalyzed Alkylation:

    • Unreacted phenol.

    • ortho and para-tert-butylphenol (2-tert-butylphenol and 4-tert-butylphenol).[7]

    • Di-tert-butylated phenols (e.g., 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol).[7][8]

    • Poly-tert-butylated phenols.

    • Potentially di-tert-butyl ether if tert-butanol is used as the isobutylene source.

  • From Williamson-type Synthesis:

    • Unreacted phenol.

    • Isobutylene (from the E2 elimination side reaction).[1][3][4]

    • Products of isobutylene polymerization under acidic or thermal conditions.

    • C-alkylated phenols (minor byproducts).[9]

Q3: My reaction yield is very low, and I see a significant amount of unreacted phenol. What could be the cause?

A3: Low conversion of phenol can be due to several factors:

  • Inactive Catalyst (Acid-Catalyzed Method): The acid catalyst may be old, hydrated, or used in an insufficient amount.

  • Insufficient Reagent: The molar ratio of isobutylene to phenol may be too low. For the reaction to proceed to completion, an excess of the alkylating agent is often required.

  • Low Reaction Temperature: The reaction may be too slow at the temperature you are running it. While higher temperatures can increase the rate, they can also lead to more byproducts.[1]

  • Poor Mixing: In a heterogeneous reaction (e.g., gaseous isobutylene with liquid phenol), inefficient stirring can limit the reaction rate.

Q4: I have identified several isomers of tert-butylphenol in my product mixture. How can I minimize their formation?

A4: The formation of tert-butylphenol isomers is a common issue in the acid-catalyzed method, which is a form of Friedel-Crafts alkylation. To minimize these byproducts:

  • Control Reaction Temperature: Lower temperatures generally favor O-alkylation (ether formation) over C-alkylation (ring alkylation).

  • Choice of Catalyst: The type and concentration of the acid catalyst can influence the product distribution. Experimenting with different catalysts (e.g., sulfuric acid, methanesulfonic acid, or acid-exchange resins) may improve selectivity.[6][10]

  • Solvent Effects: The choice of solvent can affect the relative rates of O- vs. C-alkylation. Non-polar solvents like benzene (B151609) or toluene (B28343) are sometimes used.[5]

Troubleshooting Guides

Issue 1: High Levels of Alkene Byproduct Detected by GC-MS

  • Potential Cause: You are likely using a Williamson-type synthesis approach where the conditions strongly favor the E2 elimination pathway over the desired SN2 substitution. This is especially problematic when using a tertiary alkyl halide like tert-butyl chloride or bromide with a strong base.[4]

  • Troubleshooting Steps:

    • Re-evaluate Synthetic Strategy: The most effective way to avoid elimination is to switch to the acid-catalyzed addition of isobutylene to phenol, as this route does not rely on an SN2 reaction with a tertiary halide.

    • Modify Williamson Conditions (If you must use this route):

      • Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature for a longer time can favor ether formation.[1][11]

      • Use a less hindered base: While you need a base to deprotonate phenol, using a very bulky base can exacerbate the elimination problem if it also acts as the nucleophile's counter-ion source.

      • Employ a phase-transfer catalyst: This can sometimes allow for milder reaction conditions, which may reduce the extent of elimination.[12][13]

Issue 2: Product is Contaminated with Multiple Alkylated Phenols

  • Potential Cause: The reaction conditions in your acid-catalyzed synthesis are promoting Friedel-Crafts C-alkylation on the phenol ring.

  • Troubleshooting Steps:

    • Optimize Temperature: Carefully control and potentially lower the reaction temperature. Start with a temperature screen to find the optimal balance between reaction rate and selectivity.

    • Adjust Catalyst Loading: A very high concentration of a strong acid catalyst can aggressively promote C-alkylation. Try reducing the catalyst amount.

    • Purification Strategy: If formation of these isomers is unavoidable, plan for a robust purification step. Fractional distillation can be effective if the boiling points are sufficiently different. Alternatively, column chromatography can be used for separation. Unreacted phenol can be easily removed by washing the organic phase with an aqueous sodium hydroxide (B78521) solution.[10]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution in Acid-Catalyzed Synthesis (Illustrative)

CatalystTemperature (°C)Phenol:Isobutylene RatioThis compound Yield (%)C-Alkylated Phenols (%)Unreacted Phenol (%)
H₂SO₄ (5 mol%)501:1.5751510
H₂SO₄ (5 mol%)801:1.5603010
H₂SO₄ (10 mol%)501:1.570255
Amberlyst-15601:285105

Note: This data is illustrative and intended to demonstrate general trends. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Identification of Impurities by GC-MS

This protocol outlines a general method for the identification of volatile and semi-volatile impurities in a crude this compound reaction mixture.

  • Sample Preparation:

    • Dilute 10 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

    • If the sample contains solid material, filter it through a 0.45 µm syringe filter.

  • GC-MS Instrument Conditions (Example):

    • GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).

    • Carrier Gas: Helium, constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (prominent ions at m/z 150, 135, 94, 57).

    • Identify peaks for expected impurities by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns:

      • Phenol: m/z 94.

      • tert-Butylphenols: m/z 150, 135.

      • Di-tert-butylphenols: m/z 206, 191.

    • Quantify the relative amounts of each component by peak area integration.

Protocol 2: Quantification of Phenolic Impurities by HPLC-UV

This protocol provides a method to quantify non-volatile phenolic impurities.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the crude product into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • HPLC Instrument Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 270 nm.

  • Quantification:

    • Prepare standard solutions of phenol, 2-tert-butylphenol, and 4-tert-butylphenol (B1678320) of known concentrations.

    • Generate a calibration curve for each standard by plotting peak area against concentration.

    • Calculate the concentration of each phenolic impurity in the sample by using the regression equation from the calibration curve.

Visualizations

G start Low Yield or Incomplete Reaction check_method Which synthesis method? start->check_method acid_cat Acid-Catalyzed check_method->acid_cat Acid-Catalyzed williamson Williamson-type check_method->williamson Williamson-type check_acid_params Check Reaction Parameters acid_cat->check_acid_params check_elimination High Level of Elimination Byproduct? williamson->check_elimination check_temp Is Temperature Optimal? check_acid_params->check_temp check_reagents Sufficient Alkylating Agent? check_temp->check_reagents Yes solution_acid_temp Optimize Temperature (e.g., 50-70°C) check_temp->solution_acid_temp No check_catalyst Catalyst Active/Sufficient? check_reagents->check_catalyst Yes solution_reagent Increase Molar Ratio of Isobutylene check_reagents->solution_reagent No solution_catalyst Use Fresh Catalyst / Optimize Loading check_catalyst->solution_catalyst No solution_elimination Lower Temperature, Consider Phase-Transfer Catalyst check_elimination->solution_elimination Yes solution_switch_method Switch to Acid-Catalyzed Method check_elimination->solution_switch_method Yes, and still problematic

Caption: Troubleshooting workflow for low yield in this compound synthesis.

G cluster_reactants Reactants phenol Phenol h_plus H+ (Acid Catalyst) isobutylene Isobutylene o_alkylation O-Alkylation (Etherification) h_plus->o_alkylation Favored by lower temp c_alkylation C-Alkylation (Friedel-Crafts) h_plus->c_alkylation Favored by higher temp product This compound (Desired Product) o_alkylation->product impurity1 2-tert-Butylphenol c_alkylation->impurity1 impurity2 4-tert-Butylphenol c_alkylation->impurity2 impurity3 2,4-Di-tert-butylphenol impurity1->impurity3 Further Alkylation impurity2->impurity3 Further Alkylation

Caption: Formation pathways for product and key impurities in acid-catalyzed synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for the Synthesis of tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of tert-butoxybenzene. This resource focuses on optimizing catalyst loading to improve reaction yield, minimize side products, and ensure reproducible results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Conversion of Starting Materials

  • Question: My reaction shows very little or no formation of this compound, and I have recovered most of my starting materials (e.g., phenol (B47542) and tert-butyl halide or isobutylene). What are the possible causes and solutions?

  • Answer: Low or no conversion can stem from several factors related to catalyst activity and reaction conditions.

    • Inactive Catalyst: The catalyst may be deactivated due to improper handling or storage. For instance, Lewis acid catalysts like aluminum chloride are highly sensitive to moisture.

      • Solution: Use a fresh batch of catalyst or properly activate the catalyst before use. For moisture-sensitive catalysts, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively promote the reaction.

      • Solution: Gradually increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%) and monitor the reaction progress.[1] Be aware that excessive catalyst can sometimes lead to side reactions.

    • Low Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy barrier.

      • Solution: Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction. Be cautious, as higher temperatures can also favor elimination side reactions in the case of Williamson ether synthesis.[2]

    • Poor Mixing: In heterogeneous catalysis (e.g., using a solid acid catalyst), inefficient stirring can lead to poor contact between the reactants and the catalyst.

      • Solution: Ensure vigorous stirring to maintain a well-dispersed mixture.

Issue 2: Low Yield of this compound with Significant Byproduct Formation

  • Question: I am observing the formation of this compound, but the yield is low, and I have identified isobutylene (B52900) as a major byproduct. What is causing this, and how can I minimize it?

  • Answer: The formation of isobutylene is a common side reaction, particularly in the Williamson ether synthesis, and arises from the E2 elimination of the tert-butyl halide.[3][4][5]

    • High Reaction Temperature: Higher temperatures favor the elimination reaction over the desired substitution reaction.[2]

      • Solution: Lower the reaction temperature. It is often a trade-off between reaction rate and selectivity.

    • Strongly Basic Conditions: While a base is required for the Williamson synthesis to deprotonate the phenol, a very strong or sterically hindered base can promote elimination.

      • Solution: If using a strong base like potassium tert-butoxide, which is also the nucleophile, careful control of temperature is crucial. Alternatively, using a milder base in conjunction with a phase-transfer catalyst can be effective.[6]

    • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the alkoxide, reducing its nucleophilicity and potentially favoring elimination.

      • Solution: Employ polar aprotic solvents like DMF or acetonitrile (B52724), which can enhance the nucleophilicity of the phenoxide.[6]

Issue 3: Reaction Stalls Before Completion

  • Question: The reaction starts well, but then it seems to stop before all the starting material is consumed. What could be the reason for this?

  • Answer: A stalled reaction can be due to catalyst deactivation or the presence of inhibitors.

    • Catalyst Poisoning: Trace impurities in the reactants or solvent can "poison" the catalyst, rendering it inactive. Water is a common culprit for Lewis acid catalysts.

      • Solution: Purify the reactants and ensure the use of anhydrous solvents. Adding a fresh portion of the catalyst may restart the reaction.

    • Product Inhibition: In some cases, the product itself can coordinate with the catalyst, reducing its activity.

      • Solution: This is an inherent challenge for some catalytic systems. It may be necessary to use a higher catalyst loading from the start or to choose a catalyst that is less susceptible to product inhibition.

Frequently Asked Questions (FAQs)

Catalyst Selection and Loading

  • Q1: What are the common types of catalysts used for the synthesis of this compound?

    • A1: The most common methods are the Williamson ether synthesis and the Friedel-Crafts alkylation of phenol.

      • For the Williamson ether synthesis , a base (like potassium carbonate or sodium hydride) is used to deprotonate phenol, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) is often employed to facilitate the reaction between the resulting phenoxide and a tert-butyl halide.[6][7]

      • For the Friedel-Crafts alkylation , an acid catalyst is used. This can be a homogeneous Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid (e.g., H₂SO₄), or a heterogeneous solid acid catalyst (e.g., acidic ion-exchange resins, zeolites).[8][9] This method typically uses isobutylene or tert-butanol (B103910) as the alkylating agent.

  • Q2: How do I determine the optimal catalyst loading?

    • A2: The optimal catalyst loading should be determined experimentally for your specific reaction conditions. A good starting point is typically 1-5 mol% relative to the limiting reagent.[1] You can then perform a series of small-scale experiments with varying catalyst concentrations to find the loading that provides the best balance of reaction rate, yield, and selectivity.

  • Q3: Can I use a heterogeneous catalyst? What are the advantages?

    • A3: Yes, solid acid catalysts are a good option for the Friedel-Crafts alkylation route. The main advantages are ease of separation from the reaction mixture (typically by filtration), which simplifies product purification, and the potential for catalyst recycling, making the process more cost-effective and environmentally friendly.[10]

Reaction Conditions and Optimization

  • Q4: What is the effect of temperature on the synthesis of this compound?

    • A4: Temperature is a critical parameter. Increasing the temperature generally increases the reaction rate. However, in the Williamson ether synthesis, higher temperatures can significantly increase the rate of the competing E2 elimination reaction, leading to lower yields of the desired ether and more isobutylene byproduct.[2] For Friedel-Crafts alkylation, an optimal temperature range exists, beyond which side reactions like di-alkylation or product decomposition may occur.

  • Q5: Which solvent should I use?

    • A5: For the Williamson ether synthesis, polar aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF) are generally preferred as they can enhance the nucleophilicity of the phenoxide ion.[6] For Friedel-Crafts alkylation, non-polar, inert solvents like hexane (B92381) or dichloromethane (B109758) are often used.

Data Presentation

Table 1: Effect of Phase-Transfer Catalyst Loading on Williamson Ether Synthesis

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1024< 5
211265
33885
45887
510886

Data is representative for a typical Williamson ether synthesis of an aryl ether using a phase-transfer catalyst. The optimal loading is typically in the 3-5 mol% range, with higher loadings offering diminishing returns.

Table 2: Effect of Solid Acid Catalyst Loading on Friedel-Crafts Alkylation of Phenol

EntryCatalyst Loading (wt% relative to phenol)Phenol Conversion (%)Selectivity for this compound (%)
114592
258588
3109880
4159975

This table illustrates that while increasing the catalyst loading in a Friedel-Crafts alkylation increases the conversion of the starting material, it can sometimes lead to a decrease in selectivity for the mono-alkylated product due to the formation of di- and tri-alkylated byproducts.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound using a Phase-Transfer Catalyst

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (1.0 eq.), potassium carbonate (1.5 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile, to the flask.

  • Reagent Addition: Add tert-butyl bromide (1.2 eq.) to the stirred mixture.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Protocol 2: Friedel-Crafts Alkylation of Phenol with Isobutylene using a Solid Acid Catalyst

  • Catalyst Activation: Dry the solid acid catalyst (e.g., Amberlyst-15) under vacuum at an elevated temperature (e.g., 100 °C) for several hours to remove any adsorbed water.

  • Reaction Setup: In a pressure-rated reactor equipped with a mechanical stirrer and a gas inlet, charge the activated solid acid catalyst (e.g., 10 wt% relative to phenol) and phenol (1.0 eq.).

  • Reactant Addition: Seal the reactor and introduce isobutylene gas to the desired pressure.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Maintain the pressure by feeding more isobutylene as it is consumed. Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess isobutylene.

  • Purification: Filter the reaction mixture to recover the catalyst. The liquid product can be purified by distillation under reduced pressure.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants (Phenol, Alkylating Agent) reaction_setup Reaction Setup (Solvent, Inert Atmosphere) prep_reactants->reaction_setup prep_catalyst Prepare/Activate Catalyst prep_catalyst->reaction_setup reagent_addition Add Catalyst and Reagents reaction_setup->reagent_addition reaction_monitoring Monitor Reaction (TLC, GC) reagent_addition->reaction_monitoring quenching Quench Reaction reaction_monitoring->quenching Reaction Complete extraction Extraction/Filtration quenching->extraction purification Purification (Distillation/Chromatography) extraction->purification analysis Product Analysis (NMR, GC-MS) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield of this compound check_conversion High Starting Material Recovery? start->check_conversion check_byproducts Significant Byproduct Formation? check_conversion->check_byproducts No inactive_catalyst Inactive/Insufficient Catalyst? - Use fresh/more catalyst - Ensure anhydrous conditions check_conversion->inactive_catalyst Yes elimination Elimination (Isobutylene)? - Lower reaction temperature - Use less hindered base/better solvent check_byproducts->elimination Yes stalled Reaction Stalled? check_byproducts->stalled No low_temp Reaction Temp Too Low? - Increase temperature gradually inactive_catalyst->low_temp dialkylation Di-/Poly-alkylation? - Decrease catalyst loading - Adjust stoichiometry elimination->dialkylation catalyst_poisoning Catalyst Poisoning? - Purify reagents/solvents - Add fresh catalyst stalled->catalyst_poisoning Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Managing Exothermic Friedel-Crafts Reactions for tert-Butoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively managing the exothermic nature of the Friedel-Crafts reaction for the synthesis of tert-butoxybenzene.

Troubleshooting Guide

Runaway reactions are a significant concern in Friedel-Crafts alkylations due to their exothermic nature. The following guide addresses potential issues related to thermal control.

ProblemPossible CauseTroubleshooting Steps
Rapid, uncontrolled temperature increase Reagent addition is too fast.Immediately slow down or stop the addition of the alkylating agent. Increase the efficiency of the cooling bath (e.g., add more ice/dry ice).
Inadequate cooling.Ensure the reaction flask is adequately submerged in the cooling bath. Use a larger cooling bath or a cryocooler for better temperature control.
High concentration of reactants.Dilute the reaction mixture with a suitable, anhydrous solvent.
Localized overheating or charring Poor stirring.Increase the stirring rate to ensure even heat distribution. Use a mechanical stirrer for viscous reaction mixtures.
Catalyst added too quickly.Add the Lewis acid catalyst portion-wise to the cooled reaction mixture.
Reaction does not initiate, then proceeds violently Induction period.Add a small amount of a promoter (e.g., a trace of water or HCl gas) to initiate the reaction under controlled conditions. Ensure all reagents are of high purity.
Inactive catalyst.Use a fresh, anhydrous Lewis acid catalyst.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts alkylation of phenol (B47542) to produce this compound exothermic?

A1: The formation of new carbon-carbon and carbon-oxygen bonds is an energetically favorable process, releasing significant energy in the form of heat. The reaction involves the generation of a stable tert-butyl carbocation, which then readily undergoes electrophilic aromatic substitution with the activated phenol ring, contributing to the overall exothermicity.

Q2: What are the primary safety hazards associated with an uncontrolled exothermic Friedel-Crafts reaction?

A2: The primary hazards include the potential for a runaway reaction, leading to a rapid increase in temperature and pressure. This can cause the boiling of low-boiling point solvents and reagents, potentially leading to vessel over-pressurization and rupture. Additionally, high temperatures can lead to the formation of undesirable and potentially hazardous byproducts.

Q3: How can I effectively control the temperature of the reaction?

A3: Effective temperature control can be achieved through a combination of methods:

  • Slow, controlled addition of reagents: The alkylating agent should be added dropwise or in small portions to the reaction mixture.[2]

  • Efficient cooling: Utilize an ice bath, dry ice/acetone bath, or a cryocooler to maintain the desired reaction temperature.

  • Adequate stirring: Vigorous stirring ensures uniform temperature distribution throughout the reaction mixture.

  • Use of a suitable solvent: A solvent can help to dissipate the heat generated during the reaction.

Q4: What are the common side reactions, and how can they be minimized?

A4: Common side reactions in the Friedel-Crafts alkylation of phenol include polyalkylation (the addition of more than one tert-butyl group to the phenol ring) and O-alkylation versus C-alkylation.[1] To minimize polyalkylation, a molar excess of phenol can be used. The ratio of O- to C-alkylation can be influenced by the choice of catalyst and reaction conditions.[1]

Q5: Which Lewis acid catalyst is most suitable for this reaction?

A5: A range of Lewis and Brønsted acids can catalyze the tert-butylation of phenols, including sulfuric acid, phosphoric acid, boron trifluoride, and activated clays.[3] The choice of catalyst can influence the regioselectivity and the overall reaction rate. For laboratory-scale synthesis, milder Lewis acids or solid acid catalysts are often preferred for easier workup and better control.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the Friedel-Crafts alkylation of phenol with tert-butanol (B103910), emphasizing measures to control the exothermic nature of the reaction.

Safety Precautions:

  • This reaction is exothermic and should be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Phenol is toxic and corrosive.[2]

  • Lewis acids are corrosive and react violently with water. Handle in a dry environment.

Materials:

  • Phenol

  • tert-Butanol

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (B109758) (or another suitable inert solvent)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser with a drying tube

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Preparation: In the flask, dissolve phenol in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to 0-5 °C in the ice bath. Slowly and portion-wise, add the anhydrous aluminum chloride to the stirred solution.

  • Substrate Addition: In the dropping funnel, prepare a solution of tert-butanol in anhydrous dichloromethane.

  • Controlled Reaction: Add the tert-butanol solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The requirement for chilling indicates a strongly exothermic reaction.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by pouring the mixture over crushed ice.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a dilute sodium bicarbonate solution, then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Quantitative Data Summary:

ParameterValue
Reactant Ratio (Phenol:tert-Butanol) 1 : 1.2
Catalyst Loading (AlCl₃) 0.3 equivalents
Reaction Temperature 0 - 10 °C
Addition Time 1 - 2 hours
Reaction Time 1 hour post-addition

Workflow for Managing Exothermic Friedel-Crafts Reactions

Exothermic_Reaction_Management cluster_prep Preparation cluster_reaction Reaction cluster_control Exotherm Control cluster_workup Workup & Purification Prep Reaction Setup in Fume Hood Reagents Prepare Anhydrous Reagents & Solvents Prep->Reagents Cooling Prepare Cooling Bath (Ice/Water) Reagents->Cooling Start Charge Phenol & Solvent Cooling->Start Cool_Down Cool Mixture to 0-5°C Start->Cool_Down Add_Catalyst Slow, Portion-wise Catalyst Addition Cool_Down->Add_Catalyst Add_Alkylating Controlled Dropwise Addition of tert-Butanol Solution Add_Catalyst->Add_Alkylating Monitor_Temp Monitor Temperature Continuously (Maintain < 10°C) Add_Alkylating->Monitor_Temp Monitor_Progress Monitor Reaction by TLC Add_Alkylating->Monitor_Progress Temp_Check Temperature > 10°C? Monitor_Temp->Temp_Check Quench Quench Reaction on Ice Monitor_Progress->Quench Reaction Complete Temp_Check->Add_Alkylating No Action Slow/Stop Addition & Enhance Cooling Temp_Check->Action Yes Action->Monitor_Temp Extract Extraction & Washing Quench->Extract Purify Drying & Purification Extract->Purify Product Isolated this compound Purify->Product

References

Technical Support Center: Purifying Tert-Butoxybenzene via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the purification of tert-butoxybenzene using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of a relatively non-polar compound like this compound, silica (B1680970) gel is the most common and effective stationary phase.[1][2] Alumina (neutral or basic) can also be used, but silica gel is generally the first choice due to its versatility and the slightly acidic nature of this compound's potential impurities (like phenol).[1]

Q2: Which mobile phase (eluent) system is best suited for purifying this compound?

A2: A non-polar solvent system is ideal for eluting this compound. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common choice.[3][4] You should start with a low polarity mixture, for instance, 99:1 or 95:5 hexane:ethyl acetate, and gradually increase the polarity if necessary.[3] The optimal solvent ratio should be determined by preliminary Thin Layer Chromatography (TLC) analysis.[1]

Q3: How can I determine the correct solvent system before running the column?

A3: Thin Layer Chromatography (TLC) is an essential preliminary step. The ideal solvent system for column chromatography is one that gives your desired compound, this compound, a retention factor (Rf) of approximately 0.25-0.35 on a TLC plate.[1] This ensures good separation from impurities and a reasonable elution time from the column.

Q4: What are the most common impurities found with this compound and how do they behave on the column?

A4: Common impurities can include unreacted starting materials such as phenol (B47542) and tert-butanol, as well as byproducts like isobutylene. Phenol is significantly more polar than this compound and will therefore have a much lower Rf value, moving slower on the column. Tert-butanol is also more polar. Non-polar impurities, if present, would elute before the product.

Q5: How much silica gel should I use for my column?

A5: A general guideline is to use a silica gel to crude product weight ratio of about 30:1 to 50:1 for good separation. For difficult separations, this ratio can be increased to 100:1 or more.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Purified Product Product eluted too quickly with impurities. The mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent system.
Product is not eluting from the column. The mobile phase is not polar enough. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
Column was overloaded. The amount of crude material was too high for the amount of silica gel used. Use a larger column with more stationary phase or reduce the amount of sample loaded.[6]
Poor Separation of Product and Impurities Inappropriate solvent system. The polarity of the eluent is not optimized. Perform further TLC experiments to find a solvent system that provides better separation between this compound and the impurities.
Column was packed improperly. Air bubbles or channels in the silica gel can lead to uneven flow and poor separation.[1] Repack the column carefully, ensuring a homogenous and compact bed.
Sample band was too broad. The initial sample was dissolved in too much solvent before loading. Dissolve the crude product in the minimum amount of solvent for loading.[7] Alternatively, consider dry loading the sample.[7][8]
Product is Tailing (Streaking) on TLC/Column Sample is too concentrated. Dilute the sample before loading it onto the column.
Compound is interacting strongly with the stationary phase. Consider adding a small amount of a slightly more polar solvent or a competing agent to the mobile phase. However, for this compound, this is less common.
Cracked or Dry Column Bed Solvent level dropped below the top of the stationary phase. Always keep the silica gel bed covered with the mobile phase.[7] A cracked column will lead to very poor separation. The column will likely need to be repacked.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound using flash column chromatography.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Solvents: Hexane and Ethyl Acetate (HPLC grade)
  • Chromatography column with a stopcock
  • Collection tubes or flasks
  • TLC plates, chamber, and UV lamp

2. Preparation of the Column:

  • Slurry Packing: In a beaker, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate).
  • Packing the Column: Pour the slurry into the column, ensuring it is perfectly vertical. Gently tap the column to help the silica pack evenly and release any trapped air bubbles.[1]
  • Equilibration: Once packed, run the mobile phase through the column for a few column volumes to ensure the bed is stable and fully equilibrated. The solvent level should never drop below the top of the silica.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase.[7] Carefully add this solution to the top of the silica bed using a pipette.
  • Dry Loading: For samples that are not very soluble in the mobile phase, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[9] Carefully add this powder to the top of the column.

4. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase. Apply positive pressure (e.g., with a pump or air line) to achieve a steady flow rate.
  • Collect the eluate in a series of numbered fractions.[5] The size of the fractions will depend on the size of the column.

5. Fraction Analysis:

  • Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and elute with the same or a slightly more polar solvent system.
  • Visualize the spots under a UV lamp.
  • Combine the fractions that contain the pure this compound.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Parameter Recommended Value/Condition Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for compounds of moderate polarity.
Mobile Phase Hexane / Ethyl AcetateStart with a low polarity mixture (e.g., 99:1 to 95:5).
Optimal TLC Rf ~0.25 - 0.35Provides good separation and reasonable elution time.
Silica to Compound Ratio 30:1 to 50:1 (w/w)Increase for more difficult separations.
Loading Method Wet or Dry LoadingUse minimal solvent for wet loading to ensure a narrow band.

Visualization

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Slurry 2. Prepare Silica Gel Slurry TLC->Slurry Pack 3. Pack and Equilibrate Column Slurry->Pack Load 4. Load Crude Sample Pack->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Purified this compound Evaporate->PureProduct

Caption: Workflow for the purification of this compound by column chromatography.

References

Validation & Comparative

A Comparative Guide to Phenol Protecting Groups: A Focus on Tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving target molecules with high fidelity and efficiency. For the temporary masking of the ubiquitous phenol (B47542) functional group, a variety of protecting groups have been developed, each with a unique profile of stability and reactivity. This guide provides an objective comparison of the tert-butoxybenzene protecting group with other commonly employed alternatives, supported by experimental data to inform the strategic design of synthetic routes.

At a Glance: Key Attributes of Common Phenol Protecting Groups

The ideal protecting group should be readily introduced and removed in high yield under mild conditions that are orthogonal to other functional groups present in the molecule. The following table summarizes the key characteristics of this compound and several other popular phenol protecting groups.

Protecting GroupStructureCommon Protection ConditionsCommon Deprotection ConditionsKey Stability Characteristics
Tert-Butyl (t-Bu) -C(CH₃)₃Isobutylene (B52900), H⁺ catalystStrong acids (e.g., TFA, HCl)Stable to bases, nucleophiles, and catalytic hydrogenolysis.
Methoxymethyl (MOM) -CH₂OCH₃MOM-Cl, base (e.g., DIPEA, NaH)Strong acids (e.g., HCl, TFA)Stable to bases and nucleophiles.
Tert-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(C(CH₃)₃)TBDMS-Cl, imidazoleFluoride sources (e.g., TBAF), acidsStable to bases and catalytic hydrogenolysis.
Benzyl (B1604629) (Bn) -CH₂PhBnBr, base (e.g., K₂CO₃, NaH)Catalytic hydrogenolysis (e.g., H₂, Pd/C)Stable to acids, bases, and many oxidizing/reducing agents.

Quantitative Performance Data

The efficacy of a protecting group is best evaluated through quantitative data on its installation and removal. The following tables provide a comparative summary of typical reaction conditions and yields for the protection of phenol and the subsequent deprotection of the corresponding protected ethers.

Table 1: Protection of Phenol

Protecting GroupReagent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
t-Bu Isobutylene (excess)H₂SO₄ (cat.)Dioxane804~85
MOM MOM-Cl (1.2)DIPEA (1.5)CH₂Cl₂0 to RT2~95[1]
TBDMS TBDMS-Cl (1.2)Imidazole (2.0)DMFRT2~98
Bn BnBr (1.2)K₂CO₃ (2.0)AcetoneReflux12~95

Table 2: Deprotection of Phenyl Ethers

Protected PhenolReagent (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenyl t-Butyl Ether TFA (excess)CH₂Cl₂RT1>95[2]
Phenyl MOM Ether 6M HClTHF/H₂O503~90
Phenyl TBDMS Ether TBAF (1.1)THFRT0.5>95
Phenyl Benzyl Ether H₂ (1 atm), 10% Pd/CEtOAcRT2>95

Orthogonal Stability of Phenol Protecting Groups

A key consideration in complex molecule synthesis is the concept of orthogonal stability, which allows for the selective deprotection of one group in the presence of others. The tert-butyl group exhibits excellent orthogonality with many common protecting groups.

Table 3: Orthogonal Stability Matrix

Protecting GroupStable to t-Bu Deprotection (TFA)Stable to MOM Deprotection (H⁺)Stable to TBDMS Deprotection (F⁻)Stable to Bn Deprotection (H₂/Pd)
t-Bu -NoYesYes
MOM No-YesYes
TBDMS YesYes-Yes
Bn YesYesYes-

Note: Stability can be substrate-dependent and may require optimization of reaction conditions.

Directed Ortho-Metalation: A Note on the Tert-Butoxy (B1229062) Group

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The directing group, typically a heteroatom-containing substituent, coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While methoxy (B1213986) (-OMe) and methoxymethyl (-OMOM) ethers are well-established directing groups for this transformation, the bulky tert-butoxy (-OtBu) group is generally considered a poor directing group. The steric hindrance of the tert-butyl group impedes the necessary coordination of the organolithium reagent, often leading to low yields or reaction at other sites. In contrast, less sterically demanding ether protecting groups like MOM can effectively direct ortho-lithiation, offering a synthetic advantage in specific contexts.

Experimental Protocols

Protection of Phenol as Tert-Butyl Ether

Diagram: Phenol Protection Workflow

G phenol Phenol reaction Reaction in Dioxane at 80°C phenol->reaction isobutylene Isobutylene isobutylene->reaction acid H₂SO₄ (cat.) acid->reaction workup Aqueous Workup reaction->workup purification Purification workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Procedure: To a solution of phenol (1.0 equiv) in dioxane is added a catalytic amount of concentrated sulfuric acid. The mixture is heated to 80°C, and isobutylene gas is bubbled through the solution for 4 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Deprotection of this compound

Diagram: this compound Deprotection Workflow

G tBuphenol This compound reaction Reaction at Room Temperature tBuphenol->reaction tfa Trifluoroacetic Acid (TFA) tfa->reaction solvent CH₂Cl₂ solvent->reaction workup Neutralization & Aqueous Workup reaction->workup purification Purification workup->purification product Phenol purification->product

Caption: Workflow for the cleavage of the tert-butyl group.

Procedure: To a solution of this compound (1.0 equiv) in dichloromethane (B109758) at 0°C is added trifluoroacetic acid (10 equiv). The reaction mixture is stirred at room temperature for 1 hour. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude phenol, which can be further purified by column chromatography if necessary.[2]

Signaling Pathways and Logical Relationships

Diagram: Orthogonal Deprotection Strategy

G cluster_0 Protected Phenol cluster_1 Deprotection Pathway 1 cluster_2 Deprotection Pathway 2 A Phenol-OtBu Phenol-OBn B TFA A->B D H₂ / Pd/C A->D C Phenol Phenol-OBn B->C t-Bu Cleavage E Phenol-OtBu Phenol D->E Bn Cleavage

Caption: Orthogonal deprotection of t-Bu and Bn ethers.

This diagram illustrates the principle of orthogonal protection using tert-butyl and benzyl ethers. The tert-butyl ether can be selectively cleaved with trifluoroacetic acid (TFA) while the benzyl ether remains intact. Conversely, the benzyl ether can be removed by catalytic hydrogenolysis without affecting the tert-butyl ether. This orthogonality allows for the sequential deprotection of two different phenol groups within the same molecule, a powerful strategy in the synthesis of complex polyphenolic compounds.

References

Protecting Phenols: A Comparative Guide to tert-Butoxybenzene and Benzyloxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious selection of protecting groups is paramount. For the masking of the nucleophilic and acidic hydroxyl group of phenols, both tert-butyl and benzyl (B1604629) ethers are commonly employed, forming tert-butoxybenzene and benzyloxybenzene derivatives, respectively. This guide provides an objective comparison of these two protecting groups, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

The primary distinction between the tert-butyl and benzyl protecting groups lies in their orthogonal stability and the conditions required for their removal. The tert-butyl group is characterized by its stability in basic and nucleophilic environments but is readily cleaved under acidic conditions.[1] Conversely, the benzyl group demonstrates broad stability across both acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[1] This fundamental difference in their chemical behavior allows for their selective removal in the presence of one another, a crucial advantage in complex syntheses.[1]

Protection of Phenols

The introduction of both tert-butyl and benzyl ethers to a phenolic hydroxyl group can be achieved through several methods, with varying yields and reaction times depending on the substrate and the chosen protocol.

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the acid-catalyzed reaction of a phenol (B47542) with isobutylene (B52900).

Experimental Protocol: Acid-Catalyzed tert-Butylation of Phenol with Isobutylene

  • Materials: Phenol (1.0 equiv), isobutylene (excess), acid catalyst (e.g., catalytic amount of H₂SO₄ or an acidic ion-exchange resin), and an appropriate solvent (e.g., dichloromethane (B109758) or tert-butyl methyl ether).

  • Procedure:

    • Dissolve the phenol in the chosen solvent in a pressure-resistant vessel.

    • Add the acid catalyst to the solution.

    • Cool the mixture and add condensed isobutylene.

    • Seal the vessel and allow the reaction to stir at a controlled temperature (e.g., room temperature to 50 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, carefully vent the excess isobutylene.

    • Neutralize the reaction mixture with a mild base (e.g., saturated aqueous NaHCO₃ solution).

    • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or distillation.

Synthesis of Benzyloxybenzene Derivatives

The most prevalent method for the synthesis of benzyloxybenzene derivatives is the Williamson ether synthesis, which involves the reaction of a phenoxide with a benzyl halide.

Experimental Protocol: Williamson Ether Synthesis for Benzylation of Phenol

  • Materials: Phenol (1.0 equiv), benzyl bromide or benzyl chloride (1.1 equiv), a base (e.g., K₂CO₃, NaH, or Cs₂CO₃; 1.5-2.0 equiv), and a polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

  • Procedure:

    • To a solution of the phenol in the chosen solvent, add the base and stir for a short period to form the phenoxide.

    • Add the benzyl halide to the reaction mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (inorganic salts) is present, remove it by filtration.

    • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization.

Comparative Performance Data

The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of phenols using tert-butyl and benzyl groups. It is important to note that direct comparative studies on the same substrate under identical conditions are not always available in the literature; therefore, the data presented is a compilation from various sources.

Table 1: Protection of Phenols

Protecting GroupReagents and ConditionsSubstrateReaction TimeYield (%)Reference
tert-Butyl Isobutylene, H₂SO₄ (cat.), CH₂Cl₂Phenol4 h85N/A
tert-Butyl t-BuBr, PyridinePhenol3 h90[2]
Benzyl BnBr, K₂CO₃, AcetonePhenol6 h>95N/A
Benzyl BnCl, NaH, DMF4-Hydroxyphenylacetic acid12 h92N/A

Table 2: Deprotection of Phenolic Ethers

Protecting GroupReagents and ConditionsSubstrateReaction TimeYield (%)Reference
tert-Butyl 90% Trifluoroacetic acid (TFA) in CH₂Cl₂This compound1 h>95[1]
tert-Butyl 85% H₃PO₄ in THFThis compound2 h>90[1]
Benzyl H₂, 10% Pd/C, MethanolBenzyloxybenzene2-4 h>95N/A
Benzyl H₂, 10% Pd/C, Ethyl AcetateBenzyloxybenzene3 h98N/A

Deprotection Strategies

The choice of deprotection strategy is a critical consideration and is dictated by the stability of other functional groups present in the molecule.

Deprotection of this compound

The tert-butyl ether linkage is readily cleaved under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation.[1]

Experimental Protocol: Acidic Deprotection of this compound

  • Materials: this compound derivative (1.0 equiv), a strong acid (e.g., trifluoroacetic acid (TFA), or aqueous phosphoric acid), and a solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)).

  • Procedure:

    • Dissolve the this compound derivative in the chosen solvent.

    • Add the acid to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, carefully neutralize the acid with a saturated aqueous solution of NaHCO₃ or other suitable base.

    • Extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting phenol by column chromatography if necessary.

Deprotection of Benzyloxybenzene

The most common and mildest method for the deprotection of benzyl ethers is catalytic hydrogenolysis. This method is highly efficient and the by-product, toluene, is volatile and easily removed.

Experimental Protocol: Catalytic Hydrogenolysis of Benzyloxybenzene

  • Materials: Benzyloxybenzene derivative (1.0 equiv), a palladium catalyst (e.g., 10% Pd on carbon), a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium (B1175870) formate), and a solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Procedure:

    • Dissolve the benzyloxybenzene derivative in the solvent in a flask suitable for hydrogenation.

    • Carefully add the palladium catalyst to the solution.

    • Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically from a balloon or at a slightly positive pressure).

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected phenol.

Stability Comparison

The orthogonal nature of the tert-butyl and benzyl protecting groups is evident in their differing stability towards a range of common reagents.

Table 3: Stability of tert-Butoxy and Benzyloxy Groups

Reagent/Conditiontert-Butoxy Group StabilityBenzyloxy Group Stability
Strong Acids (e.g., TFA, HCl) LabileGenerally Stable
Strong Bases (e.g., NaOH, NaH) StableStable
Nucleophiles (e.g., Grignard reagents, organolithiums) StableStable
Catalytic Hydrogenation (H₂, Pd/C) StableLabile
Oxidizing Agents (e.g., DDQ) StableLabile (especially p-methoxybenzyl)
Reducing Agents (e.g., LiAlH₄, NaBH₄) StableStable

Experimental Workflows

The following diagrams illustrate the logical flow of the protection and deprotection processes for both this compound and benzyloxybenzene.

ProtectionDeprotectionWorkflow cluster_tert_butyl This compound Workflow cluster_benzyl Benzyloxybenzene Workflow Phenol_tB Phenol Protected_tB This compound Phenol_tB->Protected_tB Protection Isobutylene, H⁺ Deprotected_tB Phenol Protected_tB->Deprotected_tB Deprotection H⁺ (e.g., TFA) Phenol_Bn Phenol Protected_Bn Benzyloxybenzene Phenol_Bn->Protected_Bn Protection BnBr, Base Deprotected_Bn Phenol Protected_Bn->Deprotected_Bn Deprotection H₂, Pd/C

Caption: General workflows for the protection and deprotection of phenols.

Signaling Pathways and Logical Relationships

The choice between a tert-butyl and a benzyl protecting group is a strategic decision based on the planned synthetic route. The following diagram illustrates the decision-making process based on the stability requirements of subsequent reaction steps.

DecisionTree Start Need to Protect a Phenol Question1 Will the subsequent steps involve acidic conditions? Start->Question1 Question2 Will the subsequent steps involve catalytic hydrogenation? Question1->Question2 No Use_Bn Use Benzyl Protecting Group (Benzyloxybenzene) Question1->Use_Bn Yes Use_tBu Use tert-Butyl Protecting Group (this compound) Question2->Use_tBu No Consider_Alternative Consider Alternative Protecting Group Question2->Consider_Alternative Yes

Caption: Decision tree for selecting a phenolic protecting group.

Conclusion

Both this compound and benzyloxybenzene are highly effective and widely used for the protection of phenols. The choice between them is not one of superiority but of strategic compatibility with the overall synthetic plan. The tert-butyl group offers robust protection against basic and nucleophilic reagents but is sensitive to acid. In contrast, the benzyl group provides stability across a wider pH range but is uniquely labile to catalytic hydrogenolysis. By understanding their distinct properties and the conditions for their introduction and removal, researchers can effectively leverage these protecting groups to achieve their synthetic goals in the development of novel chemical entities.

References

A Comparative Analysis of Acid Catalysts for Tert-Butoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in Tert-Butoxybenzene Synthesis, Supported by Experimental Data.

The synthesis of this compound, a key intermediate in the production of pharmaceuticals and specialty chemicals, is predominantly achieved through the acid-catalyzed etherification of phenol (B47542) with a tert-butylating agent. The choice of acid catalyst significantly influences reaction efficiency, selectivity, and overall process sustainability. This guide provides a comparative study of various acid catalysts, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction pathways and experimental workflow to aid in catalyst selection and process optimization.

Performance Comparison of Acid Catalysts

The efficacy of different acid catalysts in synthesizing this compound and its derivatives is summarized below. The data highlights key performance indicators such as reactant conversion and product yield under various reaction conditions.

CatalystReactant(s)Tert-butylating AgentTemperature (°C)PressureConversion (%)Yield (%)Reference
Methanesulfonic acid (MSA)p-Cresol (B1678582) (PCP)Isobutylene (B52900)20Not specified76.4 (PCP)75.1 (PTBCB)[1]
H-Y ZeolitePhenoltert-Butanol (B103910)13010 MPa CO2>9065 (2,4-di-tert-butylphenol)[2]
Sc(OTf)3/MCM-41Phenoltert-ButanolNot specifiedSupercritical CO2Not specified40 (2,4,6-tri-tert-butylphenol)[3]
Zn-Al-MCM-414-Methoxyphenoltert-ButanolNot specifiedNot specifiedIncreased with lower Si/(Zn+Al) ratioIncreased with lower Si/(Zn+Al) ratio[4]
FeCl3/HClPhenol derivativestert-Alcohols100Not specified37-83 (product dependent)37-83 (product dependent)[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives using acid catalysts are crucial for reproducibility and optimization. Below are representative experimental protocols derived from the literature.

Protocol 1: Synthesis of p-tert-butoxy-tert-butylbenzene using Methanesulfonic Acid

This procedure describes the synthesis of a this compound derivative using a liquid acid catalyst.[1]

Materials:

  • p-Cresol (PCP)

  • Methanesulfonic acid (MSA)

  • Isobutylene gas

  • Sodium hydroxide (B78521) solution (20 wt%)

Procedure:

  • Charge a reactor with 128.6 g (1.00 mol) of p-cresol and 0.24 g (0.0025 mol) of methanesulfonic acid.

  • Maintain the liquid temperature at 20°C while stirring.

  • Feed 67.4 g (1.20 mol) of isobutylene gas into the solution over 6 hours.

  • Age the reaction mixture at 20°C for 20 hours.

  • Upon completion, neutralize the reaction mixture by dropwise addition of a 20 wt% aqueous sodium hydroxide solution while maintaining the temperature at 90°C.

  • After neutralization, allow the phases to separate and recover the organic phase containing the product.

Protocol 2: General Procedure for Tert-butylation of Phenol using Solid Acid Catalysts in Supercritical CO2

This protocol outlines a greener approach to tert-butylation using a solid acid catalyst and supercritical carbon dioxide as the reaction medium.[3]

Materials:

  • Phenol

  • tert-Butanol

  • Solid acid catalyst (e.g., H-Y Zeolite)

  • Carbon dioxide (supercritical grade)

Procedure:

  • Place the solid acid catalyst and phenol into a high-pressure reactor.

  • Add tert-butanol as the alkylating agent.

  • Pressurize the reactor with carbon dioxide to supercritical conditions (e.g., 10 MPa).

  • Heat the reactor to the desired temperature (e.g., 130°C) and stir.

  • Monitor the reaction progress by analyzing samples periodically.

  • After the reaction, depressurize the reactor and recover the product mixture.

  • Separate the product from the catalyst by filtration.

Visualizing the Process and Mechanism

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow Reactants Reactants (Phenol, tert-butylating agent) Reactor Reaction Vessel Reactants->Reactor Catalyst Acid Catalyst Catalyst->Reactor Reaction Reaction under controlled Temperature & Pressure Reactor->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation / Chromatography Workup->Purification Product This compound Purification->Product

Caption: A general experimental workflow for the acid-catalyzed synthesis of this compound.

G cluster_mechanism Acid-Catalyzed Etherification Mechanism Protonation Protonation of tert-butanol by Acid Catalyst (H+) Carbocation Formation of tert-butyl carbocation and water Protonation->Carbocation Loss of H2O Attack Nucleophilic attack of Phenol on the carbocation Carbocation->Attack Deprotonation Deprotonation to yield This compound Attack->Deprotonation Loss of H+ Product This compound Deprotonation->Product

Caption: The reaction mechanism for the acid-catalyzed synthesis of this compound.

References

A Comparative Guide to the Validation of tert-Butoxybenzene Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is paramount for the integrity and reproducibility of their work. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the purity validation of tert-butoxybenzene. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to aid in the selection of the most appropriate analytical method.

Comparison of Analytical Techniques

The choice of an analytical method for purity determination depends on various factors, including the analyte's physicochemical properties, the nature of potential impurities, and the specific requirements for accuracy, precision, and the nature of the quantitative claim.

Quantitative NMR (qNMR) is a primary ratio method, allowing for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself. This technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

Gas Chromatography (GC-FID) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. Separation is achieved based on the compound's partitioning between a gaseous mobile phase and a stationary phase within a column. The flame ionization detector provides high sensitivity towards organic compounds.

High-Performance Liquid Chromatography (HPLC-UV) is a versatile separation technique where the analyte is partitioned between a liquid mobile phase and a solid stationary phase. For aromatic compounds like this compound, a UV detector can be used for quantification, although the lack of a strong chromophore may necessitate detection at lower wavelengths.

Data Presentation: Purity Assessment of this compound

The following table summarizes illustrative data for the purity determination of a single batch of this compound using qNMR, GC-FID, and HPLC-UV. This data is representative of typical performance for each technique.

Analytical MethodPurity (%)Standard Deviation (±)Relative Standard Deviation (%)
qNMR 99.850.080.08
GC-FID 99.790.120.12
HPLC-UV 99.650.250.25

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

Internal Standard: 1,4-Dinitrobenzene (B86053) (certified reference material)

Solvent: Chloroform-d (CDCl₃)

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound and 10 mg of 1,4-dinitrobenzene into a clean, dry vial.

  • Dissolve the mixture in 0.75 mL of CDCl₃.

  • Vortex the sample to ensure homogeneity.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Parameters:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (at least 5 times the longest T₁ of the signals of interest)

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

Data Analysis:

  • Apply a Fourier transform to the Free Induction Decay (FID) with a line broadening of 0.3 Hz.

  • Phase the spectrum and perform a baseline correction.

  • Integrate the well-resolved singlet signal of the tert-butyl group of this compound (approximately 1.3 ppm, 9H) and a well-resolved signal of the aromatic protons of 1,4-dinitrobenzene (approximately 8.4 ppm, 4H).

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (1,4-Dinitrobenzene)

Gas Chromatography with Flame Ionization Detection (GC-FID)

Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID)

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Carrier Gas: Helium at a constant flow of 1.2 mL/min

Temperatures:

  • Injector: 250 °C

  • Detector: 300 °C

Oven Temperature Program:

  • Initial temperature of 100 °C, hold for 2 minutes.

  • Ramp to 200 °C at 15 °C/min.

  • Hold at 200 °C for 5 minutes.

Injection: 1 µL, split ratio 50:1

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Data Analysis: The purity is determined by the area percent normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation: HPLC system with a UV-Vis Detector

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (70:30, v/v)

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection: UV at 210 nm

Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for the qNMR analysis and the logical relationship in comparing the different analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H NMR Spectrum transfer->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Analysis.

Technique_Comparison cluster_analyte Analyte cluster_methods Analytical Methods cluster_results Purity Results analyte This compound qnmr qNMR analyte->qnmr gc GC-FID analyte->gc hplc HPLC-UV analyte->hplc qnmr_res High Accuracy Primary Method qnmr->qnmr_res gc_res High Resolution for Volatiles gc->gc_res hplc_res Versatile Separation hplc->hplc_res

Caption: Comparison of Analytical Techniques.

Conclusion

The selection of an analytical technique for the purity determination of this compound should be based on the specific requirements of the analysis. For the highest accuracy and a direct, primary measurement of purity without the need for a specific this compound reference standard, qNMR is the superior method. GC-FID offers excellent resolution and sensitivity for this volatile compound and is a highly suitable and commonly used method. HPLC-UV provides versatility but may be limited by the analyte's weak UV absorbance, potentially impacting sensitivity and precision. For routine quality control, GC-FID is often sufficient, while for applications requiring the highest metrological traceability, qNMR is the recommended approach.

A Comparative Analysis of Reactivity: Tert-Butoxybenzene vs. Anisole in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the strategic manipulation of substituent groups on aromatic rings is fundamental to controlling the outcome of electrophilic aromatic substitution (EAS) reactions. Both anisole (B1667542) (methoxybenzene) and tert-butoxybenzene are key substrates in this context, featuring oxygen-linked alkyl groups that activate the benzene (B151609) ring towards electrophilic attack. While both groups are classified as activating and ortho, para-directing, their reactivity and regioselectivity profiles exhibit significant differences, primarily dictated by the interplay of electronic and steric effects. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals in their synthetic design.

Core Principles: Electronic vs. Steric Effects

The reactivity of both anisole and this compound is governed by two main factors:

  • Electronic Effects : The oxygen atom adjacent to the aromatic ring in both molecules possesses lone pairs of electrons. Through resonance, these electrons can be delocalized into the π-system of the benzene ring. This increases the electron density of the ring, particularly at the ortho and para positions, making it significantly more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.[1] Both the methoxy (B1213986) (-OCH₃) and tert-butoxy (B1229062) (-OC(CH₃)₃) groups are therefore strong activating groups.

  • Steric Effects : This is the primary point of divergence between the two molecules. The tert-butyl group is substantially bulkier than the methyl group.[2][3] This steric hindrance in this compound physically obstructs the approach of an electrophile to the adjacent ortho positions.[4][5] Consequently, while the ortho positions are electronically activated, they are sterically shielded, which dramatically influences the product distribution.[2]

G cluster_anisole Anisole (-OCH3) cluster_tertbutoxy This compound (-OC(CH3)3) A_E Electronic Effect: Strong Resonance Activation A_O Ortho/Para Product Mixture A_E->A_O A_S Steric Effect: Low Steric Hindrance A_S->A_O T_E Electronic Effect: Strong Resonance Activation T_O Predominantly Para Product T_E->T_O T_S Steric Effect: High Steric Hindrance at Ortho Positions T_S->T_O start Substituent Effects in EAS start->A_E start->T_E

Caption: Logical flow of substituent effects on reaction outcome.

Data Presentation: Isomer Distribution in Electrophilic Aromatic Substitution

The most telling comparison comes from the quantitative analysis of isomer distribution in various EAS reactions. The steric bulk of the tert-butoxy group consistently leads to a higher selectivity for the para product compared to the methoxy group.

Reaction Substituent Ortho (%) Meta (%) Para (%) Citation
Nitration Methoxy (-OCH₃)~30-40<1~60-70[1]
tert-Butoxy (-OC(CH₃)₃)Lower than methoxy<1Higher than methoxy[1]
Bromination Methoxy (-OCH₃)~10<1~90[1][6][7]
tert-Butoxy (-OC(CH₃)₃)Significantly lower<1Predominant[1]
Friedel-Crafts Acylation Methoxy (-OCH₃)~1-5<1~95-99[8]
tert-Butoxy (-OC(CH₃)₃)Trace / Not observed<1Almost Exclusive[2][5]

Note: Specific percentages for this compound reactions are not always readily available in comparative literature, but the trend of decreased ortho substitution due to steric hindrance is a well-established principle.[1][2]

Overall Reactivity Comparison

While both substituents are strong activators, the overall rate of reaction can be influenced by steric factors. For bromination, the reactivity of alkoxybenzenes has been shown to increase in the order: tert-butoxy < ethoxy < isopropoxy.[9][10] This suggests that unfavorable steric effects from bulkier groups can attenuate the favorable electronic effects, potentially leading to slower overall reaction rates for this compound compared to anisole under certain conditions. Anisole's high reactivity requires mild conditions for many substitutions to avoid side reactions or polysubstitution.[6][7]

G A Aromatic Ring (Anisole or t-Butoxybenzene) I Arenium Ion Intermediate (Sigma Complex) - Resonance Stabilized A->I Slow, Rate- Determining E Electrophile (E+) E->I P Substituted Product I->P Fast H H+ I->H Deprotonation

Caption: General mechanism for electrophilic aromatic substitution.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for common EAS reactions.

Protocol 1: Friedel-Crafts Acylation of Anisole

This procedure is adapted from standard laboratory methods for the acylation of activated aromatic rings.[8][11]

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Solvent and Reagent Addition: Add dichloromethane (B109758) (CH₂Cl₂, 20 mL) to the flask. Cool the suspension in an ice bath. Slowly add acetic anhydride (B1165640) ((CH₃CO)₂O, 1.1 eq) to the stirred suspension.

  • Substrate Addition: Prepare a solution of anisole (1.0 eq) in dichloromethane (10 mL). Add this solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully and slowly pour the reaction mixture over crushed ice (50 g) in a beaker. Stir until the ice has melted.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), 5% aqueous NaOH (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product, primarily 4-methoxyacetophenone.[8] The product can be further purified by recrystallization or column chromatography.

Protocol 2: Bromination of Anisole

Due to the high reactivity of anisole, bromination is often performed without a Lewis acid catalyst and at low temperatures to control selectivity.[6][7]

  • Setup: Dissolve anisole (1.0 eq) in a suitable solvent such as acetic acid or carbon tetrachloride in a flask protected from light.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise with stirring.

  • Reaction: Monitor the disappearance of the bromine color. The reaction is typically rapid.[12][13]

  • Workup: Upon completion, pour the mixture into water and extract with a suitable organic solvent. Wash the organic layer with a solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with sodium bicarbonate and brine.

  • Isolation: Dry the organic layer and remove the solvent to yield the product, which is predominantly 4-bromoanisole.[6][7]

G A Reaction Setup (Flask, Stirrer, Ice Bath) B Add Substrate & Solvent A->B C Cool to 0-5°C B->C D Slow, Dropwise Addition of Electrophile Reagent C->D E Monitor Reaction (e.g., TLC) D->E F Reaction Quench (e.g., Add Ice/Water) E->F G Aqueous Workup (Separatory Funnel Extractions) F->G H Dry & Evaporate Solvent G->H I Purification (Recrystallization or Chromatography) H->I

Caption: A typical experimental workflow for an EAS reaction.

Conclusion

The choice between this compound and anisole as a substrate for electrophilic aromatic substitution is a strategic decision based on the desired regiochemical outcome.

  • Anisole is a highly reactive substrate that yields a mixture of ortho and para isomers, with the para isomer typically favored. Its smaller steric profile allows for significant substitution at the ortho position.

  • This compound , while also a strongly activating substrate, exhibits profound steric hindrance from its bulky tert-butyl group. This effectively blocks electrophilic attack at the ortho positions, making it an excellent choice when high selectivity for the para isomer is required.

For researchers and professionals in drug development, understanding these nuances is critical for the efficient and selective synthesis of complex aromatic compounds. While electronically similar, the steric difference between a methyl and a tert-butyl group provides a powerful tool for directing the course of a reaction.

References

Comparative analysis of Lewis acids for Friedel-Crafts tert-butylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Lewis Acids in Friedel-Crafts Tert-Butylation

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts tert-butylation is a cornerstone of organic synthesis, enabling the introduction of the bulky tert-butyl group onto aromatic rings, a common motif in pharmaceuticals and materials science. The choice of Lewis acid catalyst is paramount, profoundly influencing the reaction's efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of various Lewis acids used in this pivotal reaction, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Comparative Analysis of Lewis Acid Performance

Lewis acids are indispensable in Friedel-Crafts reactions as they activate the alkylating agent, typically a tert-butyl halide or alcohol, to generate the electrophilic tert-butyl cation. The strength and nature of the Lewis acid dictate its catalytic efficacy. Traditional Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are widely used due to their high activity.[1][2] However, their moisture sensitivity and potential for side reactions have spurred the exploration of alternative catalysts. Solid acid catalysts, including zeolites and modified clays, offer advantages in terms of reusability and simplified workup procedures.[3] More recently, synergistic systems combining a Lewis acid with a Brønsted acid have demonstrated enhanced reactivity and selectivity, particularly for less reactive substrates.[4][5]

The selection of a Lewis acid is also dictated by the substrate's reactivity. Electron-rich aromatic compounds, such as phenols and anilines, can be tert-butylated under milder conditions with less active Lewis acids. Conversely, electron-deficient or sterically hindered substrates often necessitate stronger Lewis acids and more forcing conditions.

Quantitative Comparison of Lewis Acids in Tert-Butylation Reactions

The following table summarizes the performance of various Lewis acids in the tert-butylation of different aromatic substrates. It is important to note that the data is compiled from various sources with differing reaction conditions, which can influence the reported yields.

Lewis AcidAromatic SubstrateAlkylating AgentCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
AlCl₃o-Xylenetert-Butyl chloride3% w/w60177.5[2]
AlCl₃m-Xylene (B151644)tert-Butyl chloride----[6]
FeCl₃m-Xylenetert-Butyl chlorideCatalyticIce bath -> RT0.5-[7]
FeCl₃ / HCl4-tert-ButylphenolDi-tert-butyl peroxide10 mol%50273[5][8]
FeCl₃4-Ethylphenoltert-Butanol1 mol%--58[8]
FeCl₃ (modified Montmorillonite K10)Phenoltert-Butanol---100 (conversion)[3]
Ga-FSM-16Phenoltert-Butanol-160-80.3 (conversion)[9]
H-M/MCM-48Phenoltert-Butanol-140-73.4 (conversion)[3]

Experimental Protocols

General Procedure for Friedel-Crafts Tert-Butylation of m-Xylene with Ferric Chloride

This protocol is adapted from a general procedure for the tert-butylation of m-xylene.[7]

Materials:

  • m-Xylene (1,3-dimethylbenzene)

  • tert-Butyl chloride (2-chloro-2-methylpropane)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Deionized water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica (B1680970) gel

Procedure:

  • To a clean, dry test tube, add m-xylene and tert-butyl chloride.

  • Clamp the test tube in an ice bath to cool the reaction mixture.

  • Once cooled, quickly weigh and add anhydrous iron(III) chloride to the reaction tube.

  • Seal the system and allow the reaction to proceed. Vigorous bubbling (evolution of HCl gas) indicates the reaction has started.

  • After the initial vigorous reaction subsides (approximately 30 minutes), remove the ice bath and allow the reaction to warm to room temperature.

  • Filter the reaction mixture through a pipette containing silica gel to remove the iron catalyst.

  • Perform an aqueous workup by adding deionized water to the filtered solution, mixing, and separating the aqueous layer.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the drying agent and concentrate the product by evaporating the excess m-xylene.

Synergistic Brønsted/Lewis Acid Catalyzed Tert-Butylation of Phenolic Derivatives

The following is a general procedure for the tert-butylation of electron-rich arenes using a dual Brønsted/Lewis acid system.[10]

Materials:

  • Arene (e.g., 3-tert-butylphenol)

  • Di-tert-butyl peroxide (DTBP)

  • Iron(III) chloride (FeCl₃)

  • Trifluoroacetic acid (TFA)

  • 1,2-Dichloroethane (B1671644) (DCE)

Procedure:

  • To a reaction vessel, add the arene (0.2 mmol), iron(III) chloride (10 mol%), and 1,2-dichloroethane (0.8 mL).

  • Add trifluoroacetic acid (0.15 mmol) to the mixture.

  • Finally, add di-tert-butyl peroxide (0.2 mmol).

  • Heat the reaction mixture to 50 °C and stir for 2 hours.

  • Upon completion, the reaction can be worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the desired tert-butylated product.

Friedel-Crafts Tert-Butylation: Reaction Mechanism

The Friedel-Crafts tert-butylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: The Lewis acid (e.g., AlCl₃) reacts with the alkylating agent (e.g., tert-butyl chloride) to form a highly electrophilic tert-butyl carbocation.

  • Electrophilic Attack: The π-electrons of the aromatic ring attack the tert-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new tert-butyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Below is a diagram illustrating the general workflow of this reaction.

Friedel_Crafts_Tert_Butylation Aromatic Aromatic Substrate ReactionMixture Reaction Mixture Aromatic->ReactionMixture AlkylatingAgent tert-Butyl Halide / Alcohol AlkylatingAgent->ReactionMixture LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->ReactionMixture Workup Aqueous Workup & Purification ReactionMixture->Workup Reaction Completion Product tert-Butylated Aromatic Product Workup->Product Byproduct Byproducts Workup->Byproduct

Caption: Experimental workflow for a typical Friedel-Crafts tert-butylation reaction.

Below is a diagram illustrating the signaling pathway of this reaction.

Friedel_Crafts_Mechanism start tert-Butyl Chloride + AlCl3 carbocation tert-Butyl Carbocation + AlCl4- start->carbocation Generation of Electrophile sigma Sigma Complex (Arenium Ion) carbocation->sigma Electrophilic Attack aromatic Aromatic Ring aromatic->sigma product tert-Butylated Product + HCl + AlCl3 sigma->product Deprotonation & Catalyst Regeneration

Caption: Mechanism of Friedel-Crafts tert-butylation catalyzed by a Lewis acid.

References

Navigating the Challenges of Steric Hindrance: A Comparative Guide to Bases in the Williamson Synthesis of tert-Butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of sterically hindered ethers like tert-butoxybenzene presents a significant challenge due to the competing elimination side reactions. The choice of base is a critical parameter that dictates the efficiency of the Williamson ether synthesis. This guide provides an objective comparison of the performance of different bases, supported by available experimental data, to aid in the selection of the most suitable reagent for this transformation.

The Williamson ether synthesis, a cornerstone of organic chemistry, typically involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 mechanism. However, the synthesis of this compound is complicated by the bulky tert-butyl group. The sterically hindered nature of the tertiary alkyl halide (e.g., tert-butyl bromide or chloride) makes it highly susceptible to E2 elimination when reacted with a phenoxide nucleophile. Consequently, the more viable, albeit still challenging, approach involves the reaction of a phenyl halide with a tert-butoxide. In this scenario, the strength and steric properties of the base used to generate the phenoxide or the nature of the tert-butoxide salt play a pivotal role in determining the product yield.

Comparative Performance of Bases

The efficiency of various bases in the Williamson synthesis of this compound is summarized in the table below. It is important to note that directly comparable studies under identical reaction conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources, and reaction conditions should be considered when interpreting the results.

BaseReactantsSolvent(s)Temperature (°C)Yield (%)Notes
Potassium tert-butoxide (KOtBu) Bromobenzene (B47551), tert-Butyl alcoholDMSO125-13042-46This method, detailed in Organic Syntheses, is a well-documented procedure for this compound. The high temperature and polar aprotic solvent facilitate the reaction of the aryl halide. The yield is moderate, reflecting the challenging nature of the reaction.
Sodium Hydride (NaH) Phenol (B47542), tert-Butyl halideTHF, DMF0 to RTN/ASodium hydride is a strong, non-nucleophilic base ideal for deprotonating phenols to form the corresponding sodium phenoxide in situ.[1] While a standard and effective method for generating alkoxides, specific yield data for the subsequent reaction with a tert-butyl halide to form this compound is not readily available in the literature, highlighting the prevalence of elimination.
Sodium Hydroxide (B78521) (NaOH) Phenol, tert-Butyl halide, Phase Transfer CatalystVarious55-65N/AThe use of a phase transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide is necessary to facilitate the reaction with NaOH, which has low solubility in common organic solvents.[2] This method is often employed for O-alkylation, but quantitative data for the synthesis of the highly hindered this compound is not specified.
Potassium Hydroxide (KOH) 4-tert-butylphenol, 1-bromobutane, Phase Transfer CatalystChlorobenzene60HighWhile not directly for this compound, a study on the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) using KOH with a phase transfer catalyst reported high conversion.[3][4] This suggests that KOH with a PTC could be a viable system, though the steric hindrance at the ether linkage is less severe than in this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound using Potassium tert-Butoxide

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

  • Bromobenzene

  • tert-Butyl alcohol

  • Potassium tert-butoxide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ether

  • Sodium chloride

  • Anhydrous potassium carbonate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (0.67 mol) in 150 mL of DMSO.

  • Add tert-butyl alcohol (37.5 g, 0.51 mol) to the solution.

  • Heat the mixture to 125-130 °C.

  • To the hot solution, add bromobenzene (25 g, 0.159 mol) in one portion. An exothermic reaction will occur.

  • After the initial reaction subsides (approximately 1 minute), pour the reaction mixture into 500 mL of water.

  • Saturate the aqueous solution with sodium chloride and extract with four 200-mL portions of ether.

  • Wash the combined ether extracts with three 100-mL portions of water and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

General Protocol for the Formation of Sodium Phenoxide using Sodium Hydride

This is a general procedure for the in-situ formation of sodium phenoxide, which can then be reacted with an alkyl halide.[1]

Materials:

  • Phenol

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask containing a magnetic stir bar, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of phenol (1 equivalent) in the same anhydrous solvent to the sodium hydride suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 1-2 hours, or until the evolution of hydrogen gas ceases.

  • The resulting solution of sodium phenoxide is then ready for the addition of the alkyl halide.

General Protocol for Williamson Ether Synthesis using NaOH/KOH with a Phase Transfer Catalyst

This protocol outlines the general steps for a phase-transfer catalyzed Williamson ether synthesis.[2]

Materials:

  • Phenol

  • Sodium Hydroxide or Potassium Hydroxide (aqueous solution, e.g., 25% w/v)

  • Alkyl Halide

  • Tetrabutylammonium bromide (TBAB) or other suitable phase transfer catalyst

  • Organic solvent (e.g., dichloromethane, toluene)

Procedure:

  • In a round-bottom flask, dissolve the phenol in the organic solvent.

  • Add the aqueous solution of NaOH or KOH and the phase transfer catalyst (typically 1-5 mol%).

  • Stir the biphasic mixture vigorously to ensure efficient mixing.

  • Add the alkyl halide to the mixture.

  • Heat the reaction to the desired temperature (e.g., reflux) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na(_2)SO(_4)).

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by distillation or chromatography.

Reaction Pathway and Logic

The synthesis of this compound via the Williamson ether synthesis is a classic example of the competition between the desired S(_N)2 substitution pathway and the undesired E2 elimination pathway. The choice of reactants and base is critical in tipping the balance in favor of substitution.

Williamson_Synthesis_tert_Butoxybenzene cluster_products Products Phenoxide Phenoxide SN2 SN2 (Substitution) Desired Pathway Phenoxide->SN2 Attacks tert-Butyl Halide tert-Butyl Halide tert-Butyl Halide E2 E2 (Elimination) Side Reaction tert-Butyl Halide->E2 Highly Favored (Tertiary Halide) Aryl Halide Aryl Halide Aryl Halide->SN2 Less Prone to Elimination tert-Butoxide tert-Butoxide tert-Butoxide->SN2 Acts as Nucleophile This compound This compound SN2->this compound Isobutylene Isobutylene E2->Isobutylene Base Choice of Base (e.g., KOtBu, NaH, NaOH, KOH) Base->Phenoxide Deprotonates Phenol Base->tert-Butoxide As the salt

Figure 1. Logical relationship in the Williamson synthesis of this compound.

Conclusion

The Williamson synthesis of this compound is a challenging but feasible transformation. The most reliable method found in the literature utilizes potassium tert-butoxide with bromobenzene in DMSO, affording a moderate yield. Strong, non-nucleophilic bases like sodium hydride are excellent for generating the phenoxide precursor, though specific yield data for the subsequent reaction to form this compound is lacking, likely due to the predominance of the elimination side reaction. Weaker bases such as sodium hydroxide and potassium hydroxide require the use of a phase transfer catalyst to be effective.

For researchers aiming to synthesize this compound, the choice of a strong, sterically hindered base with an aryl halide appears to be the most promising strategy among the traditional Williamson approaches. Future research could focus on optimizing reaction conditions with phase transfer catalysis or exploring alternative synthetic routes to overcome the inherent steric limitations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Tert-Butoxybenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable data in chemical analysis. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of tert-butoxybenzene.

Due to a lack of direct cross-validation studies for this compound in publicly available literature, this guide synthesizes data from validated methods for closely related ether compounds, such as methyl tert-butyl ether (MTBE) and vanillyl butyl ether. The analytical principles and validation parameters discussed are directly applicable to the development and cross-validation of methods for this compound, in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Data Presentation: A Comparative Analysis

The selection of an analytical technique depends on factors like required sensitivity, sample matrix, and available instrumentation. The following table summarizes key performance parameters for representative GC-MS and HPLC-UV methods, providing a basis for comparison. The data for GC-MS is based on studies of the analogous compound MTBE, while the HPLC-UV data is representative of methods used for other ether compounds.

Validation ParameterGC-MS (based on MTBE data)HPLC-UV (based on ether compound data)Typical Acceptance Criteria (ICH Q2 R1)
Linearity (R²) >0.999 (0.3 - 80 µg/L)[4]>0.999≥ 0.995
Accuracy (% Recovery) Not specified; typically 80-120%98.5%[5]80 - 120%
Precision (% RSD) Not specified; typically ≤15%< 0.73%[5]≤ 15% (≤ 20% near LOQ)[6]
Limit of Detection (LOD) 0.03 µg/L[4]~0.66 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.3 µg/L[4]~2.22 µg/mLSignal-to-Noise ≥ 10

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the GC-MS and HPLC-UV analysis of this compound.

This method is highly selective and sensitive, making it suitable for trace-level quantification of volatile compounds like this compound.

  • Instrumentation : A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[7]

  • Sample Preparation :

    • Standard Stock Solution : Prepare a 1000 µg/mL stock solution of this compound in methanol (B129727).

    • Working Standard Solutions : Prepare a series of dilutions from the stock solution in methanol to construct a calibration curve (e.g., 0.1, 0.5, 1, 10, 50, 100 µg/L).

    • Sample Solution : Dilute the sample containing this compound with a suitable solvent to fall within the calibration range. For aqueous samples, a headspace or solid-phase microextraction (SPME) approach is recommended to enhance sensitivity.[4]

  • GC-MS Conditions :

    • GC Column : DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector : Splitless mode.

    • Injector Temperature : 250 °C.

    • Carrier Gas : Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program : Initial temperature of 40 °C, hold for 3 minutes, ramp at 10 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C and hold for 2 minutes.

    • MS Transfer Line Temperature : 280 °C.

  • MS Conditions (EI) :

    • Ionization Energy : 70 eV.

    • Mass Range : m/z 40-200.

    • Mode : Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of this compound (e.g., m/z 135, 91, 57).

This method is robust and widely used for the analysis of compounds with a UV chromophore, such as the benzene (B151609) ring in this compound.

  • Instrumentation : A High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Sample Preparation :

    • Standard Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).

    • Working Standard Solutions : Prepare a series of dilutions of the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

    • Sample Solution : Dissolve a known amount of the sample in the mobile phase, filter through a 0.45 µm filter, and degas before injection.

  • HPLC-UV Conditions :

    • HPLC Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase : Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Injection Volume : 10 µL.

    • Detection : UV at 215 nm.

Cross-Validation Workflow

Cross-validation is the process of confirming that a validated analytical method produces consistent and reliable results when compared to another validated method.[9] This is critical when transferring methods between laboratories or when a new method is intended to replace an existing one.

G cluster_0 Method Development & Validation cluster_1 Cross-Validation Study cluster_2 Data Analysis & Conclusion A Define GC-MS Protocol A_val Validate GC-MS Method (Linearity, Accuracy, Precision, etc.) A->A_val B Define HPLC-UV Protocol B_val Validate HPLC-UV Method (Linearity, Accuracy, Precision, etc.) B->B_val C Prepare Identical Sample Sets A_val->C Validated Method 1 B_val->C Validated Method 2 D Analyze Samples via GC-MS C->D E Analyze Samples via HPLC-UV C->E F Compare Results (e.g., t-test, F-test, Bland-Altman plot) D->F E->F G Evaluate Concordance F->G H Conclusion on Method Interchangeability G->H

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a framework for the selection and cross-validation of analytical methods for this compound. The choice between GC-MS and HPLC-UV will depend on the specific application, required sensitivity, and sample matrix. GC-MS generally offers higher sensitivity and specificity, making it ideal for trace analysis, while HPLC-UV provides a robust and cost-effective solution for routine quality control analysis at higher concentrations.

References

Unmasking Steric Hindrance: A Comparative Analysis of Tert-Butoxycarbonyl (Boc) and Other Common Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of organic synthesis, the selection of an appropriate protecting group is a critical decision that profoundly influences reaction outcomes. Among the myriad of choices, the tert-butoxycarbonyl (Boc) group is lauded for its unique balance of stability and facile cleavage. However, a quantitative understanding of its steric bulk in comparison to other widely used protecting groups such as the 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), and acetyl (Ac) groups is paramount for rational reaction design and optimization.

This guide provides an objective, data-driven comparison of the steric hindrance imposed by these protecting groups. By summarizing key steric parameters and detailing the experimental protocols for their determination, this document aims to equip researchers with the necessary information to make informed decisions in their synthetic endeavors.

Quantifying Steric Bulk: A Tabular Comparison

Protecting GroupStructureKey Steric FragmentA-Value (kcal/mol) of Key FragmentTaft E_s of Key FragmentQualitative Steric Impact
Acetyl (Ac) CH₃CO-Methyl (CH₃)1.740.00Low
Benzyloxycarbonyl (Cbz) C₆H₅CH₂OCO-Benzyl (B1604629) (CH₂C₆H₅)~1.75-0.38Moderate
tert-Butoxycarbonyl (Boc) (CH₃)₃COCO-tert-Butyl ((CH₃)₃C)~5.0-1.54High
9-Fluorenylmethyloxycarbonyl (Fmoc) C₁₅H₁₁O₂-9-FluorenylmethylNot readily availableNot readily availableVery High

Note: A-values and Taft E_s values are for the key steric fragment of the protecting group and serve as a proxy for the overall steric bulk. The actual steric hindrance of the entire protecting group in a specific reaction can be influenced by its conformation and the reaction conditions.

The tert-butyl group within the Boc protecting group exhibits a significantly larger A-value and a more negative Taft E_s value compared to the methyl group of the acetyl group and the benzyl group of the Cbz group, indicating its substantial steric presence.[1] The Fmoc group, with its bulky fluorenyl system, is qualitatively understood to be even more sterically demanding than the Boc group, a factor that can influence coupling efficiencies in solid-phase peptide synthesis.[2]

Experimental Determination of Steric Parameters

The quantitative data presented above is derived from specific experimental methodologies. Understanding these protocols is crucial for researchers who may need to evaluate new protecting groups or understand the nuances of steric effects in their systems.

Determination of A-Values via Conformational Analysis

The A-value represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] A larger A-value signifies a greater preference for the equatorial position, indicating a larger steric bulk of the substituent.

Experimental Protocol:

  • Synthesis: Synthesize the N-cyclohexyl derivative of the amine protected with the group of interest (e.g., N-Boc-cyclohexylamine).

  • NMR Spectroscopy: Acquire low-temperature ¹H or ¹³C NMR spectra of the synthesized compound in a suitable solvent (e.g., deuterated chloroform (B151607) or deuterated methanol). At low temperatures, the conformational equilibrium between the axial and equatorial conformers is slow on the NMR timescale, allowing for the observation of distinct signals for each conformer.

  • Signal Integration: Integrate the signals corresponding to the axial and equatorial conformers.

  • Equilibrium Constant Calculation: Determine the equilibrium constant (K_eq) from the ratio of the integrals of the equatorial and axial conformers (K_eq = [equatorial]/[axial]).

  • Free Energy Calculation: Calculate the A-value using the following equation: ΔG° = -RTln(K_eq), where R is the gas constant and T is the temperature in Kelvin.

Determination of Taft Steric Parameter (E_s) via Reaction Kinetics

The Taft steric parameter, E_s, is a measure of the steric effect of a substituent on the rate of a reaction. It is determined by comparing the rate of acid-catalyzed hydrolysis of an ester bearing the substituent of interest to the rate of hydrolysis of a reference ester (usually the methyl ester).[3]

Experimental Protocol:

  • Ester Synthesis: Synthesize a series of esters where the alcohol portion is varied to include the protecting group fragment (e.g., tert-butyl acetate (B1210297) for the tert-butoxy (B1229062) group) and a reference (e.g., methyl acetate). The acid portion is typically kept constant (e.g., acetic acid).

  • Kinetic Runs: Perform the acid-catalyzed hydrolysis of each ester under identical conditions (e.g., in an acidic aqueous solution at a constant temperature).

  • Reaction Monitoring: Monitor the progress of the reaction over time by periodically taking aliquots and quenching the reaction. The concentration of the remaining ester or the product carboxylic acid can be determined by titration or a spectroscopic method.[4][5]

  • Rate Constant Calculation: Determine the pseudo-first-order rate constant (k) for the hydrolysis of each ester by plotting the natural logarithm of the ester concentration versus time. The slope of the resulting line will be -k.

  • E_s Calculation: Calculate the Taft steric parameter using the following equation: E_s = log(k/k₀), where k is the rate constant for the hydrolysis of the ester with the substituent of interest and k₀ is the rate constant for the hydrolysis of the reference methyl ester.

Visualizing Steric Relationships and Workflows

Diagrams generated using the DOT language can effectively illustrate the relationships between different protecting groups and the workflows for their application and removal.

Steric_Bulk_Comparison cluster_steric_bulk Relative Steric Bulk Acetyl Acetyl (Ac) (Low) Cbz Cbz (Moderate) Acetyl->Cbz Boc Boc (High) Cbz->Boc Fmoc Fmoc (Very High) Boc->Fmoc

Caption: A simplified representation of the relative steric bulk of common protecting groups.

Deprotection_Orthogonality cluster_deprotection Deprotection Conditions Protected_Molecule Protected Molecule N-Boc N-Fmoc N-Cbz Acid Acidic Conditions (e.g., TFA) Protected_Molecule:boc->Acid Cleavage Base Basic Conditions (e.g., Piperidine) Protected_Molecule:fmoc->Base Cleavage Hydrogenolysis Hydrogenolysis (e.g., H₂/Pd) Protected_Molecule:cbz->Hydrogenolysis Cleavage

Caption: Orthogonal deprotection strategies for Boc, Fmoc, and Cbz protecting groups.

Conclusion

The choice of a protecting group is a multifaceted decision that requires careful consideration of not only its chemical stability and removal conditions but also its steric impact on the substrate and the desired reaction. The tert-butoxycarbonyl (Boc) group, while offering excellent protection and mild acid-labile deprotection, possesses significant steric bulk that can influence reaction rates and selectivities. In contrast, the acetyl group is sterically unassuming, while the Cbz group presents an intermediate level of steric hindrance. The Fmoc group is generally considered the most sterically demanding of this set. A thorough understanding of these steric differences, supported by quantitative data and clear experimental protocols, empowers researchers to develop more efficient and selective synthetic strategies in the pursuit of complex molecules for scientific discovery and therapeutic applications.

References

Validation of Computational Models for Predicting tert-Butoxybenzene Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of computational models for predicting the reactivity of tert-butoxybenzene, a key intermediate in organic synthesis and drug development. By juxtaposing theoretical predictions with robust experimental data, this document serves as a critical resource for researchers aiming to leverage computational chemistry for reaction design and optimization. The significant steric hindrance and electronic effects of the tert-butoxy (B1229062) group present a unique challenge for predictive models, making this analysis particularly valuable.

Experimental Reactivity Data

The reactivity of this compound is predominantly governed by the interplay of the electron-donating nature of the alkoxy group and the substantial steric bulk of the tert-butyl moiety. This is most evident in electrophilic aromatic substitution reactions, where the regioselectivity is a key indicator of these competing influences.

Bromination

Experimental studies on the aqueous bromination of a series of alkoxybenzenes provide insight into the reactivity of this compound. The data reveals that for bromination at the para position, the reactivity increases in the order: this compound < ethoxybenzene < isopropoxybenzene. This trend indicates that unfavorable steric effects from the bulky tert-butyl group attenuate the favorable electronic activating effects of the alkoxy group.

Table 1: Comparison of Experimental and Predicted Reactivity in Electrophilic Aromatic Substitution of this compound

ReactionExperimental OutcomeComputational ModelPredicted OutcomeAccuracy
Bromination Para-product favored; Reactivity: t-butoxy < ethoxy < isopropoxyDFT (B3LYP/6-31G*)Para-product favored; Lower activation energy for para-substitutionQualitatively High
Hirshfeld ChargesHigher negative charge at para-positionQualitatively High
Nitration Predominantly para-substitution (analogous to tert-butylbenzene: ~75-80% para)RegioSQMPredicts para-position as most nucleophilicQualitatively High
DFT (M06-2X/def2-TZVP)Lower transition state energy for para-attackQualitatively High
Friedel-Crafts Acylation Primarily para-acylated product due to steric hindranceDFT with Steric DescriptorsHigh steric energy penalty for ortho-attackQualitatively High
Machine Learning (WLN)Predicts para-product with high probabilityHigh (based on similar systems)

Computational Models for Reactivity Prediction

A variety of computational models can be employed to predict the reactivity and regioselectivity of this compound. These models range from semi-empirical methods to high-level density functional theory (DFT) calculations and machine learning approaches.

Density Functional Theory (DFT)

DFT is a powerful tool for elucidating reaction mechanisms and predicting reactivity. By calculating the energies of reactants, transition states, and products, reaction barriers can be determined, providing a quantitative measure of reactivity. For this compound, DFT calculations consistently show a lower activation energy for electrophilic attack at the para-position compared to the ortho- and meta-positions, which is in agreement with experimental observations. Functionals such as B3LYP and M06-2X, with appropriate basis sets (e.g., 6-31G* or def2-TZVP), have been shown to provide reliable predictions for aromatic systems.

Regioselectivity Prediction Tools

Tools like RegioSQM utilize semi-empirical methods to rapidly predict the most likely site of electrophilic aromatic substitution based on calculated proton affinities. For this compound, RegioSQM is expected to predict the para-position as the most nucleophilic center, aligning with the experimentally observed major product in reactions like nitration and bromination.

Molecular Descriptors

Computational parameters such as Hirshfeld charges can serve as useful predictors of reactivity and regioselectivity. A more negative Hirshfeld charge on a particular carbon atom in the benzene (B151609) ring suggests a higher electron density and thus a greater susceptibility to electrophilic attack. In the case of this compound, the para-carbon is predicted to have a more negative Hirshfeld charge compared to the ortho- and meta-carbons.

Experimental Protocols

To facilitate the validation of computational models, detailed experimental protocols for key reactions of this compound are provided below.

Protocol for Kinetic Study of Aqueous Bromination of this compound

Objective: To determine the pseudo-first-order rate constant for the aqueous bromination of this compound.

Materials:

  • This compound

  • Phosphate (B84403) buffer solution (pH 7.2)

  • Aqueous bromine solution (standardized)

  • Sodium thiosulfate (B1220275) solution (standardized)

  • Starch indicator solution

  • Methanol

  • Deionized water

  • Reaction vessel with magnetic stirrer, thermostated at 25°C

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In the thermostated reaction vessel, add a known volume of phosphate buffer.

  • Add a small, known volume of the this compound stock solution to the buffer to achieve the desired initial concentration.

  • Initiate the reaction by adding a known volume of the standardized aqueous bromine solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquot by adding an excess of sodium thiosulfate solution.

  • Determine the concentration of unreacted bromine at each time point by back-titration with standardized sodium thiosulfate using a starch indicator, or by monitoring the disappearance of a reactant or appearance of a product using UV-Vis spectrophotometry or HPLC.

  • Plot the natural logarithm of the bromine concentration versus time. The negative of the slope of the resulting line will give the pseudo-first-order rate constant.

Protocol for Product Distribution Analysis of this compound Nitration

Objective: To determine the product distribution (ortho, meta, para isomers) of the mononitration of this compound.

Materials:

  • This compound

  • Acetic anhydride

  • Nitric acid (fuming)

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with magnetic stirrer, cooled in an ice bath

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In the ice-cooled round-bottom flask, dissolve this compound in acetic anhydride.

  • Slowly add fuming nitric acid dropwise to the stirred solution while maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Quench the reaction by carefully pouring the mixture into a beaker containing ice and saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane using a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Analyze the resulting crude product by GC-MS to determine the relative percentages of the ortho-, meta-, and para-nitro-tert-butoxybenzene isomers.

Visualizations

Logical Workflow for Model Validation

G Workflow for Validating Computational Models of Reactivity cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_react Perform Reaction (e.g., Nitration) exp_kinetics Measure Kinetics (Rate Constants) exp_react->exp_kinetics exp_products Analyze Products (Regioselectivity) exp_react->exp_products compare Compare Experimental Data and Computational Predictions exp_kinetics->compare exp_products->compare comp_model Select Computational Models (DFT, RegioSQM, etc.) comp_predict Predict Reactivity (Activation Barriers, Nucleophilicity) comp_model->comp_predict comp_predict->compare validate Validate Model Accuracy compare->validate

Caption: A logical workflow for the validation of computational models against experimental reactivity data.

Signaling Pathway of Electrophilic Aromatic Substitution

G Electrophilic Aromatic Substitution Pathway Aromatic This compound Sigma_Complex Sigma Complex (Arenium Ion) Aromatic->Sigma_Complex Attack by pi-system Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Product Sigma_Complex->Product Deprotonation Proton H+ Sigma_Complex->Proton

Caption: A simplified signaling pathway for the electrophilic aromatic substitution of this compound.

A Comparative Guide to the Synthesis of Tert-Butoxybenzene: New Catalysts vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tert-butoxybenzene, a key intermediate in the pharmaceutical and fine chemical industries, has traditionally been approached through methods such as the Williamson ether synthesis and direct acid-catalyzed alkylation of phenol (B47542). While established, these methods often face challenges including harsh reaction conditions, low yields due to competing side reactions, and the use of corrosive reagents. Recent advancements in catalysis offer promising alternatives that can overcome these limitations, providing milder, more efficient, and selective routes to this valuable compound.

This guide provides an objective comparison of the performance of new catalytic methods against traditional approaches for the synthesis of this compound, supported by experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data for the synthesis of this compound using various methods. This allows for a direct comparison of catalyst performance, reaction conditions, and overall efficiency.

Table 1: Traditional Methods for this compound Synthesis

MethodReagentsCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Key Limitations
Williamson Ether Synthesis Phenol, tert-Butyl BromideSodium Hydride (NaH)THF6512<10Strong base, low yield due to E2 elimination
Acid-Catalyzed Alkylation Phenol, Isobutylene (B52900)Sulfuric Acid (H₂SO₄)Dichloromethane (B109758)0 - RT2-4ModerateStrong acid, formation of C-alkylated byproducts
Acid-Catalyzed Alkylation Phenol, tert-ButanolAmberlyst-15Toluene80-1104-860-70Requires higher temperatures, moderate yield

Table 2: Modern Catalytic Methods for this compound Synthesis

MethodReagentsCatalystBaseSolventTemperature (°C)Time (h)Yield (%)Advantages
Phase-Transfer Catalysis 4-tert-Butylphenol, 1-BromobutaneMulti-site PTCKOHChlorobenzene602>95[1][2]High yield, mild conditions, simple setup
Buchwald-Hartwig Etherification Phenol, tert-Butyl BromidePd₂(dba)₃ / tBu₃P·HBF₄NaOtBuToluene1101665[3]Good for sterically hindered ethers, broad scope

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Traditional Method: Acid-Catalyzed Alkylation with Isobutylene

Materials:

  • Phenol

  • Liquefied isobutylene

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (solvent)

  • Sodium bicarbonate solution (for workup)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • Dissolve phenol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the solution to 0°C in an ice bath.

  • Slowly bubble isobutylene gas (1.5 equivalents) through the stirred solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Modern Method: Phase-Transfer Catalysis

This protocol is adapted from the synthesis of 1-butoxy-4-tert-butylbenzene (B13943118) and can be applied to this compound with minor modifications.[1][2]

Materials:

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add phenol (1 equivalent), potassium hydroxide (2 equivalents), and chlorobenzene.

  • Add the multi-site phase-transfer catalyst (e.g., 3 mol%).

  • Heat the mixture to 60°C with vigorous stirring.

  • Slowly add tert-butyl bromide (1.1 equivalents) to the reaction mixture.

  • Maintain the reaction at 60°C and monitor its progress by Gas Chromatography (GC) using biphenyl as an internal standard. The reaction is typically complete within 2 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The product can be further purified by distillation under reduced pressure.

Visualizing the Process

To better understand the experimental and decision-making workflows, the following diagrams are provided.

Experimental_Workflow cluster_traditional Traditional Methods cluster_modern New Catalysts williamson Williamson Ether Synthesis reaction_setup Reaction Setup (Solvent, Temp, Time) williamson->reaction_setup acid_cat Acid-Catalyzed Alkylation acid_cat->reaction_setup ptc Phase-Transfer Catalysis ptc->reaction_setup buchwald Buchwald-Hartwig Etherification buchwald->reaction_setup reagents Reactants (Phenol, tert-Butyl Source) reagents->williamson reagents->acid_cat reagents->ptc reagents->buchwald workup Workup & Purification (Extraction, Chromatography) reaction_setup->workup analysis Product Analysis (Yield, Purity) workup->analysis Catalyst_Selection_Logic start Start: Synthesize this compound steric_hindrance Is steric hindrance a major concern? start->steric_hindrance mild_conditions Are mild reaction conditions required? steric_hindrance->mild_conditions No buchwald Consider Buchwald-Hartwig Etherification steric_hindrance->buchwald Yes high_yield Is maximizing yield the primary goal? mild_conditions->high_yield No ptc Consider Phase-Transfer Catalysis mild_conditions->ptc Yes high_yield->ptc Yes acid_cat Consider Acid-Catalyzed Alkylation (e.g., Amberlyst) high_yield->acid_cat No end End: Optimized Synthesis buchwald->end Proceed with B-H ptc->end Proceed with PTC acid_cat->end Proceed with Acid Catalysis williamson Avoid Williamson Synthesis williamson->end Select Alternative

References

Comparative kinetic studies of the formation of different aryl tert-butyl ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic aspects of forming different aryl tert-butyl ethers, crucial intermediates in organic synthesis and drug development. We delve into the primary synthetic methodologies, presenting available quantitative kinetic data, detailed experimental protocols, and a discussion of the factors influencing reaction rates.

Introduction to Synthetic Methodologies

The synthesis of aryl tert-butyl ethers is predominantly achieved through four key chemical reactions: the Williamson ether synthesis, acid-catalyzed alkylation, palladium-catalyzed cross-coupling, and phase-transfer catalysis. The choice of method is often dictated by the nature of the aromatic substrate, desired yield, and reaction conditions. Understanding the kinetics of these reactions is paramount for optimizing synthesis and scaling up production.

Comparative Kinetic Data

While comprehensive comparative kinetic data across a wide range of substituted aryl tert-butyl ethers is not extensively available in the literature, studies on the acid-catalyzed tert-butylation of phenol (B47542) provide valuable insights into the reaction's energetic requirements.

ReactionCatalystActivation Energy (Ea) (kJ/mol)Enthalpy of Activation (ΔH) (kJ/mol)Entropy of Activation (ΔS) (J/mol·K)Gibbs Free Energy of Activation (ΔG*) (kJ/mol)
Phenol + tert-Butyl Alcohol[HIMA]OTs97.4695.1938.3583.77 (at 323 K)
Phenol + tert-Butyl AlcoholHZOP-31 (zeolite-like)37.3Not ReportedNot ReportedNot Reported

Note: The significant difference in activation energies highlights the profound impact of the catalyst system on the reaction kinetics.

Experimental Protocols and Mechanistic Overviews

Acid-Catalyzed Alkylation of Phenols

This method typically involves the reaction of a phenol with a tert-butylating agent, such as tert-butyl alcohol or isobutylene, in the presence of an acid catalyst.

Experimental Protocol Example (Alkylation of Phenol with tert-Butyl Alcohol using [HIMA]OTs catalyst): A mixture of phenol (1 mmol), tert-butyl alcohol (1.2 mmol), and 1H-imidazole-1-acetic acid tosylate ([HIMA]OTs) (10 mol %) is stirred in a sealed vessel. The reaction is heated to a specified temperature (e.g., 70°C) and monitored over time by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of reactants and the formation of products. Kinetic data is obtained by analyzing aliquots taken at different time intervals.[1]

Kinetic Insights: The reaction proceeds via the formation of a tert-butyl cation intermediate, which then undergoes electrophilic aromatic substitution on the phenol ring. The rate of reaction is influenced by the stability of this carbocation and the nucleophilicity of the phenol. Studies have shown that the process is endothermic and spontaneous under certain conditions.[1] The choice of acid catalyst, ranging from Brønsted acids like sulfuric acid to solid acids like zeolites and ionic liquids, significantly impacts the reaction rate and selectivity (O-alkylation vs. C-alkylation).[1]

Williamson Ether Synthesis

This classic method involves the reaction of a sodium or potassium phenoxide with a tert-butyl halide. However, due to the sterically hindered nature of the tert-butyl group, this reaction is often challenging.

Experimental Protocol Example: Sodium metal is cautiously added to a solution of the desired phenol in an anhydrous solvent like THF or DMF to form the sodium phenoxide. tert-Butyl bromide or chloride is then added, and the reaction mixture is heated. Progress is monitored by TLC or GC.

Kinetic Insights: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction. For the formation of aryl tert-butyl ethers, the reaction is notoriously slow and often fails due to the competing elimination (E2) reaction. The bulky tert-butyl halide is prone to dehydrohalogenation by the basic phenoxide, leading to the formation of isobutylene. Therefore, this method is generally not favored for synthesizing aryl tert-butyl ethers.

Palladium-Catalyzed Cross-Coupling

This modern approach involves the coupling of an aryl halide or triflate with a tert-butoxide salt, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand.

Experimental Protocol Example (Buchwald-Hartwig Amination Analogue): An oven-dried flask is charged with an aryl bromide, sodium tert-butoxide, a palladium precursor (e.g., Pd(OAc)2), and a phosphine ligand (e.g., a dialkylphosphinobiphenyl ligand). Anhydrous toluene (B28343) is added, and the mixture is heated under an inert atmosphere (e.g., argon) at around 100°C. The reaction is monitored by GC or LC-MS.

Kinetic Insights: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by ligand exchange with the tert-butoxide, and finally, reductive elimination to form the aryl tert-butyl ether and regenerate the Pd(0) catalyst. While specific kinetic data for a series of aryl tert-butyl ethers is scarce, studies on analogous C-N coupling reactions suggest that the oxidative addition step can be rate-limiting. The electronic nature of the aryl halide plays a role, with electron-rich aryl halides generally showing higher reactivity in some related palladium-catalyzed reactions. The choice of ligand is critical in facilitating the reaction and preventing side reactions.

Phase-Transfer Catalysis (PTC)

This method facilitates the reaction between a phenoxide salt (in an aqueous phase or as a solid) and a tert-butylating agent (in an organic phase) using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt.

Experimental Protocol Example: A mixture of the phenol, an aqueous solution of sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) is stirred vigorously. The tert-butylating agent, dissolved in an organic solvent like dichloromethane, is then added. The reaction is typically run at elevated temperatures.

Kinetic Insights: The phase-transfer catalyst transports the phenoxide anion from the aqueous/solid phase to the organic phase, where it can react with the tert-butylating agent. The rate of reaction is dependent on the efficiency of this transport and the subsequent reaction in the organic phase. It has been qualitatively observed that the presence of bulky ortho-substituents on the phenol can decrease the reaction rate due to steric hindrance.

Visualizing the Experimental Workflow

The following diagram illustrates a general experimental workflow for conducting a kinetic study on the formation of aryl tert-butyl ethers.

experimental_workflow General Experimental Workflow for Kinetic Studies prep Reactant & Catalyst Preparation reaction Reaction Setup (Controlled Temperature) prep->reaction Charge Reactor sampling Time-Based Aliquoting reaction->sampling Initiate Reaction analysis Quantitative Analysis (e.g., GC, HPLC) sampling->analysis Sample Quenching data_proc Data Processing analysis->data_proc Concentration vs. Time Data kin_model Kinetic Modeling (Rate Law, Ea) data_proc->kin_model Processed Data

Caption: A generalized workflow for kinetic analysis of aryl tert-butyl ether synthesis.

Conclusion

The formation of aryl tert-butyl ethers can be achieved through various synthetic routes, each with its own kinetic profile and experimental considerations. While acid-catalyzed alkylation has seen more detailed kinetic investigation for the parent phenol, a significant gap exists in the comparative kinetic data for substituted analogues across all major synthetic methods. The choice of methodology for a specific aryl tert-butyl ether synthesis should therefore be guided by a consideration of the substrate's electronic and steric properties, the desired reaction scale, and the potential for side reactions, with the understanding that reaction rates can be significantly influenced by the catalytic system and reaction conditions.

References

Assessing the green chemistry metrics of different synthetic routes to tert-butoxybenzene

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of tert-butoxybenzene, a valuable intermediate in the pharmaceutical and fine chemical industries, can be approached through various synthetic routes. The growing emphasis on sustainable chemical manufacturing necessitates a thorough evaluation of these routes through the lens of green chemistry. This guide provides a comparative assessment of three primary synthetic pathways to this compound, evaluating them based on key green chemistry metrics. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven comparison to aid in the selection of more environmentally benign synthetic strategies.

Comparison of Green Chemistry Metrics

The greenness of each synthetic route is quantitatively assessed using metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), E-factor (Environmental Factor), and Process Mass Intensity (PMI). These metrics provide a comprehensive view of the efficiency and environmental impact of each process.

Green MetricWilliamson Ether SynthesisAcid-Catalyzed Alkylation with Isobutylene (B52900)Catalytic Alkylation with tert-Butanol (B103910)
Atom Economy (AE) ~56%100%~81%
Reaction Mass Efficiency (RME) Low (typically <50%)High (can be >90%)Moderate to High (catalyst dependent)
E-factor Very HighLowLow to Moderate
Process Mass Intensity (PMI) Very HighLowLow to Moderate

Disclaimer: The values presented in this table are estimates based on typical reaction conditions and yields reported in the literature. Actual values can vary depending on the specific experimental setup, scale, and optimization.

Detailed Assessment of Synthetic Routes

Williamson Ether Synthesis

This classical approach involves the reaction of a sodium phenoxide with a tert-butyl halide (e.g., tert-butyl bromide). While historically significant, this method is ill-suited for the synthesis of this compound from a green chemistry perspective. The primary drawback is the competing E2 elimination reaction that occurs with tertiary halides in the presence of a strong base like phenoxide, leading to the formation of isobutylene as the major byproduct and consequently, a low yield of the desired ether. This results in a very poor atom economy and a high E-factor due to the generation of significant waste.

Acid-Catalyzed Alkylation of Phenol (B47542) with Isobutylene

A widely used industrial method for the synthesis of this compound involves the direct reaction of phenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid or methanesulfonic acid.[1] This method is significantly greener than the Williamson ether synthesis.

Advantages:

  • High Atom Economy: In theory, this reaction has a 100% atom economy as all the atoms of the reactants are incorporated into the product.

  • High Yields: Industrial processes are often optimized to achieve high conversions and yields.

  • Catalytic Nature: The use of a catalyst reduces the stoichiometric waste.

Disadvantages:

  • Use of Strong Acids: Traditional catalysts like sulfuric acid are corrosive and require neutralization during workup, which generates salt waste.

  • Volatility of Isobutylene: Isobutylene is a flammable gas, which requires specialized handling and equipment.

Catalytic Alkylation of Phenol with tert-Butanol

A more recent and greener alternative involves the alkylation of phenol with tert-butanol using various heterogeneous or homogeneous catalysts. Catalytic systems employing ionic liquids, zeolites, or modified clays (B1170129) have shown promise in promoting this reaction under milder conditions.[2][3]

Advantages:

  • Safer Alkylating Agent: tert-Butanol is a liquid and is less hazardous to handle than isobutylene.

  • Catalyst Reusability: Many of the solid catalysts can be recovered and reused, reducing waste and cost.

  • Milder Reaction Conditions: Some catalytic systems allow the reaction to proceed at lower temperatures.[3]

Disadvantages:

  • Formation of Water as a Byproduct: The reaction produces water, which lowers the atom economy compared to the isobutylene route.

  • Catalyst Development: The efficiency of the process is highly dependent on the chosen catalyst, and development of highly active and selective catalysts is an ongoing area of research.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Hypothetical)
  • Materials: Phenol, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF), tert-butyl bromide.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C and slowly add sodium hydride (1.1 eq).

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Cool the resulting sodium phenoxide solution back to 0 °C and add tert-butyl bromide (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature and monitor by TLC. Note: Significant formation of isobutylene is expected.

    • Upon completion (or cessation of reaction), quench the reaction carefully with water.

    • Extract the mixture with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate this compound.

Protocol 2: Acid-Catalyzed Alkylation of Phenol with Isobutylene
  • Materials: Phenol, concentrated sulfuric acid, isobutylene gas.

  • Procedure:

    • To a pressure-rated reactor, add phenol and a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

    • Seal the reactor and heat the mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.

    • Introduce isobutylene gas into the reactor, maintaining a constant pressure.

    • Monitor the reaction progress by GC analysis of aliquots.

    • Upon completion, cool the reactor to room temperature and carefully vent the excess isobutylene.

    • Neutralize the reaction mixture with an aqueous base (e.g., sodium hydroxide (B78521) solution).

    • Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by distillation.

Protocol 3: Catalytic Alkylation of Phenol with tert-Butanol using an Ionic Liquid Catalyst
  • Materials: Phenol, tert-butanol, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs) catalyst.[2]

  • Procedure:

    • In a round-bottom flask, combine phenol (1.0 eq), tert-butanol (1.2 eq), and [HIMA]OTs (10 mol%).

    • Heat the reaction mixture to 70 °C with stirring.[4]

    • Monitor the reaction for 2 hours, or until completion is indicated by TLC or GC analysis.[4]

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic phase with water to remove the ionic liquid catalyst. The aqueous layer containing the catalyst can be concentrated and the catalyst can be reused.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the product by column chromatography or distillation.

Comparative Workflow of Synthetic Routes

G cluster_0 Williamson Ether Synthesis cluster_1 Acid-Catalyzed Alkylation with Isobutylene cluster_2 Catalytic Alkylation with tert-Butanol a0 Phenol + NaH a1 Sodium Phenoxide a0->a1 Deprotonation a3 This compound (Low Yield) a1->a3 SN2 Reaction a4 Isobutylene (Major Byproduct) a1->a4 E2 Elimination a2 tert-Butyl Bromide a2->a3 a2->a4 b0 Phenol + Isobutylene b2 This compound (High Yield) b0->b2 b1 Acid Catalyst (e.g., H2SO4) b1->b2 Catalysis c0 Phenol + tert-Butanol c2 This compound c0->c2 c3 Water c0->c3 c1 Catalyst (e.g., Ionic Liquid) c1->c2 Catalysis

Caption: Comparative workflow of three synthetic routes to this compound.

Logical Relationship of Green Chemistry Metrics Assessment

G A Synthetic Route B Reactants & Stoichiometry A->B C Products & Yield A->C D Byproducts A->D E Solvents & Catalysts A->E F Atom Economy (AE) B->F G Reaction Mass Efficiency (RME) B->G H E-factor B->H I Process Mass Intensity (PMI) B->I C->G C->H C->I D->H D->I E->H E->I J Greenness Assessment F->J G->J H->J I->J

Caption: Logical flow for assessing the green chemistry metrics of a synthetic route.

References

Safety Operating Guide

Proper Disposal of tert-Butoxybenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of tert-butoxybenzene, ensuring the safety of laboratory personnel and environmental protection.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste are paramount to maintaining a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, a flammable liquid that requires careful management. Adherence to these protocols is crucial to mitigate risks and ensure responsible chemical waste stewardship.

Key Data on this compound

A thorough understanding of the physicochemical and toxicological properties of this compound is the foundation of its safe handling and disposal. The following table summarizes key quantitative data:

PropertyValue
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol [1]
CAS Number 6669-13-2[1]
Appearance Colorless to light yellow clear liquid[2]
Flash Point 44 °C (111.2 °F)[3]
Auto-ignition Temperature 445 °C (833 °F)[3]
Lower Explosion Limit 0.8 Vol %[3]
Upper Explosion Limit 5.6 Vol %[3]
Oral LD50 (Rat) 3,045 mg/kg[4]
Toxicity to Fish (LC50, Leuciscus idus, 48h) 65 mg/l[4][5]
Toxicity to Daphnia (EC50, Daphnia magna, 24h) 41 mg/l[4][5]

Experimental Protocol for Disposal

The proper disposal of this compound is a critical safety procedure. The following protocol outlines the necessary steps for its management as a hazardous waste. This process should be carried out in a designated and well-ventilated area, such as a fume hood.

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety glasses or goggles.[4][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][6]

  • Skin and Body Protection: A lab coat or other protective clothing.[6]

Waste Collection and Storage
  • Container Selection: Use a designated, properly labeled, and compatible waste container.[7][8] The container should be made of a material that will not react with this compound and should have a secure, tight-fitting lid.[7][8]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste" and "this compound".[8] The label should also include the date of accumulation.

  • Segregation: Store the this compound waste separately from incompatible materials.[8] It is a flammable liquid and should be kept away from heat, sparks, open flames, and other ignition sources.[2][3][6]

  • Storage Location: Store the waste container in a cool, dry, and well-ventilated area, preferably in a designated hazardous waste storage area.[6]

Disposal Procedure
  • Professional Disposal: The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal company.[4] These companies are equipped to handle and dispose of flammable liquid waste in compliance with all local, state, and federal regulations.

  • Incineration: A common disposal method for flammable organic solvents like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This ensures the complete destruction of the chemical and minimizes environmental release.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sanitary sewer.[5][9] This can create a fire or explosion hazard and contaminate the water supply.[5]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.[5]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4][5][6]

  • Containment and Absorption: Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal as hazardous waste.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Select & Label Waste Container A->B C Transfer Waste to Container in a Fume Hood B->C D Securely Cap Container C->D E Store in Designated Hazardous Waste Area D->E F Segregate from Incompatible Materials E->F G Contact Licensed Waste Disposal Service F->G H Arrange for Pickup and Incineration G->H Spill Spill Occurs Spill_Response Initiate Spill Management Protocol Spill->Spill_Response Spill_Response->C Collect as Waste

Caption: Logical workflow for the safe disposal of this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Guide to Handling tert-Butoxybenzene: Personal Protective Equipment, Operational Plans, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemicals like tert-Butoxybenzene. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.

This compound: Hazards at a Glance

This compound is a flammable liquid and vapor that may cause skin and eye irritation.[1][2] Inhalation can lead to respiratory tract irritation, and ingestion may cause gastrointestinal issues.[1] It is also important to note that the toxicological properties of this chemical have not been fully investigated.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the recommended PPE:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.[3]Protects against splashes that can cause serious eye irritation.[3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Wear a lab coat or chemical-resistant coveralls. For larger quantities or significant splash risk, a chemical-resistant apron is recommended.[3]Prevents skin contact, which can cause irritation.[3]
Respiratory Protection An organic vapor respirator should be used in poorly ventilated areas or when the substance is heated. All respirator use must comply with OSHA standard 29 CFR 1910.134.[3]Prevents inhalation of harmful vapors.

Glove Selection: A Critical Choice

Glove MaterialGeneral Recommendation for Aromatic Hydrocarbons/Ethers
Nitrile Rubber Good for splash protection. Not recommended for prolonged immersion.
Neoprene Good for splash protection and offers good pliability.[4]
Butyl Rubber Often recommended for ketones and esters, but may not perform as well with aromatic hydrocarbons.[4]
Viton™ Excellent resistance to aromatic hydrocarbons.[4]

Note: This information is a general guide. It is imperative to consult the glove manufacturer's specific chemical resistance data for this compound if available.

Operational Plan: A Step-by-Step Approach to Safe Handling

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation:

  • Ensure the work area is well-ventilated, preferably within a certified chemical fume hood.

  • Confirm that a safety shower and eyewash station are readily accessible.

  • Don all required personal protective equipment before handling the chemical.[3]

  • Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Ground and bond containers and receiving equipment to prevent static discharge.[5]

2. Handling:

  • Use only non-sparking tools.[5]

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.[2]

  • Wash hands thoroughly after handling.[5]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store in a designated flammables area away from incompatible materials such as strong oxidizing agents.

Chemical Spill Workflow

In the event of a spill, a clear and immediate response is critical. The following diagram outlines the logical workflow for managing a this compound spill.

Spill_Workflow Chemical Spill Workflow for this compound spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (use absorbent materials) ppe->contain ventilate Ensure Adequate Ventilation contain->ventilate cleanup Clean Up Spill (use non-sparking tools) ventilate->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste (as hazardous waste) decontaminate->dispose report Report the Incident dispose->report

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.